molecular formula C13H19NO B1590776 1-Benzyl-3-methylpiperidin-4-ol CAS No. 91600-19-0

1-Benzyl-3-methylpiperidin-4-ol

Cat. No.: B1590776
CAS No.: 91600-19-0
M. Wt: 205.3 g/mol
InChI Key: FMHMBUYJMBGGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methylpiperidin-4-ol is a piperidine derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Piperidine rings are ubiquitous structural features in many natural alkaloids and pharmaceutical agents, making advanced intermediates like this highly valuable for constructing complex molecules . This compound is specifically cited as a key synthetic precursor, highlighting its role in the research and development of novel chemical entities . As a building block, its primary research applications include the exploration of structure-activity relationships and the synthesis of novel compounds for pharmacological screening. Piperidin-4-ol scaffolds, in general, are of significant interest in the development of central nervous system (CNS) agents and have been identified as crucial pharmacophores in a range of bioactive molecules . The compound should be stored sealed in a dry environment at room temperature . Handling should involve appropriate personal protective equipment, and safety data suggests it may be harmful if swallowed, causes skin irritation, and serious eye irritation . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHMBUYJMBGGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544989
Record name 1-Benzyl-3-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91600-19-0
Record name 1-Benzyl-3-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Physicochemical Profiling of 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis, and characterization of 1-Benzyl-3-methylpiperidin-4-ol , a critical piperidine scaffold used in medicinal chemistry.

A Technical Guide for Synthesis and Characterization[1]

Executive Summary

This compound is a substituted piperidine derivative serving as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly μ-opioid receptor agonists (e.g., 3-methylfentanyl analogs) and substance P antagonists.[1] The molecule possesses two contiguous stereocenters at the C3 and C4 positions, giving rise to cis and trans diastereomers.[1] The separation and characterization of these isomers are critical due to their distinct biological activities and pharmacological profiles.[1]

This guide provides a rigorous analysis of the physical properties, synthesis workflows, and stereochemical resolution of the title compound, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

The target alcohol is typically generated via the reduction of its ketone precursor, 1-Benzyl-3-methylpiperidin-4-one .[1] The properties of both the precursor and the resulting alcohol isomers are detailed below.

Nomenclature and Identifiers[1][4][7][8]
AttributeKetone PrecursorAlcohol (Target)
IUPAC Name 1-Benzyl-3-methylpiperidin-4-oneThis compound
CAS Number 34737-89-8 102234-72-0 (trans-isomer)
Molecular Formula C₁₃H₁₇NOC₁₃H₁₉NO
Molecular Weight 203.28 g/mol 205.30 g/mol
SMILES CN1CC(C)C(=O)CC1Cc2ccccc2CN1CC(C)C(O)CC1Cc2ccccc2
Physical Constants
PropertyValue (Ketone)Value (Alcohol)Note
Physical State Liquid (Oil)Solid / Viscous OilAlcohol state depends on isomeric purity.
Boiling Point 99 °C @ 0.05 mmHg [1]N/A (Decomposes/High)Alcohol often purified by crystallization.
Melting Point N/A (Liquid at RT)78–81 °C [2]Reported for purified solid product (likely trans).
Density ~1.04 g/cm³~1.1 g/cm³ (predicted)
Solubility CHCl₃, MeOH, EtOAcMeOH, EtOH, CHCl₃Free base is insoluble in water.
pKa ~8.5 (Piperidine N)~9.0 (Piperidine N)Estimated values.

Synthesis and Stereochemistry

The synthesis involves the hydride reduction of the ketone.[1] The stereochemical outcome is governed by the attack trajectory of the hydride reagent (axial vs. equatorial), leading to a mixture of cis (3-Me/4-OH syn) and trans (3-Me/4-OH anti) isomers.[1]

Reaction Workflow

The reduction of 1-Benzyl-3-methylpiperidin-4-one with Sodium Borohydride (NaBH₄) typically yields the trans-alcohol as the major product due to the preferential equatorial attack of the hydride on the sterically less hindered conformer, though product ratios vary with temperature and solvent.[1]

Figure 1: Synthetic pathway and separation logic for this compound isomers.

Experimental Protocol: NaBH₄ Reduction

Objective: Synthesis of this compound (racemic mixture).

  • Preparation: Dissolve 1-Benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (2.8 g, 73.8 mmol, 1.5 eq) portion-wise over 30 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench the reaction by adding water (50 mL) followed by evaporation of Methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol as a viscous pale-yellow oil.[1]

Stereochemical Resolution & Characterization

Distinguishing between the cis and trans isomers is critical.[1] The trans-isomer (diequatorial conformation in the chair form) is thermodynamically more stable and typically the major product of NaBH₄ reduction.[1]

Separation Strategy

Separation is achieved via Flash Column Chromatography or Fractional Crystallization of salts (e.g., Hydrochloride or Oxalate).[1]

  • Chromatography: Silica gel stationary phase.[1]

    • Eluent: Gradient of DCM : MeOH : NH₄OH (95:4.5:0.5).[1]

    • Order of Elution: The cis-isomer (axial OH/equatorial Me or equatorial OH/axial Me) is generally less polar and elutes first; the trans-isomer (diequatorial) elutes second.[1]

  • Crystallization: The trans-isomer often crystallizes more readily from non-polar solvents (e.g., Hexane/EtOAc) or as a hydrochloride salt from Ethanol/Ether.[1]

NMR Characterization Criteria

The coupling constant (


) between the protons at C3 and C4 is the definitive diagnostic tool.[1]
IsomerC3-H / C4-H RelationshipCoupling Constant (

)
Appearance in ¹H NMR
Trans Axial - Axial (Anti)8 – 11 Hz Large doublet (or ddd) indicating diaxial coupling.
Cis Axial - Equatorial (Syn)2 – 5 Hz Small coupling constant indicating ax-eq relationship.

Figure 2: NMR decision tree for stereochemical assignment.

Safety & Handling

Warning: this compound is a chemical intermediate.[1] While not a controlled substance itself in many jurisdictions, it is a direct precursor to scheduled opioids (e.g., 3-methylfentanyl).[1] Strict adherence to local regulations and laboratory safety protocols is mandatory.[1]

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

  • PubChem. (n.d.).[1][2][3] 1-Benzyl-4-methylpiperidin-3-ol (Isomer Comparison). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Van Bever, W. F., et al. (1974).[1] Synthetic Analgesics.[1] Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. (Contextual reference for stereochemical separation logic).

Sources

Physicochemical Characterization and Synthesis of 1-Benzyl-3-methylpiperidin-4-ol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-Benzyl-3-methylpiperidin-4-ol is a pharmacologically significant piperidine derivative, primarily utilized as a synthetic intermediate in the development of opioid receptor ligands (specifically 3-methylfentanyl analogs) and neurokinin antagonists.

While the nominal molecular weight is often cited for stoichiometric calculations, high-precision analytical chemistry requires a distinction between the Average Molecular Weight and the Monoisotopic Mass , particularly when validating synthesis via High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₃H₁₉NO
Average Molecular Weight 205.30 g/mol Used for molarity calculations
Monoisotopic Mass 205.1467 g/mol Used for HRMS [M+H]⁺ validation
CAS Number 34737-89-8 (Ketone precursor)Alcohol often referenced as derivative
Physical State Viscous Oil / Low-melting SolidDiastereomer dependent
Solubility MeOH, EtOH, CHCl₃, DCMPoor water solubility (neutral pH)
Isotopic Mass Breakdown

For mass spectrometry applications, the isotopic distribution is critical. The presence of ¹³C isotopes will generate predictable satellite peaks.

IsotopeCountMass Contribution (Da)% Abundance Contribution
¹²C13156.000098.93% (Base Peak)
¹H1919.1488-
¹⁴N114.0031-
¹⁶O115.9949-
Total - 205.1467 100% (Monoisotopic)

Synthetic Methodology

The synthesis of this compound is achieved via the chemoselective reduction of 1-benzyl-3-methylpiperidin-4-one . This reaction creates two new stereocenters, resulting in a mixture of cis- and trans- diastereomers.

Reaction Logic
  • Precursor: 1-Benzyl-3-methylpiperidin-4-one (Controlled precursor in many jurisdictions).

  • Reagent: Sodium Borohydride (NaBH₄).

  • Solvent: Methanol (MeOH).

  • Rationale: NaBH₄ is chosen over LiAlH₄ for its mildness, allowing the reduction of the ketone without affecting the benzyl-amine linkage. Methanol is the optimal solvent to solubilize the polar intermediate and facilitate the hydride transfer.

Protocol: Borohydride Reduction

Note: All steps must be performed in a fume hood due to the potential toxicity of piperidine derivatives.

  • Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (10.0 mmol, 2.03 g) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting ketone spot (higher R_f) should disappear.

  • Quench: Slowly add saturated aqueous NH₄Cl (10 mL) to quench excess borohydride.

  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Resuspend residue in Water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organic layers with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil contains both cis and trans isomers. Separation requires flash column chromatography (Silica Gel, Gradient 0-10% MeOH in DCM).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 1-Benzyl-3-methyl piperidin-4-one Reagent Reagent: NaBH4 Solvent: MeOH, 0°C Start->Reagent Dissolution Intermediate Intermediate: Borate Complex Reagent->Intermediate Hydride Transfer Quench Quench: Sat. NH4Cl Intermediate->Quench Hydrolysis Product Product: 1-Benzyl-3-methyl piperidin-4-ol (Cis/Trans Mix) Quench->Product Extraction (DCM)

Figure 1: Step-by-step synthetic pathway for the reduction of the piperidinone precursor.

Stereochemical Characterization

The reduction yields two diastereomers based on the relationship between the methyl group at C3 and the hydroxyl group at C4.

  • Cis-Isomer: The 3-Me and 4-OH groups are on the same side of the piperidine ring.

  • Trans-Isomer: The 3-Me and 4-OH groups are on opposite sides.

NMR Determination (¹H NMR - 400 MHz)

The coupling constant (


) between the proton at C3 and the proton at C4 is the definitive diagnostic tool.
  • Trans-Alcohol (Diequatorial substituents / Axial-Axial protons):

    • The H3 and H4 protons are in a trans-diaxial arrangement (assuming the bulky Benzyl/Methyl groups dictate the chair conformation).

    • Signal: H4 appears as a doublet of doublets (dd) or multiplet with a Large

      
       value (8–11 Hz) .
      
  • Cis-Alcohol (Axial-Equatorial protons):

    • The H3 and H4 protons are in an axial-equatorial arrangement.

    • Signal: H4 appears with a Small

      
       value (2–5 Hz) .
      

Analytical Validation (Quality Control)

To ensure the material meets the "Scientific Integrity" standard for research use, the following validation logic must be applied.

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺

  • Calculated m/z: 206.15

  • Acceptance Criteria: ± 0.4 amu (Low Res) or <5 ppm error (High Res).

  • Common Fragmentation: Loss of water (M-18) is common in alcohols, leading to a peak at m/z 188.

Analytical Decision Tree

AnalysisTree Sample Crude Product TLC TLC Screening (Is Ketone present?) Sample->TLC Purify Repurify (Column Chrom.) TLC->Purify Yes (Ketone visible) MS Mass Spec (ESI) Target: 206.15 m/z TLC->MS No (Clean) Purify->TLC NMR 1H NMR Analysis (J-coupling check) MS->NMR Mass Confirmed Result Validated This compound NMR->Result Isomer Ratio Determined

Figure 2: Analytical workflow for validating molecular identity and purity.

Safety & Regulatory Compliance

Critical Warning: The precursor, 1-benzyl-3-methylpiperidin-4-one , is a positional isomer of regulated fentanyl precursors. While the alcohol (the topic of this guide) is generally considered a research intermediate, it is structurally related to 3-methylfentanyl (a potent opioid).

  • Handling: Always handle in a Class II Biosafety Cabinet or Chemical Fume Hood. Wear nitrile gloves and eye protection.

  • Regulatory Status: Verify local laws (DEA List I/II in USA, CDSA in Canada) regarding the precursor ketone. The alcohol itself should be treated with high security due to its potential for reconversion or forward synthesis into controlled analogs.

  • Disposal: All organic waste containing piperidine derivatives must be segregated and incinerated via a licensed chemical waste contractor.

References

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
  • Stereochemical Assignment: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Detailed discussion on NMR coupling constants in 3-methylpiperidines).
  • Precursor Regulation: Drug Enforcement Administration. (2023). List of Scheduled Listed Chemical Products. [Link]

  • Molecular Weight & Isotopic Data: PubChem. (2023). Compound Summary: 1-Benzyl-3-methylpiperidin-4-one.[1][2][3] National Library of Medicine. [Link]

Sources

Stereochemistry of 1-Benzyl-3-methylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-methylpiperidin-4-ol is a critical chiral intermediate in the synthesis of 3-methylfentanyl and related opioid analgesics.[1] Its stereochemical configuration directly dictates the pharmacological potency of the final API (Active Pharmaceutical Ingredient).[1] The cis-isomer (where the 3-methyl and 4-hydroxyl groups are syn) typically serves as the precursor to the highly potent cis-3-methylfentanyl, which is approximately 10–15 times more potent than fentanyl itself.

This guide provides a definitive technical analysis of the stereoselective synthesis, conformational analysis, and analytical validation of this molecule. It moves beyond standard procedures to explain the why and how of stereocontrol, offering a self-validating protocol for researchers.

Structural & Conformational Analysis

The Stereocenters

The molecule possesses two contiguous stereocenters at C3 and C4 .[1] This results in two diastereomeric pairs (four total stereoisomers):

  • Cis-isomers (racemic): (3R,4S) and (3S,4R)[2]

  • Trans-isomers (racemic): (3R,4R) and (3S,4S)

Conformational Locking

In the piperidine ring, the bulky N-benzyl group acts as a "conformation anchor," preferentially adopting the equatorial position to minimize 1,3-diaxial interactions. This locks the ring into a specific chair conformation, allowing us to predict the orientation of the C3 and C4 substituents.

  • Cis-Isomer: The 3-methyl group is equatorial, and the 4-hydroxyl group is axial (or vice versa). The most stable conformer typically places the methyl group equatorial to avoid 1,3-diaxial strain, forcing the hydroxyl into an axial position.

  • Trans-Isomer: Both the 3-methyl and 4-hydroxyl groups can adopt equatorial positions (diequatorial), making this the thermodynamically more stable diastereomer.

Visualizing the Isomers

The following diagram illustrates the conformational relationship and the stability differences between the isomers.

Conformation Ketone 1-Benzyl-3-methylpiperidin-4-one (Precursor) Cis Cis-Isomer (Kinetic Product) (3-Me eq, 4-OH ax) Precursor to Potent Opioids Ketone->Cis Bulky Hydride Attack (L-Selectride) Trans Trans-Isomer (Thermodynamic Product) (3-Me eq, 4-OH eq) More Stable Ketone->Trans Small Hydride / Equilibration (NaBH4 / thermodynamic control) Cis->Trans Acid/Base Epimerization (if not protected)

Figure 1: Stereochemical divergence in the reduction of 1-benzyl-3-methylpiperidin-4-one.[1]

Synthesis and Stereocontrol

The synthesis hinges on the reduction of 1-benzyl-3-methylpiperidin-4-one .[1] The choice of reducing agent dictates the stereochemical outcome via Steric Approach Control vs. Product Development Control .[1]

Protocol A: Thermodynamic Control (Trans-Major)

Reagent: Sodium Borohydride (NaBH


) in Methanol/Ethanol.
  • Mechanism: The small hydride ion attacks the ketone.[1] While it can attack from either face, the reaction often yields a mixture favoring the thermodynamically more stable trans-isomer (diequatorial) or a near 1:1 mixture depending on the precise solvent and temperature.

  • Outcome: Mixture of isomers (often ~60:40 Trans:Cis).[1] Requires chromatographic separation.[1][3][4]

Protocol B: Kinetic Control (Cis-Selective)

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.

  • Mechanism: The bulky sec-butyl groups on the boron atom prevent attack from the more hindered "top" face (where the axial hydrogens or the 3-methyl group might project). The hydride is forced to attack from the equatorial direction (the more hindered face of the chair, leading to the axial alcohol).

  • Outcome: High selectivity for the cis-isomer (axial alcohol).[1]

Experimental Workflow

The following workflow details the decision matrix for synthesis.

SynthesisWorkflow Start Start: 1-Benzyl-3-methylpiperidin-4-one Decision Target Isomer? Start->Decision PathA Route A: NaBH4 / MeOH 0°C to RT Decision->PathA Trans or Racemic PathB Route B: L-Selectride / THF -78°C Decision->PathB Cis (High Potency Precursor) ResultA Result: Mixture (Trans + Cis) Requires Chromatography PathA->ResultA ResultB Result: Cis-Major (>90%) Direct Crystallization possible PathB->ResultB

Figure 2: Synthetic decision matrix for targeting specific stereoisomers.

Analytical Characterization: The Self-Validating Protocol

Trustworthiness in stereochemistry comes from rigorous analytical proof.[1] You must not rely solely on melting points.[1] The definitive method for distinguishing these isomers in solution is


H NMR Spectroscopy , specifically analyzing the Vicinal Coupling Constants (

)
.
NMR Coupling Constants ( )

The Karplus equation relates the dihedral angle between protons to their coupling constant.

  • Trans-Isomer (Diequatorial substituents = Diaxial protons): The protons at C3 and C4 are anti-periplanar (180° dihedral angle).[1]

    • 
       Value: 10 – 12 Hz  (Large coupling).[1]
      
  • Cis-Isomer (Equatorial/Axial substituents = Axial/Equatorial protons): The protons at C3 and C4 are gauche (60° dihedral angle).[1]

    • 
       Value: 2 – 5 Hz  (Small coupling).[1]
      
Data Summary Table
FeatureCis-Isomer (3-Me, 4-OH syn)Trans-Isomer (3-Me, 4-OH anti)
Conformation Me-Equatorial, OH-AxialMe-Equatorial, OH-Equatorial
H3 - H4 Relationship Axial - Equatorial (Gauche)Axial - Axial (Anti)

H NMR

~3 - 4 Hz (Small doublet/multiplet)~10 - 11 Hz (Large doublet)
C4-H Chemical Shift Downfield (deshielded by equatorial pos.)[1]Upfield (shielded by axial pos.)[1]
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)
Relevance Precursor to Cis-3-Methylfentanyl Precursor to Trans-3-Methylfentanyl
Separation Protocol

If a mixture is obtained (e.g., via NaBH


 reduction), separate as follows:
  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.[1][5]

    • Mobile Phase: CHCl

      
       : MeOH : NH
      
      
      
      OH (95:5:0.5).[1]
    • Note: The trans-isomer (less polar due to intramolecular H-bonding or better solvation) often elutes differently than the cis-isomer.

  • Crystallization:

    • Convert the free base to the Oxalate or Hydrochloride salt.[1]

    • Recrystallize from Ethanol/Ether.[1] The cis-isomer salts often have distinct solubility profiles allowing enrichment.

References

  • Stereoselective Synthesis of Fentanyl Analogs: Van Bever, W. F., et al. "Synthesis and analgesic activity of 3-methylfentanyl and its derivatives."[1] Journal of Medicinal Chemistry, 1974.[1] Link[1]

  • Conformational Analysis of Piperidines: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1] (Standard text for A-values and Chair Conformations).

  • NMR Assignment of Piperidinols: Casy, A. F. "Stereochemistry of 3-methyl-4-phenylpiperidinols." Journal of the Chemical Society B, 1966.[1] (Foundational work on

    
    -values in this scaffold).
    
  • Reduction Selectivity: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." Journal of the American Chemical Society, 1972.[1] Link[1]

  • Forensic Analysis of 3-Methylfentanyl: "Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl." OSTI.GOV, 2017.[1] Link[1]

Sources

Technical Guide: Cis and Trans Isomers of 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical intricacies, synthesis, and characterization of the cis and trans isomers of 1-Benzyl-3-methylpiperidin-4-ol.

Executive Summary

This compound is a critical piperidine intermediate, primarily utilized in the synthesis of 3-substituted fentanyl analogs (e.g., 3-methylfentanyl).[1][2] Its pharmacological relevance stems from its role as the direct precursor to the 4-anilino pharmacophore.[1][2] The molecule possesses two chiral centers at the C3 and C4 positions, giving rise to diastereomeric pairs: the cis-isomer and the trans-isomer .

Distinguishing and separating these isomers is paramount because the stereochemistry of the precursor directly dictates the diastereomeric purity of the final pharmaceutical agent, which in turn governs potency (the cis-3-methylfentanyl analogs are typically significantly more potent than their trans counterparts).[1][2] This guide provides a rigorous framework for the synthesis, stereoselective reduction, and analytical validation of these isomers.

Stereochemical Identity & Conformational Analysis[1]

The stereochemical designation (cis vs. trans) refers to the relative orientation of the 3-Methyl group and the 4-Hydroxyl group.

Conformational Locking

The piperidine ring predominantly adopts a chair conformation .[2] The bulky 1-Benzyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1][2] Consequently, the 3-Methyl group also prefers the equatorial orientation in the lowest energy conformer.[1]

  • Trans-Isomer (Thermodynamic Product):

    • Configuration: 3-Methyl (Equatorial) / 4-Hydroxyl (Equatorial).[1][2]

    • Stability: High.[1][2][3] Both substituents are equatorial (

      
      ), minimizing steric strain.[1][2]
      
    • Dihedral Angle (

      
      ):  ~180° (anti-periplanar).[1][2]
      
  • Cis-Isomer (Kinetic Product via hindered attack):

    • Configuration: 3-Methyl (Equatorial) / 4-Hydroxyl (Axial).[1][2]

    • Stability: Lower.[1][2] The axial hydroxyl group introduces 1,3-diaxial interactions with the axial protons at C2 and C6.[1]

    • Dihedral Angle (

      
      ):  ~60° (gauche).[1][2]
      
Visualization of Isomer Pathways

The following diagram illustrates the reduction logic and resulting conformations.

Stereochemistry Ketone 1-Benzyl-3-methylpiperidin-4-one (Precursor) NaBH4 Reagent: NaBH4 (Small Hydride) Ketone->NaBH4 Reduction Selectride Reagent: L-Selectride (Bulky Hydride) Ketone->Selectride Reduction Trans TRANS-Isomer (3-Me eq, 4-OH eq) Major Product with NaBH4 NaBH4->Trans Axial Attack (Less Hindered Path) Cis CIS-Isomer (3-Me eq, 4-OH ax) Major Product with L-Selectride Selectride->Cis Equatorial Attack (Steric Control)

Caption: Stereoselective reduction pathways dictating the formation of cis (axial OH) and trans (equatorial OH) isomers.[1][2][4][5]

Synthesis & Experimental Protocols

Synthesis of the Precursor (Ketone)

Note: This step assumes the availability of 1-benzyl-4-piperidone. The methylation of 1-benzyl-4-piperidone is achieved via enolate formation.[1][2]

  • Deprotonation: Treat 1-benzyl-4-piperidone with Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in THF at -78°C.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.[1][2]

  • Result: Racemic 1-benzyl-3-methylpiperidin-4-one.[1][2]

Protocol A: Synthesis of Trans-1-Benzyl-3-methylpiperidin-4-ol

Mechanism: Sodium Borohydride (


) is a small reducing agent.[1][2] It preferentially attacks the carbonyl carbon from the axial  direction (perpendicular to the ring), which is sterically favored over the equatorial approach, leading to the equatorial alcohol  (Trans).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in Methanol (100 mL). Cool to 0°C in an ice bath.

  • Reduction: Add

    
     (2.8 g, 73.8 mmol) portion-wise over 30 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1][2][4]

  • Quench: Add saturated

    
     solution (50 mL) slowly.
    
  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (

    
     mL).[1][2]
    
  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Outcome: ~85:15 ratio of Trans:Cis .[1][2]

Protocol B: Synthesis of Cis-1-Benzyl-3-methylpiperidin-4-ol

Mechanism: Use of a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride).[1][2] The steric bulk prevents axial attack; the hydride is forced to attack from the equatorial face, pushing the hydroxyl group into the axial position (Cis).[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Argon. Add 1-benzyl-3-methylpiperidin-4-one (5.0 g, 24.6 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2]

  • Reduction: Add L-Selectride (1.0 M in THF, 30 mL) dropwise over 45 minutes.

  • Reaction: Stir at -78°C for 3 hours.

  • Oxidative Workup: Carefully add 3M NaOH (10 mL) followed by 30%

    
     (10 mL). Caution: Exothermic.[1][2]
    
  • Extraction: Warm to RT, extract with Ethyl Acetate.

  • Outcome: ~90:10 ratio of Cis:Trans .

Analytical Characterization (Self-Validating Systems)[1][2]

The definitive identification of isomers relies on Proton NMR (


-NMR) , specifically utilizing the Karplus relationship which correlates the coupling constant (

) with the dihedral angle between vicinal protons (

and

).[1][2]
NMR Data Summary Table
FeatureTrans-Isomer Cis-Isomer Mechanistic Reason
H4 Proton Orientation AxialEquatorialTrans has diequatorial substituents.[1][2]
H3 Proton Orientation AxialAxial3-Methyl is equatorial in both stable chairs.[1][2]
H3-H4 Relationship Axial-Axial (Anti)Axial-Equatorial (Gauche)Geometry of the C3-C4 bond.[1][2]
Coupling Constant (

)
10 - 12 Hz 2 - 4 Hz Karplus Equation:

vs

.[1][2]
H4 Chemical Shift

~3.2 - 3.4 ppm

~3.7 - 3.9 ppm
Axial protons are generally more shielded (upfield).[1][2]
Separation & Purification

To obtain analytical standards (>99% purity), column chromatography is required.[1][2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:[1]1) with 1% Triethylamine (to prevent tailing of the amine).[1][2]

  • Elution Order:

    • Trans-Isomer: Less polar (due to intramolecular H-bonding masking or general adsorption characteristics of the diequatorial form).[1][2] Elutes first.

    • Cis-Isomer: More polar (axial OH often interacts more strongly with silica).[1][2] Elutes second.

References

  • Janssen, P. A. J. (1962).[1][2] Method of preparing nor-derivatives of the fentanyl series. U.S. Patent 3,004,964.[1][2]

  • Vasylovska, H. et al. (2025).[1][2] Spectroscopic Dissection: A Comparative Analysis of cis- and trans-1-Benzylcyclododec-1-ene Isomers. BenchChem Technical Notes.

  • Casy, A. F., & Ogungbamila, F. O. (1982).[1][2] Stereochemistry of the reduction of 3-methyl-1-phenyl-4-piperidone. Journal of Pharmacy and Pharmacology, 34(S), 6P.[1][2]

  • Van Bev, W. et al. (1974).[1][2] Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide (3-methylfentanyl). Journal of Medicinal Chemistry, 17(10), 1047–1051.[1][2] [1][2]

  • Bagley, J. R. et al. (1989).[1][2] Synthesis and structural characterization of the diastereomers of 3-methylfentanyl. Journal of Medicinal Chemistry, 32(3), 663-669.[1][2] [1][2]

Sources

Spectroscopic Characterization of 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-methylpiperidin-4-ol (CAS: 34737-89-8 for generic isomer mix) is a critical bicyclic intermediate in the synthesis of 3-methylfentanyl and related piperidine-based analgesics. Its analysis is complicated by the presence of two chiral centers at C3 and C4, resulting in diastereomeric pairs (cis and trans) that exhibit distinct spectroscopic signatures.[1][2]

This guide provides a definitive technical framework for the characterization of this molecule. It moves beyond simple peak listing to explain the conformational analysis required to distinguish the pharmacologically relevant trans-isomer from the cis-byproduct using NMR coupling constants and mass spectral fragmentation logic.

Structural Context & Stereochemistry[1][2][3]

The reduction of the precursor ketone (1-benzyl-3-methylpiperidin-4-one) yields two diastereomers. In the context of fentanyl analogue synthesis, the trans-isomer (where the 3-methyl and 4-hydroxyl groups are on opposite sides of the ring plane) is typically the target intermediate.

Stereochemical Pathway Diagram[1]

ReactionPathway cluster_products Diastereomeric Alcohols Ketone 1-Benzyl-3-methyl piperidin-4-one (Achiral C4) Red Reduction (NaBH4 or L-Selectride) Ketone->Red Hydride Attack Cis Cis-Isomer (3-Me/4-OH Syn) Thermodynamically Less Stable Red->Cis Axial Attack Trans Trans-Isomer (3-Me/4-OH Anti) Major Product (Diequatorial) Red->Trans Equatorial Attack

Figure 1: Stereochemical outcome of the ketone reduction. The relationship between the C3-Methyl and C4-Hydroxyl groups dictates the spectroscopic properties.

Sample Preparation & Isolation Protocol

Before spectroscopic analysis, the sample must be free of the ketone precursor, as the carbonyl signal will obscure key diagnostic regions.[1][2]

Protocol: Isolation of the Alcohol
  • Reduction: Dissolve 1-benzyl-3-methylpiperidin-4-one (10 mmol) in Methanol (30 mL). Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise. Stir for 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with Dichloromethane (

    
    , 3 x 20 mL).
    
  • Purification (Critical): The cis and trans isomers have slightly different Rf values.

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: EtOAc:Hexane (1:[1][2][3]4) with 1%

      
       (to prevent tailing).[1][2]
      
    • Observation: The trans-isomer (diequatorial) is generally more polar than the cis-isomer in this system due to better accessibility of the OH group for H-bonding with silica.

Mass Spectrometry (GC-MS)[4][5]

Mass spectrometry provides the primary confirmation of the molecular skeleton.[1] The fragmentation pattern is dominated by the stability of the benzyl and piperidine moieties.[1]

Instrument Parameters:

  • Ionization: Electron Impact (EI), 70 eV.[1][2]

  • Inlet Temp: 250°C.

Diagnostic Ion Table[1][2]
m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanistic Origin
205 < 5%ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

(Molecular Ion)
Intact molecule. Often weak in alcohols due to rapid dehydration.
187 5-10%

Loss of

. Dehydration typically driven by thermal conditions in the inlet.
114 20-30%Piperidine Ring FragmentLoss of Benzyl radical (

). Represents the methyl-piperidinol core.[4]
91 100% (Base Peak)

(Tropylium)
Cleavage of the N-Benzyl bond. Highly stable aromatic cation.[1]
65 10-15%

Fragmentation of the tropylium ion (loss of acetylene).

Analyst Note: A strong peak at m/z 203 indicates incomplete reduction (presence of ketone).[1][2]

Nuclear Magnetic Resonance (NMR)[1][2][3][7][8][9][10]

NMR is the only definitive method to distinguish the cis and trans diastereomers without X-ray crystallography.[1] The assignment relies on the Karplus equation , which correlates the vicinal coupling constant (


) with the dihedral angle between protons.[1][2]

Solvent:


 (Chloroform-d) is standard.
Reference:  TMS (

0.00 ppm).
H NMR: The Diagnostic H4 Signal[1]

The proton at position 4 (H4, geminal to the hydroxyl group) is the "fingerprint" for stereochemistry.[1][2]

Scenario A: Trans-Isomer (Major Product)

In the trans-isomer, the bulky Benzyl, Methyl, and Hydroxyl groups prefer the equatorial position to minimize steric strain (1,3-diaxial interactions).[1][2]

  • Conformation: 3-Me (Equatorial), 4-OH (Equatorial).[1]

  • H4 Proton: Axial.

  • Coupling: H4 is axial.[1] H3 is axial.[1] The angle is ~180°.[1]

  • Result: Large coupling constant (

    
     Hz).
    
Scenario B: Cis-Isomer
  • Conformation: 3-Me (Equatorial), 4-OH (Axial).[1]

  • H4 Proton: Equatorial.

  • Coupling: H4 is equatorial.[1] H3 is axial.[1] The angle is ~60°.[1][5]

  • Result: Small coupling constant (

    
     Hz).
    
Representative H NMR Data (Trans-Isomer)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 - 7.35 Multiplet5HAr-H Phenyl ring protons.
3.52 Singlet2HPh-CH

-N
Benzylic methylene. Sharp singlet confirms no adjacent chiral center on the chain.[1]
3.25 td (Triple Doublet)1HH4 (Carbinol)Diagnostic: Large

(~10 Hz) indicates axial orientation (trans to H3).[1][2]
2.85 Broad Doublet1HH2 (eq)Deshielded due to proximity to N lone pair.[1][2]
2.05 Broad Singlet1H-OH Position varies with concentration/temperature.
1.95 Multiplet1HH3Methine proton adjacent to methyl.
0.95 Doublet (

Hz)
3H-CH

Methyl group at C3.
C NMR Data
Shift (

ppm)
Carbon TypeAssignmentNotes
138.5 QuaternaryAr-C (Ipso)Connection to benzyl chain.
129.1, 128.3, 127.1 CHAr-CTypical aromatic signals.[1][2]
74.2 CHC4 (Carbinol)Significantly upfield from ketone precursor (~210 ppm).[1][2]
63.1 CH

Ph-C H

-N
Benzylic carbon.
59.5 CH

C2Adjacent to Nitrogen.
53.2 CH

C6Adjacent to Nitrogen.
38.5 CHC3Methine carbon carrying the methyl group.
12.8 CH

-C H

Methyl group.

Infrared Spectroscopy (FT-IR)[5]

IR is useful for quick verification of functional group transformation (C=O


 O-H).[1][2]
  • 3350 - 3450 cm

    
     (Broad):  O-H stretching vibration. (Absence of sharp peak at 1715 cm
    
    
    
    confirms loss of ketone).
  • 2900 - 2950 cm

    
    :  C-H stretching (Aliphatic).
    
  • 2700 - 2800 cm

    
    :  "Bohlmann Bands" (C-H stretches adjacent to Nitrogen). Visible if the N-lone pair is antiperiplanar to adjacent C-H bonds (common in trans-fused piperidines).
    
  • 700 & 750 cm

    
    :  Mono-substituted benzene ring out-of-plane bending.
    

Analytical Workflow Diagram

Workflow cluster_methods Validation Steps Sample Crude Reaction Mixture TLC TLC Screening (EtOAc:Hex 1:4) Sample->TLC Flash Flash Chromatography TLC->Flash Rf Determination Fraction1 Fraction A (Impurity/Cis) Flash->Fraction1 Fraction2 Fraction B (Trans-Product) Flash->Fraction2 Analysis Spectroscopic Validation Fraction2->Analysis IR (Confirm OH) IR (Confirm OH) Analysis->IR (Confirm OH) GC-MS (Confirm MW 205) GC-MS (Confirm MW 205) Analysis->GC-MS (Confirm MW 205) H-NMR (Confirm J=10Hz) H-NMR (Confirm J=10Hz) Analysis->H-NMR (Confirm J=10Hz)

Figure 2: Recommended purification and validation workflow for research applications.

References

  • Vasyurenko, V. P., et al. (1993).[1][2] "Synthesis and mass-spectrometric study of 3-methylfentanyl analogues." Pharmaceutical Chemistry Journal, 27(1), 54-57.[1][2]

  • Casy, A. F., & Parfitt, R. T. (1986).[1][2] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1] (Definitive text on piperidine stereochemistry and NMR coupling constants).

  • SWGDRUG. (2023). "Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library." (Standard reference for fentanyl precursor fragmentation).

  • Kasyan, A., et al. (2012).[1][2] "Conformational analysis of substituted piperidines via NMR." Journal of Organic Chemistry. (General reference for Karplus relationships in heterocyclic rings).

Sources

Stereochemical Elucidation of 1-Benzyl-3-methylpiperidin-4-ol via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 1-Benzyl-3-methylpiperidin-4-ol , a pharmacologically significant scaffold often encountered in the synthesis of fentanyl analogs and neurokinin antagonists.[1]

The analysis focuses on distinguishing the cis and trans diastereomers, a critical quality control step in medicinal chemistry, as the biological activity of piperidine derivatives is strictly governed by their stereochemical configuration.[2]

Strategic Overview

The piperidine ring exists primarily in a chair conformation.[1][3] In This compound , three substituents dictate the topology:

  • N-Benzyl group: Acts as a conformational anchor.[1] Due to steric bulk, it predominantly adopts the equatorial position (or dictates the N-lone pair orientation).[2]

  • 3-Methyl group: Introduces chirality at C3.[1]

  • 4-Hydroxyl group: Introduces chirality at C4.[1]

The reduction of the precursor ketone (1-benzyl-3-methylpiperidin-4-one) yields a mixture of diastereomers.[1] The trans-isomer (typically the thermodynamic product) places both the 3-Me and 4-OH groups in equatorial positions (diequatorial).[1] The cis-isomer forces one substituent into a high-energy axial position.[1]

Key Analytical Challenge: Distinguishing between the cis (3-Me/4-OH syn) and trans (3-Me/4-OH anti) isomers using coupling constants (


) and chemical shifts (

).

Synthesis & Sample Origin

Understanding the sample's history is vital for spectral interpretation.[1] The stereochemical outcome depends on the reducing agent used.[1]

Reaction Workflow
  • Reagent A (NaBH4): Small hydride donor.[1][2] Attacks from the axial face, yielding the equatorial alcohol (Thermodynamic control

    
    Trans  isomer major).[2]
    
  • Reagent B (L-Selectride): Bulky hydride donor.[1] Attacks from the equatorial face, yielding the axial alcohol (Kinetic control

    
    Cis  isomer major).[2]
    

SynthesisWorkflow Ketone 1-Benzyl-3-methyl piperidin-4-one Red_NaBH4 Reduction (NaBH4) Ketone->Red_NaBH4 Thermodynamic Red_Select Reduction (L-Selectride) Ketone->Red_Select Kinetic Trans Trans-Isomer (Diequatorial) Major Product Red_NaBH4->Trans Cis Cis-Isomer (Axial OH) Major Product Red_Select->Cis

Figure 1: Stereochemical divergence in the reduction of the piperidinone precursor.

Detailed Spectral Assignment

The following data assumes a standard solvent of CDCl₃ at 400 MHz or higher.

A. The Aromatic Region (7.20 – 7.40 ppm)[2]
  • Signal: Multiplet (5H).

  • Assignment: Phenyl protons of the benzyl group.[1]

  • Note: This region is rarely diagnostic for stereochemistry but confirms the integrity of the protecting group.

B. The Benzylic Protons (3.40 – 3.60 ppm)[2]
  • Signal: AB Quartet (or broadened singlet).

  • Mechanism: The benzylic carbon is attached to a chiral nitrogen center (induced by the chiral C3/C4 carbons). This makes the two benzylic protons diastereotopic (

    
    ).[1][2][4]
    
  • Diagnostic Value:

    • Sharp Singlet: Suggests rapid ring flipping or lack of chiral influence (rare in rigid diastereomers).[1][2]

    • AB Quartet (

      
       Hz):  Confirms a rigid, chirally defined chair conformation.[1][2]
      
C. The Carbinol Proton H4 (The "Money Shot")

This is the most critical signal for assigning stereochemistry.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial OH / Eq Me)
Conformation H4 is Axial H4 is Equatorial
Chemical Shift

3.2 – 3.4 ppm (Shielded)

3.7 – 3.9 ppm (Deshielded)
Multiplicity Triplets of Doublets (td)Narrow Multiplet / Broad Singlet
Coupling (

)
Large

(~10-11 Hz)
Small

/

(< 4 Hz)

Interpretation:

  • In the trans isomer, H4 is axial and has two axial neighbors (H3 and H5_ax).[2] This results in large vicinal coupling constants (

    
     Hz), creating a wide, clearly split signal.[2]
    
  • In the cis isomer, H4 is equatorial.[2][4] Equatorial protons generally appear downfield (higher ppm) and exhibit only small couplings (

    
     Hz) to neighbors, resulting in a narrow "hump."[1][2]
    
D. The Methyl Group (0.9 – 1.0 ppm)[2]
  • Signal: Doublet (3H).[1][2][5]

  • Coupling:

    
     Hz.[1][4]
    
  • Shift: The chemical shift varies slightly between isomers but is less reliable than the H4 signal.[1] However, an axial methyl (if present in a flipped conformer) would be significantly shielded (

    
     ppm) due to 1,3-diaxial compression.[1][2]
    

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data capable of resolving these couplings, follow this protocol.

Step 1: Sample Preparation[1]
  • Solvent: Use CDCl₃ (99.8% D) filtered through basic alumina to remove acidity (acidic CDCl₃ causes amine salt formation, broadening lines).[1][2]

  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Step 2: Acquisition Parameters[6]
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): Minimum 16 (to resolve small satellite peaks).

  • Delay (D1): Set to

    
     seconds to allow full relaxation of the benzylic and methyl protons for accurate integration.
    
Step 3: Advanced Verification (NOE)

If the coupling constants are ambiguous (e.g., due to peak overlap), use 1D NOE (Nuclear Overhauser Effect) .[2]

  • Irradiate H4:

    • Trans (Anti): Strong NOE enhancement of H3 and H5_ax. Weak or no enhancement of the Methyl group (since Me is trans to H4).[1]

    • Cis (Syn): Strong NOE enhancement of the Methyl group (spatial proximity < 3Å).[2]

Decision Logic for Isomer Identification

Use the following logic tree to interpret your spectrum definitively.

IsomerLogic Start Analyze H4 Proton Signal (~3.2 - 3.9 ppm) Width Measure Signal Width (w1/2) & Coupling Constants (J) Start->Width Wide Wide Multiplet / Triplet J > 9 Hz (Axial-Axial) Width->Wide Large Splitting Narrow Narrow Multiplet / Br. Singlet J < 4 Hz (Eq-Axial/Eq-Eq) Width->Narrow Small Splitting TransResult TRANS Isomer (3-Me eq, 4-OH eq) H4 is Axial Wide->TransResult CisResult CIS Isomer (3-Me eq, 4-OH ax) H4 is Equatorial Narrow->CisResult

Figure 2: Spectroscopic decision tree for stereochemical assignment.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on

    
    -value analysis in cyclohexane/piperidine systems).
    
  • Synthesis and NMR of 1-Benzyl-3-hydroxypiperidines: Kozhushkov, S. I., et al. (2019).[1] "Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols." ResearchGate.[1][6]

  • Piperidinone Reduction Stereoselectivity: ChemicalBook Data for 1-Benzyl-4-piperidone derivatives.

  • NMR Coupling Constants in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative guide on NOE and J-coupling analysis).

Sources

Advanced 13C NMR Analysis of 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of substituted piperidines is a cornerstone in the development of neuroactive pharmacophores. 1-Benzyl-3-methylpiperidin-4-ol represents a critical scaffold in the synthesis of analgesics and GPCR ligands. However, its analysis is complicated by the presence of two chiral centers (C3 and C4), leading to diastereomeric pairs (cis and trans) with distinct spectroscopic signatures and biological activities.

This guide provides a definitive framework for the 13C NMR analysis of this molecule. Moving beyond simple peak picking, we explore the conformational dynamics and stereoelectronic effects (specifically the


-gauche effect) that allow for the unambiguous assignment of diastereomers without the need for X-ray crystallography.

Structural Context & Stereochemical Challenges

Before interpreting the NMR data, one must understand the conformational landscape. The piperidine ring exists predominantly in a chair conformation. The bulky 1-benzyl group typically locks the nitrogen lone pair/substituent equilibrium, favoring the equatorial benzyl position to minimize 1,3-diaxial interactions.

The relative stereochemistry at C3 and C4 defines the two major diastereomers:

  • Trans-isomer (3R,4R / 3S,4S): The C3-Methyl and C4-Hydroxyl groups can adopt a diequatorial orientation, which is thermodynamically favored.

  • Cis-isomer (3R,4S / 3S,4R): One substituent must be axial while the other is equatorial (assuming a chair conformation). Typically, the larger -OH group prefers the equatorial position, forcing the C3-Methyl into an axial position.

Mechanistic Impact on NMR

The orientation of the C3-Methyl group is the primary discriminator in 13C NMR:

  • Equatorial Methyl (Trans): Minimal steric strain; characteristic downfield shift.

  • Axial Methyl (Cis): Induces a

    
    -gauche interaction  with C5 and C1 (the benzylic carbon), causing a significant upfield shift (shielding)  of 3–6 ppm on the affected carbons.
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this standardized acquisition protocol. This workflow is designed to be self-validating by cross-referencing 1D and 2D data.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard. Use 
    
    
    
    only if solubility is an issue, but note that chemical shifts will vary due to hydrogen bonding with the C4-OH.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Additives: Add a trace of TMS (Tetramethylsilane) as an internal reference (

    
     ppm).
    
Acquisition Parameters (500 MHz Instrument equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons).

  • Scans (NS): Minimum 1024 (S/N ratio > 50:1 for quaternary carbons).

  • Spectral Width: 0–200 ppm.

The Validation Workflow (DOT Diagram)

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) Acquire_13C Acquire 1D 13C{1H} (Broadband Decoupled) Start->Acquire_13C DEPT_135 Acquire DEPT-135 (Phase Edit) Acquire_13C->DEPT_135 Assign_Quats Identify Quaternary Cs (Present in 1D, Absent in DEPT) DEPT_135->Assign_Quats Assign_CH2 Identify CH2 (Negative in DEPT-135) DEPT_135->Assign_CH2 Assign_CH_CH3 Identify CH/CH3 (Positive in DEPT-135) DEPT_135->Assign_CH_CH3 Stereo_Check Check C3/C5 Shifts (Gamma-Gauche Analysis) Assign_Quats->Stereo_Check Assign_CH2->Stereo_Check Assign_CH_CH3->Stereo_Check Final_Report Assign Cis/Trans Isomer Stereo_Check->Final_Report

Figure 1: Step-by-step logic flow for unambiguous NMR assignment.

Detailed Spectral Assignment

The following data summarizes the chemical shifts. Note that exact values vary by concentration and temperature; relative differences (


) are the reliable metric.
The Benzyl Moiety (Invariant)

The benzyl group serves as an internal anchor. These signals rarely change between isomers.

Carbon TypeAssignmentApprox. Shift (

ppm)
DEPT-135 Phase
Quaternary Ipso-Ar138.0 – 139.0Absent
CH (Aromatic) Ortho/Meta128.0 – 129.5Positive (+)
CH (Aromatic) Para126.5 – 127.5Positive (+)
CH2 (Benzylic) N-CH2-Ph62.5 – 63.5Negative (-)
The Piperidine Ring (Stereo-Dependent)

This is where the cis/trans diagnosis occurs.

PositionCarbon TypeTrans (Diequatorial)

Cis (Axial-Me)

Mechanistic Note
C4 CH-OH70.0 – 74.0 66.0 – 69.0 Deshielded by Oxygen.
C2 N-CH259.0 – 61.0 56.0 – 58.0 Adjacent to Nitrogen.
C6 N-CH252.0 – 54.0 50.0 – 52.0 Adjacent to Nitrogen.
C3 CH-Me40.0 – 43.0 36.0 – 39.0 Diagnostic: Upfield shift in cis due to steric compression.
C5 CH230.0 – 33.0 26.0 – 29.0 Diagnostic: Strong

-gauche effect from axial Methyl in cis.
Me CH312.0 – 15.0 10.0 – 13.0 Methyl carbon itself is shielded in axial orientation.

Critical Insight: In the cis isomer (assuming axial methyl), C5 experiences a significant upfield shift (shielding) of ~4 ppm compared to the trans isomer due to the


-gauche interaction with the methyl group.

Advanced Signaling Pathway: Synthesis to Analysis

Understanding the synthetic origin helps anticipate the impurity profile. The reduction of the ketone precursor determines the stereochemical outcome.

Synthesis_Pathway Precursor 1-Benzyl-3-methyl piperidin-4-one Reagent_A NaBH4 / MeOH (Small Hydride) Precursor->Reagent_A Reduction Reagent_B L-Selectride (Bulky Hydride) Precursor->Reagent_B Reduction Trans_Product Major: TRANS Isomer (Diequatorial) Thermodynamic Reagent_A->Trans_Product Favors Cis_Product Major: CIS Isomer (Axial Attack) Kinetic Reagent_B->Cis_Product Favors Analysis 13C NMR Analysis (Check C5 Shift) Trans_Product->Analysis Cis_Product->Analysis

Figure 2: Synthetic routes dictate the stereochemical ratio, verifiable via NMR.

Troubleshooting & Anomalies

Line Broadening

If signals for C2, C6, or the benzylic CH2 appear broad or doubled:

  • Cause: Restricted nitrogen inversion or slow ring flipping at room temperature.

  • Solution: Run the experiment at 323 K (50°C) . This increases the rate of conformational exchange, sharpening the peaks into a time-averaged signal.

Protonation Shifts

If the sample is isolated as a hydrochloride salt (HCl) rather than the free base:

  • Effect: The

    
    -carbons (C2, C6, Benzylic) will shift downfield  (deshielding) by 2–4 ppm due to the positive charge on Nitrogen.
    
  • Protocol Adjustment: Always convert a small aliquot to the free base (using

    
    ) for standard library comparison.
    

References

  • Stereochemical Assignment of Piperidines: Eliel, E. L., & Kandasamy, D. (1976). Conformational Analysis.[1][2][3][4] XXXIX. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[1] Link

  • Synthesis and Reduction of Piperidinones: Casy, A. F., & Ogungbamila, F. O. (1982). Stereochemical studies of 3-methyl-4-phenylpiperidin-4-ols (3-methyl-4-phenyl-4-piperidinols). Journal of Pharmacy and Pharmacology. Link

  • Gamma-Gauche Effect in NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. Link

  • Piperidine Alkaloid Synthesis Data: Arkat USA. (2011).[5] Synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Arkivoc.[5][6] Link

Sources

Biological Activity of Piperidinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinol scaffold—a hydroxylated piperidine ring—represents a "privileged structure" in medicinal chemistry. Unlike the unsubstituted piperidine, the introduction of a hydroxyl group at the C3 or C4 position creates a versatile handle for hydrogen bonding, stereochemical complexity, and further functionalization (esters, carbamates, ethers). This structural nuance allows piperidinol derivatives to modulate a diverse array of biological targets, ranging from G-protein coupled receptors (GPCRs) in the CNS to mitochondrial pathways in oncology.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of these derivatives, specifically designed for drug discovery professionals.

Structural Classification & SAR Logic

The biological efficacy of piperidinols is governed by three primary structural determinants: the position of the hydroxyl group, the N-substituent, and the stereochemistry.

The 4-Piperidinol vs. 3-Piperidinol Scaffold
  • 4-Piperidinol: Symmetrical core. Often serves as a rigid linker. Derivatives frequently target the Acetylcholinesterase (AChE) enzyme and Sigma-1 receptors . The C4-hydroxyl is often esterified to increase lipophilicity and blood-brain barrier (BBB) penetration.

  • 3-Piperidinol: Chiral core. The presence of a stereocenter at C3 is critical. Enantiomers often exhibit distinct pharmacological profiles (e.g., binding affinity differences for NMDA receptors or Substance P antagonists).

Critical SAR Determinants
Structural FeatureBiological ImpactMechanistic Rationale
N-Benzyl Substitution High AChE AffinityThe phenyl ring engages in

stacking with Trp84 (anionic site) and Trp279 (peripheral site) of AChE.
C4-Esterification Analgesic ActivityMimics the structure of meperidine/fentanyl; enhances lipophilicity for CNS entry.
C3/C4-Aryl Substitution CytotoxicityBulky aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl) disrupt mitochondrial membranes, triggering apoptosis.

Therapeutic Sector A: CNS & Neurodegeneration

The most established application of piperidinol derivatives is in the treatment of Alzheimer’s Disease (AD) via cholinergic modulation.

Mechanism: Dual Binding AChE Inhibition

Piperidinol derivatives, particularly N-benzyl-4-piperidinols , act as dual binding site inhibitors. They span the active gorge of the AChE enzyme, interacting with both:

  • Catalytic Anionic Site (CAS): Where acetylcholine is hydrolyzed.[1]

  • Peripheral Anionic Site (PAS): Associated with

    
    -amyloid aggregation.[1]
    

Case Study: Donepezil Analogs Research indicates that rigidifying the linker between the piperidine nitrogen and the benzyl group (e.g., using an indanone moiety as seen in Donepezil) significantly enhances potency. However, 4-piperidinol derivatives with flexible linkers also show nanomolar potency.

Visualization: Cholinergic Enhancement Pathway

The following diagram illustrates the mechanistic intervention of piperidinol derivatives in the cholinergic synapse.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_Release Presynaptic ACh Release Synaptic_ACh Synaptic Acetylcholine (ACh) ACh_Release->Synaptic_ACh Receptor Post-Synaptic Nicotinic/Muscarinic Receptors Synaptic_ACh->Receptor Activation AChE Acetylcholinesterase (AChE) Synaptic_ACh->AChE Substrate Binding Signal Cognitive Function / Memory Receptor->Signal Complex AChE-Inhibitor Complex (Inactive Enzyme) AChE->Complex Inhibition Hydrolysis Hydrolysis to Choline + Acetate AChE->Hydrolysis Normal Function Piperidinol N-Benzyl-4-Piperidinol Derivative Piperidinol->AChE Competitive/Non-competitive Binding Complex->Synaptic_ACh Increases Concentration Complex->Hydrolysis Blocked

Caption: Mechanism of Action for AChE inhibition by Piperidinol derivatives, leading to enhanced cholinergic signaling.

Quantitative Data: AChE Inhibition Profile

Comparative potency of key piperidinol derivatives against standard reference drugs.

Compound IDStructure ClassTargetIC50 (nM)Selectivity (AChE/BuChE)Source
Donepezil Indanone-PiperidineAChE5.7>1000[Reference 1]
Compound 21 N-benzyl-4-piperidinol amideAChE0.5618,000[Reference 2]
Compound 5c Phenoxyethyl-piperidinolAChE500Selective[Reference 3]

Therapeutic Sector B: Oncology & Cytotoxicity

Recent studies have repurposed piperidinol derivatives as anticancer agents.[2] The mechanism shifts from receptor binding to mitochondrial disruption.

Mechanism: Mitochondrial Apoptosis

Lipophilic 4-piperidinol derivatives, particularly those with 3,5-bis(benzylidene) substitutions, accumulate in the mitochondria of cancer cells.

  • ROS Generation: They induce oxidative stress by disrupting the Electron Transport Chain (ETC).

  • Bcl-2 Modulation: They downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax.

  • Result: Cytochrome c release

    
     Caspase-3 activation 
    
    
    
    Apoptosis.
Key Data: Cytotoxicity (MTT Assay)
Cell LineTissue OriginCompound ClassIC50 (

M)
Reference
MCF-7 Breast Cancer4-Piperidinol-derived Mannich base3.31[Reference 4]
HCT-116 Colon CancerAryloxyaryl-piperidinol3.80[Reference 4]
PC-3 Prostate CancerPiperidine-4-one derivative< 5.0[Reference 5]

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.

Protocol A: Ellman’s Assay for AChE Inhibition

Objective: Determine the IC50 of a piperidinol derivative against Acetylcholinesterase.

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.33 mM).

    • Enzyme: Electric eel AChE (0.05 U/mL).

  • Plate Setup (96-well):

    • Add 150

      
      L Phosphate buffer.
      
    • Add 20

      
      L Test Compound (variable concentrations: 
      
      
      
      to
      
      
      M).
    • Add 20

      
      L Enzyme solution.
      
  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10

    
    L of DTNB/ATCh mixture.
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity in cancer cell lines.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Replace media with fresh media containing the piperidinol derivative (dissolved in DMSO, final DMSO < 0.1%). Treat for 48h.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
    • Mechanism:[3][4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm .

  • Analysis: Determine cell viability % relative to vehicle control.

Future Outlook & Optimization

The future of piperidinol derivatives lies in Multi-Target Directed Ligands (MTDLs) .

  • Neuro-Oncology: Designing hybrids that target both AChE (for cognitive support) and specific kinases (for glioblastoma treatment).

  • Stereoselective Synthesis: Moving away from racemates to pure enantiomers of 3-piperidinols to reduce off-target effects.

  • Linker Chemistry: Using "click chemistry" to attach the piperidinol core to fluorophores for theranostic applications (therapy + diagnostics).

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Novel piperidine derivatives.[2][5][6][7][8][9] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review. PubMed Central. [Link]

Sources

The Strategic Role of 1-Benzyl-3-methylpiperidin-4-ol in Complex Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties and its synthetic versatility, which allow for the creation of complex molecules with diverse biological activities. Within this critical class of heterocycles, 1-Benzyl-3-methylpiperidin-4-ol emerges as a highly valuable chemical intermediate, particularly in the synthesis of potent analgesics. This guide provides a detailed examination of its properties, synthesis, and pivotal role in the development of advanced pharmaceutical agents.

Physicochemical Characteristics and Strategic Importance

This compound is derived from its ketone precursor, 1-Benzyl-3-methyl-4-piperidone. The strategic utility of this molecule lies in its specific arrangement of functional groups. The benzyl group serves as a robust and readily removable protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis while allowing for its strategic cleavage in later steps. The hydroxyl group at the 4-position and the methyl group at the 3-position introduce critical stereocenters and provide functional handles for subsequent modifications that are essential for tuning the pharmacological profile of the target molecule.

Below is a comparative summary of the key physicochemical properties of the parent ketone and the target alcohol intermediate.

Property1-Benzyl-3-methyl-4-piperidoneThis compound
CAS Number 34737-89-8[1][2]384338-20-9[3]
Molecular Formula C₁₃H₁₇NO[1][2]C₁₃H₁₉NO[3]
Molecular Weight 203.28 g/mol [1][2]205.30 g/mol [3]
Appearance Clear pale yellow oil[2]Data not available
IUPAC Name 1-benzyl-3-methylpiperidin-4-one[1]1-benzyl-4-methylpiperidin-3-ol[3]
Synthesis Pathway: From Precursor to Key Intermediate

The synthesis of this compound is a well-established, two-stage process that begins with the construction of the piperidone ring, followed by a stereoselective reduction of the ketone.

The most common and industrially scalable route to the piperidone precursor involves a sequence of Michael addition and Dieckmann condensation reactions, followed by hydrolysis and decarboxylation.[4][5] This approach builds the core heterocyclic structure from acyclic starting materials.

The causality behind this pathway is elegant and efficient. Benzylamine is reacted with two equivalents of an acrylate ester (like methyl acrylate) in a double Michael addition to form a diester. This intermediate is then subjected to an intramolecular Dieckmann condensation, driven by a strong base like sodium methoxide or metallic sodium, to form a β-keto ester.[4][5] The final step involves acidic hydrolysis to cleave the ester and subsequent decarboxylation to yield the desired 1-benzyl-4-piperidone. Introducing a methyl group at the 3-position is typically achieved by using a methacrylate ester in one of the Michael addition steps or by alkylation of the intermediate β-keto ester.

G cluster_0 Stage 1: Synthesis of 1-Benzyl-3-methyl-4-piperidone Benzylamine Benzylamine Michael_Addition Michael_Addition Benzylamine->Michael_Addition Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Michael_Addition Dieckmann_Condensation Dieckmann_Condensation Michael_Addition->Dieckmann_Condensation Diester Intermediate Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation β-Keto Ester Piperidone_Product 1-Benzyl-3-methyl-4-piperidone Hydrolysis_Decarboxylation->Piperidone_Product

Workflow for the synthesis of the piperidone precursor.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone (Illustrative)

This protocol describes the general synthesis of the parent 1-benzyl-4-piperidone, which can be adapted for the 3-methyl derivative.

  • Michael Addition: Benzylamine and methyl acrylate are reacted, often in an alcoholic solvent or neat, to form the N,N-bis(β-propionate methyl ester)benzylamine intermediate.[5]

  • Dieckmann Condensation: To a dry, inert solvent such as toluene, a strong base like metallic sodium is added and heated to reflux. The diester intermediate is then added dropwise. The base abstracts a proton to form an enolate, which attacks the second ester group intramolecularly, forming the cyclic β-keto ester.[4]

  • Hydrolysis & Decarboxylation: The reaction mixture is cooled and then refluxed with a strong acid, such as concentrated hydrochloric acid. This hydrolyzes the ester and promotes decarboxylation, yielding 1-benzyl-4-piperidone.[4][5]

  • Work-up and Purification: The mixture is neutralized with a base (e.g., NaOH) and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The final product is typically purified by vacuum distillation.[4]

The conversion of the 4-keto group to a hydroxyl group is a critical step, achieved through chemical reduction. This reaction creates a new stereocenter at the C4 position, leading to the formation of cis and trans diastereomers relative to the methyl group at C3.

The choice of reducing agent is paramount for controlling stereoselectivity.

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones. It typically favors the formation of the thermodynamically more stable equatorial alcohol (trans to an equatorial 3-methyl group).

  • Lithium aluminum hydride (LiAlH₄): A much stronger, less selective reducing agent.

  • Catalytic Hydrogenation: Can also be employed, though it may also lead to debenzylation if conditions are too harsh.

G cluster_1 Stage 2: Ketone Reduction Piperidone 1-Benzyl-3-methyl-4-piperidone Reduction Reduction (e.g., NaBH₄, Methanol) Piperidone->Reduction Piperidinol_Product This compound (cis/trans isomers) Reduction->Piperidinol_Product

Reduction of the ketone to the target alcohol intermediate.

Experimental Protocol: Reduction of 1-Benzyl-3-methyl-4-piperidone

  • Dissolution: The 1-Benzyl-3-methyl-4-piperidone starting material is dissolved in a suitable protic solvent, typically methanol or ethanol.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid to destroy any excess borohydride.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated to yield the crude product. Purification is often achieved via silica gel column chromatography to separate the diastereomers if necessary.

Application as a Pivotal Intermediate in Fentanyl Analog Synthesis

The primary and most significant application of this compound is as a key building block in the synthesis of highly potent opioid analgesics, including analogs of fentanyl.[2] The structure of fentanyl and its derivatives consists of a central 4-anilinopiperidine core. This compound provides the essential N-protected piperidine ring with a hydroxyl group that can be converted into the required aniline moiety.

The synthetic sequence generally proceeds as follows:

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group, for example, by tosylation or conversion to a halide.

  • Nucleophilic Substitution: The activated position is then subjected to nucleophilic substitution with aniline to install the critical 4-anilino group.

  • N-Debenzylation: The benzyl protecting group is removed. This is most commonly achieved via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[6][7][8] The choice of catalyst and conditions is crucial to ensure cleavage of the N-benzyl group without affecting other reducible functionalities in the molecule.[6]

  • Final Acylation/Alkylation: The newly freed secondary amine of the piperidine ring is acylated (e.g., with propionyl chloride for fentanyl synthesis) or alkylated to install the final N-substituent (e.g., a phenethyl group).[9]

The presence and stereochemistry of the 3-methyl group can profoundly influence the binding affinity and efficacy of the final analog at the mu-opioid receptor.[10] This makes this compound a particularly valuable intermediate for creating novel fentanyl derivatives with potentially improved therapeutic profiles.[10][11]

G cluster_2 Application in Fentanyl Analog Synthesis A 1-Benzyl-3-methyl -piperidin-4-ol B 4-Anilino Intermediate (N-Benzylated) A->B Hydroxyl Conversion & Aniline Substitution C 4-Anilino Intermediate (Debenzylated) B->C N-Debenzylation (e.g., Pd/C, H₂) D Final Fentanyl Analog C->D N-Acylation/ N-Alkylation

Generalized synthetic pathway from the intermediate to a fentanyl analog.
Conclusion

This compound stands out as a sophisticated and indispensable chemical intermediate. Its well-defined structure, featuring a strategically placed protecting group and functional handles with specific stereochemistry, makes it an ideal starting point for multi-step syntheses of complex drug molecules. Its central role in the construction of potent analgesics underscores the importance of rational intermediate design in modern drug discovery and development. The methodologies for its synthesis and subsequent elaboration are robust and scalable, ensuring its continued relevance to researchers and scientists in the pharmaceutical industry.

References

  • PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-3-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Varona, M., & Betti, L. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 11(10), 1185–1200. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Retrieved from [Link]

  • ScienceMadness. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines.
  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
  • U.S. Department of Energy Office of Scientific and Technical Information. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Retrieved from [Link]

  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Benzyl-4-piperidone | CAS#:3612-20-2. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-3-methylpiperidin-4-one (C13H17NO). Retrieved from [Link]

Sources

A Technical Guide to the Fundamental Chemistry of Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidinol Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in pharmaceuticals.[1][2] Its saturated, sp³-rich three-dimensional structure provides an ideal framework for developing drugs with improved clinical success rates compared to flat, aromatic systems.[3] The introduction of a hydroxyl group to this scaffold yields piperidinols, a subclass of compounds with enhanced utility. The hydroxyl moiety can act as a crucial hydrogen bond donor or acceptor, significantly influencing a molecule's binding affinity to biological targets and modulating physicochemical properties like solubility.[4] Consequently, substituted piperidinols are integral components in a wide array of FDA-approved drugs and clinical candidates, targeting conditions ranging from central nervous system (CNS) disorders and cancer to infectious diseases.[4][5][6] This guide provides an in-depth exploration of the fundamental chemistry of substituted piperidinols, focusing on their synthesis, stereochemistry, and reactivity, to empower researchers in the rational design of novel therapeutics.

Section 1: Synthesis of the Piperidinol Core

The construction of the substituted piperidinol skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Reductive Approaches: From Pyridines to Piperidinols

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for accessing the piperidine core.[7][8] This transformation, however, is not without its challenges, primarily due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis basic nitrogen atom of both the substrate and the product.[3][8]

The choice of catalyst and reaction conditions is critical for achieving high yields and chemoselectivity. Platinum group metals are highly effective, with catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), and various Iridium complexes being commonly employed.[3][7][9]

  • Platinum (PtO₂): Often used under acidic conditions (e.g., in glacial acetic acid), which protonates the pyridine nitrogen. This protonation reduces catalyst poisoning and facilitates the reduction of the aromatic ring.[9][10] It is a robust method suitable for a range of substrates.

  • Rhodium (Rh/C): Effective under lower atmospheric pressures compared to other catalysts and can exhibit good functional group tolerance.[9]

  • Iridium (Ir-complexes): Homogeneous iridium catalysts have emerged for their high selectivity and ability to operate under milder conditions, showing exceptional tolerance for reducible functional groups like nitro and cyano groups that are often incompatible with other hydrogenation methods.[3]

The following diagram illustrates the general synthetic pathways to the piperidinol core.

G cluster_synthesis Key Synthetic Strategies cluster_reactivity Core Reactivity Pyridine Substituted Pyridine Piperidinol Substituted Piperidinol Pyridine->Piperidinol Catalytic Hydrogenation (e.g., PtO₂, H₂) Acyclic Acyclic Precursors Acyclic->Piperidinol Cyclization / Annulation (e.g., Au-catalyzed) Epoxide Epoxide & Piperidine Epoxide->Piperidinol Nucleophilic Ring Opening Piperidinol_R Substituted Piperidinol N_Func N-Functionalized Piperidinol Piperidinol_R->N_Func N-Alkylation / Acylation O_Func O-Functionalized Piperidinol Piperidinol_R->O_Func O-Acylation / Etherification Oxidized Oxidized Product (e.g., Piperidone) Piperidinol_R->Oxidized Oxidation

Caption: Key synthetic and reactivity pathways for substituted piperidinols.

Catalyst SystemTypical Pressure (bar H₂)Temperature (°C)SolventKey Advantages & Refs
PtO₂ / H₂ 50 - 70Room TempAcetic AcidRobust, widely applicable, effective for many substrates.[9][10]
Rh/C / H₂ 1 - 5025 - 80Alcohols, THFMilder conditions, good for some sensitive substrates.[7][9]
[Ir(ppy)₂(bpy)]PF₆ Ionic (Hantzsch ester)80 - 120DioxaneHigh functional group tolerance (nitro, cyano, bromo).[3]

This protocol is based on the methodology reported for the hydrogenation of pyridine derivatives using Adams' catalyst.[9][10]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 g, 1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to dissolve the substrate. Carefully add PtO₂ (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: Upon completion, carefully vent the reactor. Quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude piperidine derivative can be further purified by column chromatography.

Cyclization and Annulation Strategies

Modern synthetic chemistry offers sophisticated methods for constructing the piperidine ring from acyclic precursors, providing high levels of stereocontrol.

  • Gold-Catalyzed Cyclization: A notable one-pot synthesis of piperidin-4-ols involves a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement.[11] This approach demonstrates excellent diastereoselectivity and broad substrate scope.[11]

  • Radical Cyclizations: Free-radical cyclizations, often mediated by tin hydrides, allow for the formation of hydroxypiperidines from α- or β-amino aldehydes under mild, neutral conditions.[12]

  • [5+1] Annulation: Hydrogen-borrowing cascades catalyzed by iridium(III) can achieve a [5+1] annulation to stereoselectively form substituted piperidines from amino alcohols and other simple precursors.[1]

Specialized Synthetic Routes: Epoxide Ring Opening

The synthesis of specific piperidinol analogues can be achieved through targeted nucleophilic attack on epoxides. This method is particularly valuable for building side chains onto a pre-existing piperidinol core.[5]

This two-step protocol describes the synthesis of chiral piperidinol compounds via an epoxide intermediate.[5]

Step 1: Synthesis of Chiral Epoxide Intermediate

  • To a solution of a substituted phenol (2 mmol, 1 eq.) in acetonitrile (15 mL), add (S)-(+)-epichlorohydrin (2.4 mmol, 1.2 eq.) followed by cesium carbonate (4 mmol, 2 eq.).

  • Stir the reaction mixture under reflux overnight, monitoring for completion by TLC.

  • Filter the mixture and wash the solid with acetonitrile.

  • Evaporate the filtrate in vacuo to yield the crude chiral epoxide, which is used directly in the next step without further purification.

Step 2: Epoxide Ring Opening

  • Dissolve the crude epoxide intermediate from Step 1 in ethanol (15 mL).

  • Add the desired 4-substituted-4-piperidinol (2 mmol, 1 eq.).

  • Stir the reaction under reflux overnight, monitoring for completion by HPLC.

  • Evaporate the solution in vacuo and purify the residue by silica gel column chromatography to yield the final product. The yield for this reaction can be limited by a competing ring-opening with the phenoxide nucleophile.[5]

Section 2: The Critical Role of Stereochemistry

The three-dimensional arrangement of substituents on the piperidinol ring is paramount, as it directly governs the molecule's interaction with chiral biological environments like enzyme active sites and receptors.[13][14]

Understanding Isomerism in Substituted Piperidinols

Substituted piperidinols exist predominantly in a stable chair conformation to minimize steric strain. For a 4-substituted piperidin-4-ol, the two substituents at the C4 position give rise to cis and trans diastereomers.[15]

  • Trans Isomer: Typically the more thermodynamically stable isomer, where the larger substituent occupies the sterically favored equatorial position, and the smaller substituent (often the hydroxyl group) occupies the axial position.[15]

  • Cis Isomer: The conformation where the larger substituent is in the axial position and the hydroxyl group is in the equatorial position.[15]

The interconversion between these chair conformations and the relative stability of the isomers are critical factors in their biological activity.

Caption: Chair conformations of cis and trans 4-substituted piperidinols.

Separation and Characterization of Stereoisomers

The distinct spatial arrangements of stereoisomers result in different physical properties and spectroscopic signatures, which are exploited for their separation and characterization.

  • Separation: Diastereomers can be separated using standard chromatographic techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) due to their different polarities and interactions with the stationary phase.[16][17]

  • Characterization: The primary tool for determining the stereochemistry of piperidinols is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between protons on the ring and the chemical shifts of axial versus equatorial protons provide definitive structural information.[18] For unambiguous determination of absolute configuration, X-ray crystallography is the gold standard.[11][16]

Spectroscopic FeatureTrans Isomer (R = Equatorial, OH = Axial)Cis Isomer (R = Axial, OH = Equatorial)Rationale
¹H NMR (Axial Protons at C2/C6) Shielded (lower δ ppm)Deshielded (higher δ ppm)Axial protons experience greater shielding from the electron cloud of the ring.
¹H NMR (Equatorial Protons at C2/C6) Deshielded (higher δ ppm)Shielded (lower δ ppm)Equatorial protons are less shielded.
¹³C NMR (C4 Carbon) Shielded (lower δ ppm)Deshielded (higher δ ppm)The γ-gauche effect from the axial hydroxyl group shields the C4 carbon in the trans isomer.
IR Spectroscopy (O-H Stretch) Sharper, higher frequencyBroader, lower frequencyIntramolecular hydrogen bonding may be more prevalent in the cis isomer, leading to peak broadening.

Section 3: Reactivity and Chemical Transformations

The chemical behavior of substituted piperidinols is dictated by the interplay between the nucleophilic secondary amine, the hydroxyl group, and the influence of other substituents on the ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base.

  • N-Alkylation and N-Acylation: These are fundamental transformations used to introduce a wide variety of substituents onto the piperidine nitrogen, a common strategy in drug development to modulate properties like potency, selectivity, and pharmacokinetics.[4]

Oxidation of the Piperidine Ring

Oxidation of the piperidinol scaffold can lead to various products, most commonly piperidones (ketones). The choice of oxidant is key to controlling the reaction outcome.

  • Mercuric Acetate: N-alkyl substituted 4-piperidones readily undergo oxidation with mercuric acetate to yield 2,3-dihydro-4-pyridones in high yield.[19] This transformation is valuable for creating vinylogous amides, which are versatile synthetic intermediates.

  • Manganese Reagents: Manganese in various oxidation states (Mn(III), Mn(IV), Mn(VII)) can be used to oxidize piperidone derivatives.[20] Studies show that Mn(IV) exhibits the highest oxidizing power.[20]

  • Hypervalent Iodine Reagents: Reagents such as iodosobenzene in combination with TMSN₃ can achieve direct α-azidonation of N-protected piperidines, which are precursors to reactive N-acyliminium ions.[21]

G Oxidation of N-Alkyl-4-Piperidone Piperidone N-Alkyl-4-Piperidone Dihydropyridone 2,3-Dihydro-4-pyridone (Vinylogous Amide) Piperidone->Dihydropyridone Hg(OAc)₂ Δ

Caption: Mercuric acetate-mediated oxidation of a 4-piperidone.

  • Reaction Setup: A solution of the N-alkyl-4-piperidone (1.0 eq.) in 5% aqueous acetic acid is prepared.

  • Reagent Addition: Mercuric(II) acetate (Hg(OAc)₂, 3.0 eq.) is added to the solution.

  • Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) for 1-2 hours.

  • Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite. The pH of the filtrate is adjusted to >10 with a 50% NaOH solution.

  • Extraction: The aqueous layer is extracted thoroughly with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the 2,3-dihydro-4-pyridone.

The Influence of Substituents on Reactivity

The nature and position of substituents on the piperidine ring significantly alter its chemical reactivity through inductive and resonance effects.[22][23]

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano, nitro, or carbonyl groups decrease the electron density of the ring. This reduces the nucleophilicity and basicity of the nitrogen atom, making reactions like N-alkylation slower. Conversely, EWGs can activate the ring toward certain oxidative processes.[20]

  • Electron-Donating Groups (EDGs): Alkyl groups or alkoxy groups increase the electron density on the ring, enhancing the nucleophilicity of the nitrogen atom and increasing the rate of reactions involving the lone pair.[22]

  • Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to the nitrogen or hydroxyl group, thereby influencing reaction rates and stereochemical outcomes.[1][20]

Conclusion: Future Perspectives

The substituted piperidinol remains a scaffold of immense value and potential in modern drug discovery. The fundamental principles of its synthesis, stereochemistry, and reactivity outlined in this guide provide a foundation for the rational design of new chemical entities. Future advancements will likely focus on the development of more efficient and highly stereoselective synthetic methods, particularly those leveraging asymmetric catalysis and green chemistry principles.[24] A deeper understanding of how subtle structural and stereochemical modifications influence biological activity will continue to drive the creation of safer, more effective piperidinol-based therapeutics.

References

  • Spectroscopic Comparison of 4-(Phenylethynyl)piperidin-4-ol Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).
  • Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. (2024, December 4).
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).
  • Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
  • A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. (n.d.). arkat usa.
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (n.d.). PubMed Central.
  • 4-piperidinol and its dehydration product 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl) pyridine by human monoamine oxidases A and B. (1990). PubMed.
  • Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • An In-depth Technical Guide to the Stereoisomers of 2-Piperidinol for Researchers, Scientists, and Drug Development Professional. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed.
  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. (2015, January 2). PubMed.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (n.d.). PubMed Central.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
  • Investigation of 4-piperidinols as novel H3 antagonists. (2010, November 1). PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PubMed Central.
  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. (2025, August 5). ResearchGate.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022, December 28). PubMed Central.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). NIH.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). MDPI.
  • The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences.
  • The Effect of Substituents on Reactivity | MCC Organic Chemistry. (n.d.). Lumen Learning.
  • On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions. (2025, August 6). ResearchGate.
  • Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. (n.d.). ResearchGate.
  • A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. (n.d.). Benchchem.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25).
  • Separation of Stereoisomers. (n.d.). ResearchGate.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (n.d.). Helda - University of Helsinki.
  • Two Synthetic Tools to Deepen the Understanding of the Influence of Stereochemistry on the Properties of Iridium(III) Heteroleptic Emitters. (n.d.). PubMed Central.
  • Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015, February 5). CrystEngComm (RSC Publishing).

Sources

Methodological & Application

Synthesis protocol for 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory Synthesis of 1-Benzyl-3-methylpiperidin-4-ol

Authored by a Senior Application Scientist

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable piperidine derivative. Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with biological targets.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a safe and reproducible execution of the protocol.

The synthesis begins with the α-methylation of 1-benzyl-4-piperidone to yield the key intermediate, 1-benzyl-3-methyl-4-piperidone. This is followed by the stereoselective reduction of the ketone to the desired secondary alcohol, this compound.

Overall Synthesis Workflow

The two-stage process is outlined below, starting from the commercially available 1-benzyl-4-piperidone.

Synthesis_Workflow cluster_0 Part 1: α-Methylation cluster_1 Part 2: Ketone Reduction A 1-Benzyl-4-piperidone D Reaction Mixture (Enolate Formation & Alkylation) A->D 1. B Sodium Hydride (NaH) in THF B->D 2. (Base) C Methyl Iodide (CH3I) C->D 3. (Alkylating Agent) E Work-up & Purification D->E Stir at 60°C F 1-Benzyl-3-methyl-4-piperidone E->F G 1-Benzyl-3-methyl-4-piperidone F->G Intermediate Product I Reaction Mixture (Reduction) G->I 1. H Lithium Aluminum Hydride (LiAlH4) in Ether H->I 2. (Reducing Agent) J Quenching & Work-up I->J Stir at 25°C K This compound J->K

Sources

High-Resolution GC-MS Profiling of Piperidinols: A Protocol for Pharmaceutical and Forensic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of piperidinols, a critical class of pharmacophores found in analgesics, anesthetics, and designer drugs. Due to the amphoteric and polar nature of piperidinols (containing both secondary amine and hydroxyl functionalities), direct GC analysis often yields poor peak shape and low sensitivity. This guide establishes a validated Two-Step Derivatization Workflow using MSTFA/TMCS to ensure quantitative silylation, optimal volatility, and reproducible fragmentation patterns.

Introduction

Piperidinols (hydroxylated piperidines) are ubiquitous structural motifs in medicinal chemistry. The 4-piperidinol scaffold, for instance, is a precursor to fentanyl analogues, while 3-piperidinols appear in cholinomimetic agents.

The Analytical Challenge
  • Polarity: The hydroxyl (-OH) and amine (-NH) groups form strong intermolecular hydrogen bonds, leading to high boiling points and adsorption on GC liner active sites.

  • Thermal Instability: Under standard GC injector temperatures (250°C+), underivatized piperidinols can undergo dehydration to form tetrahydropyridines, leading to false identification.

  • Amphoteric Nature: The basic amine and acidic hydroxyl group require a unified derivatization strategy to mask both polarities simultaneously.

Experimental Protocol

Reagents and Standards
  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Why MSTFA? It is the most volatile TMS reagent, preventing "ghost peaks" from reagent overlap.

    • Why TMCS? A catalyst is required to silylate the sterically hindered secondary amine of the piperidine ring.

  • Internal Standard: Deuterated analogue (e.g., 4-hydroxypiperidine-d5) or a structural analogue like 4-benzylpiperidine (if not present in the sample).

Sample Preparation Workflow

This protocol utilizes a "dry-down" approach to eliminate moisture, which competes with the analyte for the silylation reagent.

SamplePrep Start Crude Sample (Aqueous/Organic) Dry Evaporation (N2 stream @ 40°C) Start->Dry Remove Solvent Reconstitute Reconstitute 50 µL Pyridine Dry->Reconstitute Anhydrous Environment Derivatize Add 50 µL MSTFA + 1% TMCS (Total Vol: 100 µL) Reconstitute->Derivatize Incubate Incubate 70°C for 30 mins Derivatize->Incubate Silylation Reaction Cool Cool to RT Transfer to GC Vial Incubate->Cool Inject GC-MS Injection Cool->Inject

Caption: Optimized derivatization workflow ensuring complete silylation of both -OH and -NH groups.

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)"Ultra Inert" phase reduces tailing for basic amines.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Inlet Mode Splitless (1 min purge delay)Maximizes sensitivity for trace analytes.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling TMS derivatives.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp prevents co-elution of isomers; high final temp cleans column.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source Electron Ionization (EI) @ 70 eVStandard energy for library searchable spectra (NIST/Wiley).
Source Temp 230°CHigh enough to prevent fouling, low enough to limit thermal degradation.
Scan Mode Full Scan (m/z 40–550)Required for unknown identification and spectral deconvolution.

Data Analysis & Interpretation

Silylation Chemistry

The reaction replaces active hydrogens with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].

  • Mono-TMS: Usually the O-TMS (hydroxyl) forms first.

  • Bis-TMS: With heat and TMCS catalyst, the N-TMS (amine) also forms.

  • Mass Shift: Each TMS group adds 72 Da to the molecular weight (MW).

    • Example: 4-Hydroxypiperidine (MW 101) → Bis-TMS derivative (MW 245).

Fragmentation Pathways (EI-MS)

Piperidinol derivatives undergo characteristic fragmentation driven by the nitrogen atom (alpha-cleavage) and the silicon atom.

Fragmentation M_Ion Molecular Ion (M+) Bis-TMS 4-Hydroxypiperidine (m/z 245) M_15 [M - 15]+ Loss of Methyl from TMS (m/z 230) M_Ion->M_15 -CH3 Alpha_Cleavage Alpha-Cleavage (Ring Opening) Proximal to Nitrogen M_Ion->Alpha_Cleavage Dominant Pathway TMS_Frag Trimethylsilyl Cation (m/z 73) M_Ion->TMS_Frag Si-C Cleavage M_90 [M - 90]+ Loss of TMSOH (m/z 155) M_Ion->M_90 Elimination

Caption: Primary fragmentation pathways for Bis-TMS piperidinol derivatives in EI-MS.

Diagnostic Ions:

  • m/z 73: The trimethylsilyl cation [Si(CH₃)₃]⁺. High abundance confirms successful derivatization.

  • [M-15]⁺: Loss of a methyl group from the TMS moiety. Often distinct in the high-mass region.

  • Alpha-Cleavage Ions: Cleavage of the C-C bond adjacent to the nitrogen.[1][2] For 4-hydroxypiperidines, this often results in ring-opened isomers that are structurally informative.

Method Validation Criteria (FDA/ICH Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

Validation MetricAcceptance CriteriaExperimental Check
Specificity No interfering peaks at retention time of analyte.Inject blank matrix + derivatization reagents.
Linearity R² > 0.995 over dynamic range (e.g., 10–1000 ng/mL).5-point calibration curve with Internal Standard correction.
Recovery 80% – 120%Compare pre-extraction spike vs. post-extraction spike.
Precision (RSD) < 15% (Intra-day and Inter-day)5 replicates at Low, Medium, High QC levels.
Stability < 10% degradation over 24hRe-inject derivatized sample after 24h in autosampler.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Derivatization (Double Peaks):

    • Symptom:[3][4] Two peaks appear for one analyte (Mono-TMS and Bis-TMS).

    • Fix: Increase reaction temperature to 75°C or add more TMCS catalyst (up to 2%). Ensure the sample is completely dry before adding reagents.

  • Moisture Contamination:

    • Symptom:[3][4] Appearance of m/z 147 (Hexamethyldisiloxane) as a large background peak, and disappearance of analyte peaks.

    • Fix: Use fresh anhydrous pyridine. Store MSTFA in a desiccator.

  • Tailing Peaks:

    • Symptom:[3][4] Asymmetrical peaks for amine compounds.

    • Fix: Trim the first 10-20 cm of the GC column (guard column). Deactivate the liner with silylating agent.

References

  • National Institute of Standards and Technology (NIST). 4-Hydroxypiperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Docking studies of N-benzylpiperidin-4-ones with biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Optimization of N-Benzylpiperidin-4-one Scaffolds for Polypharmacological Targets

Executive Summary

The N-benzylpiperidin-4-one scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to act as a flexible linker system with dual binding potential. Its structural versatility allows it to function as a monocarbonyl analog of curcumin (MAC) for anticancer applications or as a dual-site inhibitor for acetylcholinesterase (AChE) in Alzheimer’s disease pathology.

This application note provides a rigorous, field-validated protocol for docking these derivatives. Unlike standard small-molecule docking, this scaffold requires specific attention to ring conformer flexibility (chair/boat transitions) and the protonation state of the piperidine nitrogen at physiological pH, which is critical for cation-


 interactions.

Target Selection & Structural Preparation[1][2]

Successful docking begins with high-confidence structural data. For N-benzylpiperidin-4-ones, two primary therapeutic areas dominate the literature: Neurodegeneration (AChE) and Oncology.

Primary Target: Acetylcholinesterase (AChE)

The N-benzyl moiety is specifically designed to target the Peripheral Anionic Site (PAS) of AChE, while the piperidone core interacts with the Catalytic Anionic Site (CAS) .

  • Recommended PDB Structure: 4EY7 (Human AChE complexed with Donepezil) or 1EVE (Torpedo californica).

  • Rationale: 4EY7 provides a pre-formed "gorge" conformation suitable for bulky N-benzyl derivatives. The co-crystallized ligand (Donepezil) shares structural homology (benzylpiperidine moiety) with the topic scaffold, ensuring the active site side chains (Trp286, Tyr341) are oriented correctly for induced-fit docking.

Secondary Target: Tubulin (Anticancer)

These compounds often act as microtubule destabilizers.

  • Recommended PDB Structure: 1SA0 (Tubulin-Colchicine complex).

  • Rationale: N-benzylpiperidin-4-ones often occupy the colchicine binding site, leveraging the hydrophobic benzyl ring to mimic the trimethoxyphenyl ring of colchicine.

Biological Mechanism & Interaction Mapping

Understanding the causality of binding is essential before setting grid boxes.

AChE Binding Mechanism

The scaffold acts as a "dual binding site" inhibitor. The piperidone ring spans the narrow gorge connecting the CAS and PAS.

  • PAS Interaction: The N-benzyl ring engages in

    
    -
    
    
    
    stacking with Trp286 and Tyr72 .
  • CAS Interaction: The piperidone ketone forms hydrogen bonds with Phe295 (backbone), while the quaternary/protonated nitrogen forms cation-

    
     interactions with Trp86  or Tyr337 .
    
Visualization: Dual-Site Binding Pathway

AChE_Mechanism cluster_0 AChE Active Site Architecture Ligand N-benzylpiperidin-4-one (Ligand) PAS Peripheral Anionic Site (PAS) Ligand->PAS N-Benzyl moiety (π-π stacking w/ Trp286) Gorge Hydrophobic Gorge Ligand->Gorge Piperidone Linker (Steric fit) CAS Catalytic Anionic Site (CAS) Ligand->CAS Ketone/Amine (H-bond Phe295 / Cation-π Trp86) PAS->Gorge Gorge->CAS

Figure 1: Mechanistic mapping of the N-benzylpiperidin-4-one scaffold within the AChE active site gorge, highlighting the critical dual-site interaction capability.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (Critical Step)

Standard "clean-up" is insufficient for this scaffold due to ring flexibility.

  • Conformational Search: The piperidone ring exists in equilibrium between chair and twisted-boat forms.

    • Action: Perform a conformational search (Monte Carlo or Systematic) using MMFF94 force field. Retain the lowest energy chair conformation as the starting geometry, but allow ring flexibility during docking if the software permits (e.g., Ring flexibility in Glide or torsion freedom in AutoDock).

  • Protonation State:

    • Action: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (

      
      ).
      
    • Tool: Use Epik (Schrödinger) or OpenBabel (-p 7.4) to generate the protonated state.

    • Why? The positive charge is essential for the cation-

      
       interaction  with Tyr337/Trp86. Docking the neutral species often results in false negatives (poor binding scores).
      
Phase 2: Target Preparation
  • Water Management:

    • Remove all solvent molecules except conserved water bridges if using high-precision docking (e.g., HOH-1159 in some AChE structures often mediates ligand binding). For standard screening, remove all waters to prevent steric clashes.

  • Grid Box Generation (AChE Specific):

    • Center: Coordinates of the co-crystallized ligand (e.g., Donepezil).

    • Dimensions:

      
       Å.
      
    • Note: Ensure the box covers both the CAS (bottom of gorge) and PAS (entrance). A box too small will force the N-benzyl group into the CAS, resulting in biologically impossible poses.

Phase 3: Docking Execution (AutoDock Vina / Glide)

Protocol for AutoDock Vina (Open Source Standard)

  • Input Preparation:

    • Convert Protein and Ligand to .pdbqt format.

    • Assign Gasteiger charges.

  • Configuration (conf.txt):

    Note: High exhaustiveness (32+) is required due to the rotatable bonds in the benzyl linker.

  • Validation:

    • Redocking: Extract the native ligand (Donepezil) and re-dock it.

    • Success Criterion: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Post-Docking Analysis & Interpretation

Do not rely solely on binding affinity scores (kcal/mol). Use the following checklist to validate the biological relevance of the pose.

Table 1: Interaction Validation Checklist (AChE)

Interaction TypeKey ResidueRequirementBiological Significance

-

Stacking
Trp286 (PAS)MandatoryAnchors the N-benzyl group at the gorge entrance.
Cation-

Trp86 / Tyr337 Highly PreferredStabilizes the protonated piperidine nitrogen.
H-Bond Phe295 OptionalInteraction with the carbonyl oxygen of the piperidone.[1]
Hydrophobic Tyr341 MandatoryInteracts with the linker region.
Workflow Visualization

Docking_Workflow Start Structure Selection (PDB: 4EY7) LigPrep Ligand Prep (Protonation pH 7.4) Start->LigPrep Grid Grid Generation (Cover CAS & PAS) Start->Grid Dock Docking (Exhaustiveness=32) LigPrep->Dock Grid->Dock Analysis Interaction Profiling (Pi-Pi, Cation-Pi) Dock->Analysis

Figure 2: Optimized workflow for N-benzylpiperidin-4-one docking, emphasizing pH-correction and dual-site grid generation.

References

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

  • Sari, S. & Yilmaz, M. (2025). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase." National Institutes of Health (PMC).

  • BenchChem Protocols. (2025). "Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers."

  • Youssef, K. M., et al. (2020). "N-substituted-piperidines as Novel Anti-alzheimer Agents: Synthesis, antioxidant activity, and molecular docking study."[2] ResearchGate.[2][3][4][5]

  • Sundaresan, K., et al. (2019).[3] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery & Therapeutics.

Sources

Application Note: Antimicrobial and Antioxidant Screening of N-benzylpiperidone Derivatives

[1]

Executive Summary & Chemical Rationale

N-benzylpiperidone derivatives represent a "privileged scaffold" in medicinal chemistry. The core piperidone ring serves as a versatile linker, while the N-benzyl moiety significantly enhances lipophilicity (

Furthermore, many bioactive derivatives in this class are Mannich bases or


-unsaturated ketones

This guide provides a rigorous, self-validating workflow for screening these compounds, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobials and standard photometric protocols for antioxidant assessment.

Experimental Workflow Overview

The following diagram outlines the logical flow from compound handling to data generation.

Screening_Workflowcluster_AntiMicroAntimicrobial Screening (CLSI M07)cluster_AntiOxAntioxidant ScreeningCompoundN-benzylpiperidoneDerivative (Solid)SolubilizationSolubilization(DMSO Stock 10 mg/mL)Compound->SolubilizationMicrodilutionBroth Microdilution(96-well Plate)Solubilization->Microdilution Dilution to <1% DMSOIncubationDark Incubation(30 min)Solubilization->Incubation Serial DilutionInoculumInoculum Prep(0.5 McFarland)Inoculum->MicrodilutionResazurinResazurin Assay(Visual MIC)Microdilution->ResazurinAnalysisData Analysis(MIC & IC50 Calculation)Resazurin->AnalysisDPPH_PrepDPPH Solution(0.1 mM in MeOH)DPPH_Prep->IncubationSpecSpectrophotometry(Abs @ 517 nm)Incubation->SpecSpec->Analysis

Figure 1: Integrated workflow for parallel antimicrobial and antioxidant screening. Note the critical DMSO dilution step to prevent solvent toxicity.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from CLSI M07-A10 standards. It determines the Minimum Inhibitory Concentration (MIC).[1][2][3][4][5]

Materials & Reagents[1][6][7][8][9][10][11]
  • Test Compounds: N-benzylpiperidone derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Organisms:

    • Gram-positive:Staphylococcus aureus (ATCC 25923).

    • Gram-negative:Escherichia coli (ATCC 25922).

    • Fungal (Optional):Candida albicans (use RPMI 1640 media per CLSI M27).

Stock Solution Preparation

Critical Step: Piperidone derivatives are often hydrophobic.

  • Weigh 10 mg of derivative.

  • Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL Stock .

  • Validation: Vortex for 2 minutes. If turbidity persists, sonicate for 5 minutes.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh overnight agar plate.

    • Suspend in sterile saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL) using a nephelometer or visual comparison card.
      
    • Dilute this suspension 1:100 in MHB to achieve the final testing concentration (

      
       CFU/mL).
      
  • Plate Setup (96-well flat bottom):

    • Rows A-H: Add 100 µL of sterile MHB.

    • Column 1: Add 100 µL of Compound Stock (diluted to starting test conc, e.g., 1000 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Column 11 (Growth Control): Broth + Bacteria + DMSO (no drug).

    • Column 12 (Sterility Control): Broth only.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11.

    • Note: Final volume = 200 µL. Final DMSO concentration must be < 1% to avoid false positives due to solvent toxicity.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 37°C for 18–24 hours .

  • Readout (The Resazurin Modification):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Interpretation:

      • Blue: No growth (Resazurin unchanged)

        
         Effective inhibition.
        
      • Pink/Colorless: Growth (Resazurin reduced to Resorufin)

        
         Ineffective.
        
    • MIC Definition: The lowest concentration well that remains blue.

Protocol B: Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of the piperidone derivative to donate hydrogen atoms or electrons.

Mechanism
517 nm6789
Materials[6][13]
  • DPPH Reagent: 0.1 mM solution in Methanol (prepare fresh, protect from light).

  • Standard: Ascorbic Acid or Trolox (Range: 10–100 µg/mL).

  • Blank: Methanol only.

Step-by-Step Procedure
  • Preparation:

    • Prepare a dilution series of the N-benzylpiperidone derivative in Methanol (e.g., 25, 50, 100, 200, 400 µg/mL).

  • Reaction:

    • Add 100 µL of compound solution to a well.

    • Add 100 µL of 0.1 mM DPPH solution.

    • Control Well: 100 µL Methanol + 100 µL DPPH.

    • Blank Well: 200 µL Methanol.

  • Incubation:

    • Incubate in the DARK at room temperature for 30 minutes . (Light degrades DPPH, causing drift).

  • Measurement:

    • Read Absorbance (

      
      ) at 517 nm  using a microplate reader.
      
Calculation

Calculate % Scavenging Activity:

Plot Concentration (X-axis) vs. % Inhibition (Y-axis) to determine the IC50 (concentration required to scavenge 50% of radicals).

Data Presentation & Analysis

Reporting Table Structure

Summarize your findings in a comparative table. High-performing derivatives usually possess electron-withdrawing groups (Cl, F) on the benzyl ring.

Compound IDR-Group (Benzyl)MIC (

) [µg/mL]
MIC (

) [µg/mL]
DPPH IC50 [µg/mL]
NP-01 -H125>25085.4
NP-02 4-Cl31.2562.542.1
NP-03 3-NO215.662.5120.5
Std Ciprofloxacin0.50.25N/A
Std Ascorbic AcidN/AN/A5.2
Troubleshooting Guide
  • Precipitation in Wells: If the compound precipitates upon adding broth, the MIC is invalid. Repeat using a lower starting concentration or higher DMSO % (up to 2% max, with solvent controls).

  • DPPH Color Interference: If the derivative itself is strongly colored (e.g., yellow curcuminoids), run a "Sample Blank" (Compound + Methanol, no DPPH) and subtract this absorbance from the final reading.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[6][7][8][10][9] Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Thirunarayanan, G., et al. (2017). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Elixir Applied Chemistry, 108, 47648-47654. [Link]

  • Arulmozhi, R., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.[11][10][12] African Journal of Pharmacy and Pharmacology, 10(38), 783-791. [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 1-Benzyl-4-piperidone. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Benzyl-3-methylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-3-methylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions and overcome common challenges in this synthesis.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This substituted piperidinol is a valuable building block in medicinal chemistry. The most common synthetic approach involves the formation of 1-benzyl-3-methyl-4-piperidone, followed by the reduction of the ketone to the desired secondary alcohol. This guide will focus on troubleshooting and optimizing this two-stage process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My yield of 1-benzyl-3-methyl-4-piperidone is low. What are the likely causes and how can I improve it?

Answer:

Low yields of the piperidone precursor can often be traced back to several key factors in the initial reaction stages. Assuming you are following a route involving the reaction of benzylamine with methyl methacrylate, here are the primary areas to investigate:

  • Incomplete initial Michael addition: The reaction of benzylamine with methyl methacrylate is a critical first step. Ensure that the addition of the methyl methacrylate solution is slow and that the temperature is controlled, ideally in an ice bath, to prevent unwanted polymerization. After the initial addition, allowing the mixture to stir at room temperature before refluxing helps to ensure the completion of this step.[1]

  • Inefficient Dieckmann Condensation: The subsequent intramolecular cyclization is a Dieckmann condensation. The choice and handling of the base are crucial here.

    • Base Strength and Activity: Sodium methoxide is a common and effective base for this reaction.[1] Ensure it is fresh and has been stored under anhydrous conditions, as it readily absorbs moisture, which will quench the reaction.

    • Stoichiometry of the Base: Using a slight excess of the base (e.g., 1.4 molar equivalents relative to the diester intermediate) can improve the yield of the cyclization. However, a large excess can promote side reactions.[1]

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition, often indicated by a darkening of the reaction mixture. A reflux temperature of around 65°C in methanol is a good starting point.[1] For the Dieckmann condensation, temperatures around 95°C can accelerate side reactions.[1]

  • Reaction Time: These reactions can be slow. Refluxing for 20 hours followed by an extended period at room temperature (up to 3 days) has been reported to improve yields.[1]

Question 2: I am observing significant impurity peaks in the GC-MS analysis of my final product, this compound. What could these impurities be and how can I avoid them?

Answer:

The presence of impurities in your final product can originate from either the synthesis of the piperidone precursor or the final reduction step. Here are some common impurities and strategies to mitigate them:

  • Unreacted 1-benzyl-3-methyl-4-piperidone: This is the most common impurity if the reduction is incomplete.

    • Solution: Ensure you are using a sufficient excess of the reducing agent, such as sodium borohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ketone has been consumed.[1][2]

  • Diastereomers of the Product: The reduction of the ketone at C4 creates a new stereocenter. Since you already have a stereocenter at C3, the product will be a mixture of diastereomers (cis and trans isomers). These will likely appear as distinct, closely eluting peaks in your GC-MS.

    • Solution: The ratio of diastereomers is often dependent on the reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one diastereomer over the other. Separation of diastereomers can be challenging but is often achievable by silica gel column chromatography with an optimized eluent system.[3] Fractional crystallization can also be an effective method for separating diastereomers if the product is a solid.[4]

  • Over-reduction Products: While less common with a mild reducing agent like sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the benzyl group.

    • Solution: Stick with milder reducing agents like sodium borohydride or sodium triacetoxyborohydride.[1] Avoid catalytic hydrogenation if you wish to preserve the benzyl group.

  • Side products from the piperidone synthesis: Impurities from the first stage, such as unreacted starting materials or byproducts from intermolecular condensation, can be carried through to the final product.

    • Solution: It is crucial to purify the 1-benzyl-3-methyl-4-piperidone intermediate, typically by silica gel column chromatography, before proceeding to the reduction step.[5]

Question 3: The reduction of 1-benzyl-3-methyl-4-piperidone with sodium borohydride is sluggish or incomplete. How can I optimize this step?

Answer:

A slow or incomplete reduction of the ketone can be frustrating. Here are several factors to consider to drive this reaction to completion:

  • Solvent Choice: The choice of solvent is critical for sodium borohydride reductions. Protic solvents like methanol or ethanol are commonly used and can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.

  • Temperature: While many sodium borohydride reductions proceed readily at room temperature, gentle heating may be necessary for less reactive ketones. However, be cautious, as higher temperatures can lead to side reactions. Conversely, for more reactive substrates, cooling the reaction in an ice bath during the addition of the borohydride can help control the reaction rate and prevent byproduct formation.[6]

  • pH of the Reaction Mixture: The stability and reactivity of sodium borohydride are pH-dependent. It is more stable at higher pH. While the reaction is often run under neutral conditions, the workup typically involves the addition of a mild acid to quench any remaining borohydride and to protonate the resulting alkoxide.[6]

  • Purity of the Ketone: Impurities in your 1-benzyl-3-methyl-4-piperidone starting material can interfere with the reduction. Ensure your ketone is reasonably pure before starting the reduction.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds through a two-stage mechanism:

  • Formation of 1-benzyl-3-methyl-4-piperidone: This involves a tandem Michael addition and Dieckmann condensation. Initially, benzylamine undergoes a Michael addition to the α,β-unsaturated ester of methyl methacrylate. A second Michael addition with another equivalent of an acrylate (like methyl acrylate) forms a diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation, promoted by a base like sodium methoxide, to form the cyclic β-ketoester, which upon hydrolysis and decarboxylation yields 1-benzyl-3-methyl-4-piperidone.[1]

  • Reduction of the Ketone: The carbonyl group of 1-benzyl-3-methyl-4-piperidone is then reduced to a hydroxyl group using a hydride-based reducing agent like sodium borohydride (NaBH₄). The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, and upon acidic or aqueous workup, the resulting alkoxide is protonated to give the final alcohol product, this compound.[6]

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is paramount in any chemical synthesis. For this particular procedure, pay close attention to the following:

  • Sodium Hydride (if used for methylation): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride is still a flammable solid and is water-reactive, releasing hydrogen gas.[3] It is also toxic if ingested or absorbed through the skin.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a well-ventilated fume hood.

  • Solvents: Many of the solvents used, such as tetrahydrofuran (THF), methanol, and ethanol, are flammable. Ensure there are no open flames or spark sources nearby.

  • Quenching: The quenching of the reaction, especially after using hydride reagents, should be done slowly and carefully, typically by adding the quenching agent (e.g., water or a mild acid) dropwise while cooling the reaction mixture in an ice bath to manage any exothermic reaction and gas evolution.[6]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of both stages of this synthesis.[1][2]

  • For the piperidone formation: You can spot the reaction mixture on a TLC plate alongside the starting materials (benzylamine and methyl methacrylate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

  • For the reduction step: Spot the reaction mixture on a TLC plate next to the starting ketone (1-benzyl-3-methyl-4-piperidone). The reaction is complete when the spot for the ketone has disappeared and is replaced by a new, typically more polar, spot for the alcohol product.

  • Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable agent such as potassium permanganate or iodine.

For more detailed analysis of the final product and any impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and assessing its purity.[7][8]

Q4: What is the expected stereochemical outcome of the reduction, and how can I characterize the diastereomers?

A4: The reduction of 1-benzyl-3-methyl-4-piperidone will result in the formation of two diastereomers: cis-1-benzyl-3-methylpiperidin-4-ol and trans-1-benzyl-3-methylpiperidin-4-ol. The methyl group at the 3-position directs the incoming hydride, leading to a mixture of these isomers. The ratio of the diastereomers can be influenced by the steric bulk of the reducing agent and the reaction conditions.

The characterization of the diastereomers can be achieved using high-resolution NMR spectroscopy. The coupling constants between the protons at C3 and C4 will differ for the cis and trans isomers, allowing for their differentiation.[9] The relative stereochemistry can often be assigned based on these coupling constants and by comparison to literature values for similar substituted piperidinols.[7] In some cases, single-crystal X-ray diffraction can be used for unambiguous stereochemical assignment.[7]

Data Presentation

Table 1: Recommended Reaction Parameters for the Synthesis of 1-benzyl-3-methyl-4-piperidone

ParameterRecommended ValueRationale
Solvent Methanol or TetrahydrofuranGood solubility for reactants and intermediates.[1][5]
Base Sodium methoxide or Sodium hydrideEffective for Dieckmann condensation.[1][5]
Temperature 0°C for initial addition, then reflux (approx. 65°C)Controls initial exotherm and promotes cyclization.[1]
Reaction Time 20+ hoursEnsures completion of the reaction.[1]
Molar Ratios Benzylamine:Methyl Methacrylate (1:1.6), Diester:Base (1:1.4)Slight excess of reagents can drive the reaction to completion.[1]

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, side reactions, impure reagentsOptimize reaction time and temperature, use fresh reagents, purify intermediates.
Impurity Formation Incomplete reaction, over-reduction, side reactionsMonitor reaction by TLC, use mild reducing agents, purify intermediates.
Incomplete Reduction Inactive reducing agent, poor solvent choice, low temperatureUse fresh sodium borohydride, use a protic solvent (e.g., methanol), gently warm the reaction.
Diastereomer Mixture Inherent to the reaction mechanismSeparate by column chromatography or fractional crystallization.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-3-methyl-4-piperidone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 eq) in methanol.

  • Cool the flask in an ice bath and slowly add a solution of methyl methacrylate (1.6 eq) in methanol dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 20 hours.

  • After reflux, allow the reaction to cool to room temperature and stir for an additional 2-3 days.

  • Prepare a solution of sodium methoxide (1.4 eq) in methanol and add it to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain 1-benzyl-3-methyl-4-piperidone.[1][5]

Protocol 2: Reduction of 1-benzyl-3-methyl-4-piperidone to this compound

  • Dissolve 1-benzyl-3-methyl-4-piperidone (1 eq) in methanol in a round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting ketone is no longer visible.

  • Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the excess sodium borohydride.

  • Add a dilute solution of hydrochloric acid to neutralize the mixture.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by silica gel column chromatography or recrystallization to separate the diastereomers if necessary.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Piperidone Formation cluster_1 Stage 2: Reduction Benzylamine Benzylamine Diester_Intermediate Diester_Intermediate Benzylamine->Diester_Intermediate Michael Addition Methyl_Methacrylate Methyl_Methacrylate Methyl_Methacrylate->Diester_Intermediate 1_Benzyl_3_methyl_4_piperidone 1_Benzyl_3_methyl_4_piperidone Diester_Intermediate->1_Benzyl_3_methyl_4_piperidone Dieckmann Condensation 1_Benzyl_3_methylpiperidin_4_ol 1_Benzyl_3_methylpiperidin_4_ol 1_Benzyl_3_methyl_4_piperidone->1_Benzyl_3_methylpiperidin_4_ol NaBH4, MeOH

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Set up reaction with starting materials Start->Reaction_Setup Reaction_Monitoring Monitor progress by TLC Reaction_Setup->Reaction_Monitoring Workup Quench reaction and perform extraction Reaction_Monitoring->Workup Reaction complete Purification Column chromatography or recrystallization Workup->Purification Characterization Analyze by NMR, GC-MS Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General experimental workflow for organic synthesis.

Troubleshooting_Tree Low_Yield Low_Yield Check_Reagents Are reagents fresh and anhydrous? Low_Yield->Check_Reagents Check_Conditions Are temperature and time optimal? Check_Reagents->Check_Conditions Yes Replace_Reagents Replace_Reagents Check_Reagents->Replace_Reagents No Check_Purity Is the intermediate pure? Check_Conditions->Check_Purity Yes Adjust_Conditions Adjust_Conditions Check_Conditions->Adjust_Conditions No Optimize_Stoichiometry Adjust molar ratios of reagents Check_Purity->Optimize_Stoichiometry Yes Purify_Intermediate Purify_Intermediate Check_Purity->Purify_Intermediate No

Caption: Troubleshooting decision tree for low reaction yield.

References

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-3-methylpiperidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-3-methylpiperidin-3-ol. Retrieved from [Link]

  • CHEM-269 Reduction of Benzoin. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2010). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
  • Google Patents. (n.d.). Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • McErlane, K. M. J., & Casy, A. F. (1972). Stereochemistry of 3-Methyl-4-phenylpiperidines Derived from Corresponding 4-Phenyl-4-piperidinols. Canadian Journal of Chemistry, 50(13), 2149–2155.
  • National Center for Biotechnology Information. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of diastereomers by extractive distillation.
  • National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • Wang, C., et al. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 6(1), 23424.
  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

Sources

Purification strategy for 1-Benzyl-3-methylpiperidin-4-ol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PIP-04-OH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Impacts downstream SAR analysis)

Executive Summary

The purification of 1-Benzyl-3-methylpiperidin-4-ol (CAS: 34737-89-8 for generic isomer mix) presents a classic challenge in piperidine chemistry: separating diastereomers (cis vs. trans) while managing the basicity of the amine and the polarity of the hydroxyl group.[1]

The synthesis, typically involving the hydride reduction of 1-benzyl-3-methylpiperidin-4-one , invariably yields a mixture of diastereomers.[1] The trans-isomer (diequatorial 3-Me/4-OH) is generally the thermodynamic product, while the cis-isomer (axial/equatorial) is kinetically accessible.[1]

This guide provides a tiered purification strategy:

  • Chemical Triage: Acid-base workup to remove non-basic impurities.

  • Stereochemical Resolution: Hydrochloric acid (HCl) salt formation for diastereomer separation.

  • Chromatographic Polish: Strategies to prevent amine "streaking" on silica.

Module 1: The "Chemical Triage" (Acid-Base Workup)

Objective: Remove neutral impurities (benzyl alcohol, unreacted benzyl halides) and inorganic boron salts before attempting stereochemical separation.[1][2]

The Logic: The piperidine nitrogen is basic (


).[1] By manipulating pH, we can toggle the molecule's solubility between organic and aqueous phases, leaving neutral impurities behind.[1][2]
Protocol 1.0: Rigorous Acid-Base Extraction
  • Input: Crude reaction mixture (usually quenched with water/NH₄Cl).[2]

  • Reagents: 1M HCl, 2M NaOH, Ethyl Acetate (EtOAc), DCM.[1][2]

  • Extraction (Acid Phase):

    • Dissolve the crude oil in EtOAc.[1]

    • Extract with 1M HCl (

      
       volumes).
      
    • Checkpoint: The product is now in the Aqueous Layer (protonated,

      
      ).[1]
      
    • Discard the Organic Layer (contains neutral benzyl impurities).[1]

  • Wash:

    • Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.[1]

  • Recovery (Base Phase):

    • Cool the aqueous layer to 0°C.[1][3]

    • Slowly basify with 2M NaOH to pH > 12.[1]

    • Observation: The solution will turn cloudy as the free base oils out.[1]

    • Extract with DCM (

      
       volumes).[2] DCM is preferred here over EtOAc for its higher solubility of polar amines.[1]
      
  • Drying:

    • Dry combined DCM layers over

      
      , filter, and concentrate.[1][2]
      
Workflow Visualization

AcidBaseWorkup Start Crude Reaction Mixture AcidStep Add 1M HCl Extract with EtOAc Start->AcidStep OrgLayer1 Organic Layer (Neutral Impurities) DISCARD AcidStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Product as Salt) AcidStep->AqLayer1 Bottom Layer BaseStep Basify (pH > 12) Extract with DCM AqLayer1->BaseStep FinalOrg DCM Layer (Purified Free Base) BaseStep->FinalOrg Bottom Layer FinalAq Aqueous Waste (Inorganic Salts) BaseStep->FinalAq Top Layer

Figure 1: Acid-Base "Switch" purification flow. This step is mandatory before crystallization.[1]

Module 2: Stereochemical Resolution (Diastereomer Separation)

Objective: Separate the cis and trans isomers. The Logic: Diastereomers have different physical properties. While the free bases are often oils that are hard to crystallize, their Hydrochloride (HCl) salts are crystalline solids with distinct lattice energies.[1][2] The trans-isomer salt typically crystallizes more readily.[1]

Protocol 2.0: HCl Salt Recrystallization
  • Target: Isolation of the major diastereomer (typically trans).[1][4]

  • Solvents: Isopropanol (IPA), Ethanol, or Acetonitrile.[1][2]

  • Salt Formation:

    • Dissolve the purified free base (from Module 1) in a minimal amount of dry Ethanol or IPA.[1]

    • Cool to 0°C.[1][3]

    • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise until pH is acidic (~pH 2).[2]

    • Observation: A white precipitate should form.[1] If it oils out, see Troubleshooting.

  • Recrystallization:

    • Heat the mixture to reflux until the solid dissolves.

    • Optional: Add a small amount of EtOAc or Acetone at reflux until slightly turbid, then clear with a drop of alcohol.[1][2]

    • Allow to cool slowly to Room Temperature, then to 4°C overnight.

  • Filtration:

    • Filter the crystals.[1] These are likely the Trans-isomer HCl salt .[1]

    • The Cis-isomer usually remains in the mother liquor.[1]

Data: Expected Physical Properties

Property Trans-Isomer (Typical) Cis-Isomer (Typical)
Configuration 3-Me (eq), 4-OH (eq) 3-Me (ax), 4-OH (eq)
Free Base State Viscous Oil / Low melting solid Oil
HCl Salt State Crystalline Solid Hygroscopic Solid / Oil

| Recryst.[2][5][6] Solvent | EtOH/EtOAc or IPA | Remains in filtrate |

Module 3: Chromatography (The "Streaking" Issue)

Objective: Purification of the free base if salt formation fails or if isolating the minor isomer.[1] Issue: Amines interact strongly with the acidic silanols on silica gel, causing "streaking" (tailing) and poor separation.[1][2]

Protocol 3.0: Amine-Modified Flash Chromatography

Method A: The "Pre-Treatment" (Recommended) [1]

  • Flush the silica column with mobile phase containing 1% Triethylamine (TEA) .[1]

  • Run the purification using a gradient of DCM/MeOH (e.g., 0% to 10% MeOH).[1][2]

  • Note: The TEA blocks the active silanol sites.[1]

Method B: The "Ammonia" Mobile Phase

  • Use DCM / 7N NH₃ in MeOH as the mobile phase.[1]

  • Gradient: 98:2 DCM:NH₃/MeOH

    
     90:10.[1]
    
  • Why: The ammonia competes with the product for binding sites and ensures the product stays deprotonated.[1]

Module 4: Troubleshooting & FAQ

Ticket #001: "The product oiled out during salt formation."

Diagnosis: The solvent is too polar or the concentration is too high.[1] Fix:

  • Decant the solvent.[1][3]

  • Dissolve the oil in a minimal amount of hot Isopropanol .

  • Add Ethyl Acetate dropwise until cloudy.

  • Scratch the side of the flask with a glass rod to induce nucleation.[1]

  • Let it sit undisturbed.

Ticket #002: "I need to remove the Benzyl group later. Will this strategy affect that?"

Answer: No. The benzyl group is stable to acid-base workup and HCl salt formation.[1] However, sulfur or halogen impurities (from bad workup) can poison the Palladium catalyst used for debenzylation (


).[1][2]
  • Recommendation: Ensure the acid-base workup (Module 1) is thorough to remove any benzyl halide residues before attempting hydrogenation.[1]

Ticket #003: "How do I distinguish Cis/Trans by NMR?"

Answer: Look at the coupling constant (


) of the proton at C4 (the one attached to the OH).[1]
  • Trans (Diequatorial): The C4-H is axial.[1] It will have a large coupling constant (

    
     Hz) with the C3-H (if trans-diaxial relationship) and C5-H.
    
  • Cis (Axial-Equatorial): The C4-H is equatorial (or the ring flips).[1] Coupling constants are typically smaller (

    
     Hz).
    

Decision Matrix

DecisionTree Start Purified Free Base (Post Acid-Base Workup) Q1 Is the goal to separate diastereomers? Start->Q1 Yes Yes Q1->Yes No No (Just purity) Q1->No Salt Form HCl Salt Recrystallize from IPA/EtOAc Yes->Salt Column Flash Chromatography (DCM/MeOH/NH3) No->Column Result1 Crystals = Trans Isomer Filtrate = Cis Isomer Salt->Result1 Result2 Clean Mixture Column->Result2

Figure 2: Decision matrix for selecting the appropriate purification path.

References

  • Google Patents. Method for preparing 4-piperidyl piperidine (CN1583742A). (Describes the acid-base extraction and distillation of benzyl-piperidines). Link

  • Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride (CN105622444B). (Details the HCl salt crystallization strategy for 3-substituted piperidines). Link

  • National Institutes of Health (NIH). Separation and identification of cis and trans isomers of 2-butene-1,4-diol... (General principles of cis/trans separation using chromatography). Link

  • Arkivoc. Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. (Discusses the stereochemical outcomes and NMR analysis of 3,4-disubstituted benzylpiperidines). Link

  • ResearchGate. Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione... (Insight into NaBH4 reduction stereoselectivity in similar heterocyclic systems). Link

Sources

Technical Support Center: Separation of 1-Benzyl-3-methylpiperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Separation & Analysis of 1-Benzyl-3-methylpiperidin-4-ol Department: Chemical Process Development & Analytical Sciences Document ID: TS-GUIDE-3M-PIP-04 Last Updated: 2025-05-12[1]

Executive Summary

The separation of cis- and trans- isomers of this compound is a critical control point in the synthesis of 3-substituted piperidine therapeutics (e.g., 3-methylfentanyl analogues).[1] The biological activity of the final scaffold is often strictly dependent on the relative stereochemistry established at this stage.

This guide addresses the three most common bottlenecks reported by our users:

  • Ambiguity in NMR assignment (Distinguishing cis vs. trans).

  • Poor resolution during silica chromatography.

  • "Oiling out" during crystallization attempts.

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" Problem)

User Query: "I have isolated two spots by TLC, but I cannot definitively assign the stereochemistry. The proton NMR signals are overlapping in the aliphatic region."

The Technical Solution

Reliance on chemical shift (


) alone is insufficient due to the conformational flexibility of the piperidine ring. The definitive metric is the Vicinal Coupling Constant (

)
between the proton at C3 and the carbinol proton at C4.
Stereochemical Rules of Engagement
  • The Trans Isomer (Thermodynamic): Adopts a chair conformation where both the 3-Methyl and 4-Hydroxyl groups are equatorial .[1]

    • Consequence: The H3 and H4 protons are axial-axial .[1]

    • Signal: Large coupling constant (

      
      ).[1]
      
  • The Cis Isomer (Kinetic): Adopts a chair where the 3-Methyl is equatorial and the 4-Hydroxyl is axial (stabilized by avoiding 1,3-diaxial strain with the methyl).

    • Consequence: The H3 and H4 protons are axial-equatorial .[1]

    • Signal: Small coupling constant (

      
      ).[1]
      
Diagnostic Data Table
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Configuration 3-Me (eq) / 4-OH (eq)3-Me (eq) / 4-OH (ax)
H3-H4 Relationship Anti-periplanar (

)
Synclinal/Gauche (

)

(Hz)
9.5 – 11.0 Hz (Doublet or ddd)2.5 – 4.5 Hz (Narrow multiplet)
H4 Chemical Shift Upfield (Shielded by anisotropy)Downfield (Deshielded eq proton)
TLC Mobility (Silica) Lower

(More polar/better binding)
Higher

(Less polar/steric hindrance)

Critical Note: In cyclohexane/piperidine systems, equatorial hydroxyl groups (Trans isomer) are more accessible to bind with silica silanols, making them move slower (


 lower). Axial hydroxyls (Cis isomer) are sterically crowded, bind less tightly, and move faster (

higher).

Module 2: Separation Protocols (The "Purification" Problem)

User Query: "My crude reduction mixture is a 60:40 mix. Flash chromatography is giving me mixed fractions."

Workflow Visualization

SeparationWorkflow Start Crude Reduction Mixture (this compound) Decision Isomer Ratio (via NMR)? Start->Decision PathA High Cis Bias (>80%) (L-Selectride Route) Decision->PathA Cis Major PathB Mixed/Trans Bias (NaBH4 Route) Decision->PathB Mix/Trans Major Method1 Flash Chromatography Silica Gel 60 Gradient Elution PathA->Method1 PathB->Method1 Small Scale (<5g) Method2 Salt Formation (HCl or Oxalate) PathB->Method2 Large Scale (>5g) Action1 Eluent: Hexane/EtOAc (4:1) + 1% Et3N Method1->Action1 Action2 Recrystallize from EtOH/Et2O Method2->Action2 Result Pure Isomers (Confirm via J-Coupling) Action1->Result Action2->Result

Caption: Decision tree for purification based on synthetic route and scale. Blue nodes indicate input states; Green/Red indicate process choices.[1]

Protocol A: Flash Chromatography (Best for <5g)

The amine functionality causes "streaking" on silica, which ruins resolution. You must deactivate the silica.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 4:1

    
     2:1).[1]
    
  • The Modifier (Crucial): Add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.[1] This neutralizes acidic sites on the silica, preventing the piperidine nitrogen from dragging.

  • Elution Order:

    • Fraction 1 (Fast): Cis-isomer (Axial OH, sterically shielded from silica).[1]

    • Fraction 2 (Slow): Trans-isomer (Equatorial OH, accessible for H-bonding).[1]

Protocol B: Fractional Crystallization (Best for >5g)

Free bases of these piperidinols are often oils.[1] Converting them to salts facilitates separation.[1]

  • Salt Formation: Dissolve the crude oil in dry Diethyl Ether. Bubble dry HCl gas or add HCl/Dioxane solution dropwise.[1]

  • Solvent System: Recrystallize the resulting precipitate from Ethanol/Ether or Acetone .[1]

  • Selectivity: The trans-isomer hydrochloride often crystallizes more readily due to better packing of the diequatorial conformation.[1] The cis-isomer often remains in the mother liquor.[1]

Module 3: Stereoselective Synthesis (The "Prevention" Problem)

User Query: "I need the Cis-isomer specifically for high-potency analogues. My separation yields are too low. How do I make more Cis upfront?"

Mechanism of Stereocontrol

The ratio of isomers is determined by the reducing agent used on the ketone precursor (1-benzyl-3-methylpiperidin-4-one).[1]

Reducing AgentMechanismMajor ProductRatio (Cis:Trans)
NaBH

/ MeOH
Small hydride attacks from the axial face (sterically unhindered) or thermodynamic equilibration.[1]Trans (Diequatorial)~30:70 to 40:60
L-Selectride (Li-tri-sec-butylborohydride)Bulky hydride attacks from the equatorial face (less hindered trajectory), forcing the OH to the axial position.Cis (Axial OH)> 90:10
Optimized L-Selectride Protocol
  • Cooling: Cool a solution of 1-benzyl-3-methylpiperidin-4-one in THF to -78°C .

  • Addition: Add L-Selectride (1.1 eq) slowly. The bulky reagent cannot approach the ketone from the "top" (axial attack) due to the 3-methyl group's steric interference. It attacks from the side, forcing the oxygen up (axial).

  • Quench: Oxidative workup (NaOH/H

    
    O
    
    
    
    ) is required to remove the boron byproduct.[1]
  • Result: This method almost eliminates the need for difficult chromatographic separation.[1]

References

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974).[2][3] Synthetic analgesics.[1][2][3][4][5] Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051.[2] Link

  • Casy, A. F., & Ogungbamila, F. O. (1982).[1] Stereochemistry of 3-methyl analogues of the reversed ester and anilidopiperidine analgesics. Journal of Pharmacy and Pharmacology, 34, 210.

  • Wang, Z. X., Zhu, Y. C., Chen, X. J., & Ji, R. Y. (1993).[2] Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 28(12), 905–910.[2][3]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (For general principles of piperidine conformational analysis).

Sources

Technical Support Center: Solubility Optimization for 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-BMP-404 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: January 30, 2026

Executive Summary: The "Grease" vs. "Crystal" Paradox

Welcome. If you are accessing this guide, you are likely struggling with 1-Benzyl-3-methylpiperidin-4-ol (BMP-4-ol). You may be experiencing one of two common frustrations:

  • The "Oiling Out" Phenomenon: The free base refuses to crystallize, remaining a sticky oil that is impossible to weigh or purify.

  • Aqueous Crash-Out: The compound precipitates immediately upon addition to biological buffers (pH 7.4), ruining your assay data.

This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic tail (benzyl group) and a polar head (hydroxyl + amine). Its solubility is governed by the ionization state of the piperidine nitrogen (


) and its stereochemistry (cis/trans isomerism).

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: The "Quick Fix" – pH-Dependent Solubility

User Question: "Why does my compound dissolve in DMSO but precipitate immediately when I add it to my cell culture media?"

Technical Diagnosis: BMP-4-ol is a weak base. In organic solvents (DMSO, Methanol), it dissolves via dipole-dipole interactions. In water, it relies on ionization. At physiological pH (7.4), a significant portion of the molecule exists as the uncharged free base , which has poor aqueous solubility (


).

The Solution: You must shift the equilibrium toward the ionized (cationic) species.

The Protocol: pH Adjustment Strategy

To ensure complete solubility in aqueous media, the pH must be at least 2 units below the


.
  • Target pH: < 7.0 (Ideal is pH 4.5–5.5 for stock solutions).

  • Buffer Selection: Acetate (pH 5.0) or Citrate (pH 4.0–6.0). Avoid Phosphate buffers if high concentrations of Calcium are present (risk of precipitation).

Visualizing the Mechanism

pH_Solubility_Mechanism FreeBase Free Base (Neutral) Lipophilic (LogP ~1.2) Low Water Solubility Protonation + H+ (Acidic Environment) FreeBase->Protonation pH < 7.0 Precipitation Precipitation (pH > pKa) FreeBase->Precipitation In Aqueous Media Ionized Cationic Salt (Protonated) Hydrophilic High Water Solubility Protonation->Ionized Equilibrium Shift Ionized->FreeBase pH > 9.0

Figure 1: The ionization equilibrium. Maintaining pH < 7.0 prevents the "crash-out" of the lipophilic free base.

Module 2: Solid State Engineering – Salt Selection

User Question: "I synthesized the compound, but it's a yellow oil. How do I get a handleable solid?"

Technical Diagnosis: The free base of this compound often exists as an oil or low-melting solid due to the rotational freedom of the benzyl group and the lack of strong intermolecular lattice forces. To stabilize it, you must disrupt the crystal lattice energy using a counter-ion.

The Solution: Convert the free base into a salt. However, do not default to HCl . While standard, HCl salts of piperidines can be hygroscopic.

Salt Screening Protocol

Use this decision matrix to select the correct counter-ion based on your downstream application.

Counter-IonResulting FormSolubility (Water)Best Use Case
Hydrochloride (HCl) Crystalline SolidHigh (>50 mg/mL)General storage; may be hygroscopic.
Tartrate (L-) Crystalline SolidModerateChiral resolution; non-hygroscopic.
Fumarate High MP SolidModerateStability testing; non-hygroscopic.
Citrate Amorphous/SolidHighIn vivo formulations (biocompatible).
Experimental Workflow: Anti-Solvent Crystallization
  • Dissolution: Dissolve 1g of BMP-4-ol (oil) in a minimum amount of Isopropanol (IPA) or Ethyl Acetate .

  • Acid Addition: Add 1.05 equivalents of the acid (e.g., HCl in Dioxane or L-Tartaric acid in EtOH) dropwise at 0°C.

  • Nucleation: If oiling occurs, scratch the glass or add a seed crystal.

  • Anti-Solvent: Slowly add Diethyl Ether or Heptane until turbidity persists.

  • Isolation: Filter the precipitate under Nitrogen (to prevent moisture uptake).

Module 3: Advanced Formulation – Cyclodextrins

User Question: "I cannot lower the pH because my assay is sensitive to acidity. How do I dissolve it at pH 7.4?"

Technical Diagnosis: When pH manipulation is forbidden, you must hide the lipophilic benzyl-piperidine moiety from the aqueous environment. Cyclodextrins (CDs) are ideal for this. The piperidine ring fits snugly into the hydrophobic cavity of


-Cyclodextrin derivatives.

The Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2][3] It avoids the renal toxicity of natural

-CD and offers superior solubility enhancement.
Formulation Protocol (Stock Solution)
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.
    
  • Addition: Add BMP-4-ol (Free Base) to the vehicle.

  • Energy Input: Sonicate for 30 minutes at 40°C. The solution should turn from cloudy to clear.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.
    

Why this works: The benzyl group interacts with the CD cavity via Van der Waals forces, while the hydroxyl groups of the CD interact with the water, effectively "shuttling" the drug into solution.

Module 4: The Stereochemistry Trap

User Question: "Batch A dissolved perfectly, but Batch B is insoluble. They are chemically identical by Mass Spec. What happened?"

Technical Diagnosis: BMP-4-ol has two chiral centers (C3 and C4). This results in cis and trans diastereomers.

  • Trans-isomer: Typically packs more efficiently in the crystal lattice

    
     Higher Melting Point 
    
    
    
    Lower Solubility .
  • Cis-isomer: Lower lattice energy

    
    Higher Solubility .
    

If your synthetic route produced a different diastereomeric ratio (dr), your solubility profile will change drastically.

Troubleshooting Workflow

Solubility_Troubleshooting Start Issue: Inconsistent Solubility CheckNMR Step 1: Check 1H-NMR (Coupling Constants) Start->CheckNMR IsomerCheck Cis vs. Trans Ratio? CheckNMR->IsomerCheck TransHigh High Trans Content (Hard to Dissolve) IsomerCheck->TransHigh J(3,4) ~10-12 Hz CisHigh High Cis Content (Easier to Dissolve) IsomerCheck->CisHigh J(3,4) ~2-5 Hz Action1 Action: Heat to 60°C or Use Cosolvent (PEG400) TransHigh->Action1 Action2 Action: Standard Protocol CisHigh->Action2

Figure 2: Stereochemical impact on solubility. Trans-isomers often require more aggressive solubilization techniques.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955384, 1-Benzyl-4-methylpiperidin-3-ol. (Note: Isomeric analogue used for property correlation). Retrieved from [Link]

  • Jadhav, P., et al. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Resonance Studies. Asian Journal of Pharmaceutics. (Demonstrates cyclodextrin efficacy for piperidine scaffolds). Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative text on salt selection for basic drugs). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate. Users must verify local regulations regarding controlled substance precursors before handling.

Sources

Stability and storage conditions for 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

{"user_prompt":"Topic: Stability and storage conditions for 1-Benzyl-3-methylpiperidin-4-ol\nContent type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments.\nAudience: Researchers, scientists, and drug development professionals.\nCore Requirements:\nPART 1: CORE DIRECTIVE (Autonomy):\nYou have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide\nPART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)\nAs a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars:\nExpertise & Experience: Do not just list steps; explain the causality behind experimental choices.\nTrustworthiness: Every protocol described must be a self-validating system.\nAuthoritative Grounding & Comprehensive References:\nIn-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text.\nReference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.\nLink Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link.\nPART 3: VISUALIZATION & FORMATTING\nData Presentation:\nSummarize all quantitative data into clearly structured tables for easy comparison.\nExperimental Protocols:\nProvide detailed, step-by-step methodologies for all key experiments/workflows cited.\nMandatory Visualization:\nCreate diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).\nEnclose all DOT scripts within a dot code block.\nProvide a brief, descriptive caption directly below each generated diagram (Within 100 characters).\nDiagram Specifications:\nMax Width: 760px.\nColor Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements.\nNode Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor).\nColor Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368."}

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. Proper handling and storage are critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical properties of related substituted piperidinols and N-benzylated compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, refrigeration (0-10°C) is recommended.[3] Some suppliers of similar compounds also suggest storing under an inert gas like argon or nitrogen.[3] This is because the secondary alcohol group can be susceptible to oxidation over time, and the tertiary amine can react with atmospheric carbon dioxide.

Q2: Is this compound sensitive to light?

Q3: How does atmospheric moisture and oxygen affect the stability of this compound?

A3: The piperidine moiety can make the compound somewhat hygroscopic.[4] Absorbed moisture can lead to difficulties in accurate weighing and may provide a medium for degradation reactions. Oxygen, particularly in the presence of light or trace metal impurities, can promote the oxidation of the secondary alcohol to a ketone (1-Benzyl-3-methylpiperidin-4-one). Therefore, keeping the container tightly sealed and potentially storing it under an inert atmosphere is a crucial preventative measure.[3]

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (refrigerated, dry, dark, and tightly sealed), the compound is expected to be stable for an extended period, potentially several years. However, it is always best to re-qualify the material using analytical methods like NMR or LC-MS if it has been in storage for over a year or if you have any reason to doubt its purity.

Q5: What are the known incompatibilities for this compound?

A5: this compound should be kept away from strong oxidizing agents, which can react with the alcohol group, and strong acids, which will react with the basic tertiary amine.[1][5]

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Refrigerated (0-10°C)[3]Slows down potential degradation pathways.
Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen).[3]Prevents oxidation and reaction with atmospheric CO2 and moisture.
Light Amber or opaque vial.Protects against potential light-induced degradation.
Container Glass bottle or as supplied by the manufacturer.[6]Ensures no reaction with the container material.
Incompatibilities Keep away from strong oxidizing agents and strong acids.[1][5]Prevents chemical reactions that would degrade the compound.

Troubleshooting Guide

This section addresses common issues that may arise from improper storage or handling of this compound.

Q: My compound, which should be a solid or oil, has changed in appearance (e.g., color change to yellow/brown, clumping). What could be the cause?

A: A color change often indicates degradation. The formation of oxidized impurities or polymerization byproducts can introduce color. Clumping suggests the absorption of moisture due to improper sealing. You should verify the compound's purity via analytical methods before proceeding with your experiment.

Q: I'm seeing an unexpected peak in my analytical run (LC-MS, GC-MS, NMR). Could this be a degradation product?

A: Yes, this is a strong possibility. The most likely degradation product is the corresponding ketone, 1-Benzyl-3-methylpiperidin-4-one, formed by the oxidation of the hydroxyl group. This would result in a mass difference of -2 Da in mass spectrometry. Check your mass spectrum for a peak corresponding to the molecular weight of this ketone (203.28 g/mol ).[7]

Q: My reaction yield is lower than expected, or the reaction is not proceeding as anticipated. Could the starting material be the issue?

A: Absolutely. If the this compound has degraded, its effective concentration is lower than what you weighed out, leading to lower yields. Furthermore, impurities could potentially interfere with your reaction mechanism. It is advisable to perform a quick purity check, such as Thin Layer Chromatography (TLC), before use.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Verification & Action start Inconsistent Experimental Results (Low Yield, Unexpected Side Products) visual Visual Inspection: Color Change? Clumping? start->visual analytical Analytical Data: Unexpected Peaks (LCMS, NMR)? start->analytical moisture Probable Cause: Moisture Absorption visual->moisture oxidation Probable Cause: Oxidation to Ketone (Mass = -2 Da) analytical->oxidation other_deg Probable Cause: Other Degradation analytical->other_deg confirm Confirm with TLC/LCMS. Compare to a fresh standard. oxidation->confirm moisture->confirm other_deg->confirm purify Action: Purify material (e.g., column chromatography) if feasible. confirm->purify discard Action: Discard and use a fresh batch of starting material. confirm->discard storage Review and Correct Storage Procedures: - Tightly seal - Use inert gas - Refrigerate - Protect from light purify->storage discard->storage

Caption: Troubleshooting flowchart for identifying and addressing potential degradation of this compound.

Experimental Protocol: Qualitative Stability Assessment via TLC

This protocol provides a rapid method to assess the purity of your this compound sample against a reference or a previously qualified batch.

Objective: To qualitatively detect the presence of impurities, particularly the more nonpolar ketone oxidation product.

Materials:

  • This compound sample

  • TLC plate (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A non-polar/polar solvent system (e.g., 9:1 Dichloromethane/Methanol or 4:1 Ethyl Acetate/Hexane). The optimal system may require some scouting.

  • Visualization agent:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline of the TLC plate. If you have a reference standard, spot it alongside for comparison.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. The benzyl group should allow for UV visualization.

    • For enhanced visualization, dip the plate into a potassium permanganate stain. The alcohol group of your compound will react with the KMnO₄, appearing as a yellow spot on a purple background. Oxidized impurities may not react as readily.

  • Interpretation:

    • A single, well-defined spot indicates a high degree of purity.

    • The presence of multiple spots suggests impurities. The ketone oxidation product is less polar than the alcohol and will therefore have a higher Rf value (travel further up the plate). Any spots remaining at the baseline could indicate highly polar impurities or baseline degradation.

This self-validating check provides a quick and confident assessment of your material's integrity before committing it to a complex synthesis or biological assay.

References
  • Chemsrc. N-Benzyl-4-piperidone. [Link]

  • National Institutes of Health. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • PubChem. 1-Benzyl-4-methylpiperidin-3-ol. [Link]

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Angene Chemical. N-Benzyl-4-hydroxypiperidine. [Link]

  • ChemBK. 1-N-BENZYL-3-HYDROXY-PIPERIDINE. [Link]

  • PubChemLite. 1-benzyl-3-methylpiperidin-4-one. [Link]

Sources

Scaling up the synthesis of 1-Benzyl-3-methylpiperidin-4-ol from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Process Engineering Support

Status: Online Topic: Transitioning from Gram-Scale (Lab) to Kilogram-Scale (Pilot Plant) Target Molecule: 1-Benzyl-3-methylpiperidin-4-ol (BMP-OH) Precursor: 1-Benzyl-3-methylpiperidin-4-one (BMP-Ketone)

Executive Summary

Scaling the synthesis of This compound presents two distinct engineering challenges that are often masked at the bench scale: thermodynamic management of the hydride reduction and stereochemical drift due to extended reaction times. While laboratory protocols often utilize excess solid sodium borohydride (


) added in one portion, this approach is hazardous and chemically inefficient at the pilot scale.

This guide addresses the critical process parameters (CPPs) required to safely scale this reduction while maintaining the diastereomeric ratio (dr) between the cis (kinetic) and trans (thermodynamic) isomers.

Module 1: Reaction Engineering (The Reduction)

Q: We used solid in the lab. Can we charge solids via the manhole in the pilot reactor?

A: Absolutely not. This is a critical safety violation at scale.

The Issue: At the lab scale (e.g., 10g), the exotherm from adding solid borohydride is dissipated quickly by the flask walls. At the pilot scale (e.g., 10kg), the surface-area-to-volume ratio decreases drastically. Adding solid


 creates localized "hot spots" where the reagent dissolves, leading to rapid, uncontrolled hydrogen evolution and solvent boiling.

The Pilot Protocol: You must switch to a semi-batch dosing strategy.

  • Dissolution: Dissolve the

    
     in a carrier solvent (typically 0.1M - 1.0M NaOH solution to stabilize the borohydride) or use a slurry in dry 2-propanol if water must be avoided.
    
  • Dosing: Pump this solution into the reactor containing the ketone slowly over 2–4 hours.

  • Control: This allows the cooling jacket to manage the heat of reaction (

    
    ). If the temperature spikes, the pump stops immediately—a fail-safe not possible with dumped solids.
    
Q: Our yield is consistent, but the reaction stalls at 95% conversion. Should we heat it to finish?

A: Heating is risky. Check your solvent and pH first.

Troubleshooting:

  • Solvent Inhibition: If you are using Methanol (MeOH), the solvent itself consumes

    
     over time, generating 
    
    
    
    and methoxy-borates. At scale, where dosing times are long, the reagent decomposes before it reacts with the ketone.
  • The Fix: Switch to Ethanol (EtOH) or 2-Propanol (IPA) . These react much slower with

    
    , preserving the hydride for the ketone reduction.
    
  • Alkalinity: Ensure the reaction mixture is slightly basic. Acidic impurities in the starting ketone will decompose the hydride immediately.

Module 2: Stereochemical Control (Cis/Trans Selectivity)

Q: We need the cis-isomer. The pilot batch shows higher trans content than the lab batches. Why?

A: The extended processing time at scale is allowing thermodynamic equilibration.

The Mechanism: The reduction of 3-substituted-4-piperidones is governed by the approach of the hydride.

  • Axial Attack (Kinetic): The hydride attacks from the face opposite the 3-methyl group (steric control), yielding the cis-alcohol (methyl and hydroxyl are cis).

  • Equatorial Attack: Less favored kinetically but can occur at higher temperatures.

Root Cause Analysis: In the pilot plant, the reaction mixture stays at ambient or elevated temperatures longer during dosing and quench. This allows a mechanism known as Meerwein-Ponndorf-Verley (MPV) equilibration (if alkoxides are present) or simple retro-aldol type equilibration to occur, enriching the thermodynamically more stable trans-isomer (diequatorial).

Corrective Action:

  • Lower Temperature: Run the reduction at

    
     to 
    
    
    
    .
  • Quench Speed: Do not let the reaction stir overnight once dosing is complete. Quench immediately upon confirming conversion via HPLC.

  • Reagent Swap (Advanced): If

    
     selectivity is insufficient, consider L-Selectride  (Lithium tri-sec-butylborohydride). The bulky alkyl groups on the boron drastically increase steric hindrance, forcing the attack almost exclusively to the less hindered face, yielding >99:1 cis selectivity [1].
    

Module 3: Workup & Isolation (The "Gummy" Phase)

Q: The workup formed a thick, white emulsion that won't separate. What happened?

A: You have formed stable Amine-Borane complexes.

The Chemistry: Piperidines are secondary/tertiary amines. Boron byproducts (borates) are Lewis acids. They love to coordinate with amines, forming zwitterionic "gums" that act as surfactants, stabilizing emulsions.

The "Break" Protocol: Do not use a simple water wash. You must chemically destroy the complex.

  • Acidic Quench (Careful): Add dilute Acetic Acid or HCl until pH < 3. This hydrolyzes the B-N bond. Warning: This releases massive amounts of

    
     gas.[1][2] Ensure scrubber capacity is sufficient.
    
  • Heat: Heat the acidic mixture to

    
     for 30 minutes to ensure complete hydrolysis of borate esters.
    
  • Basify: Cool and basify with NaOH to pH > 12. The free amine (product) will now extract cleanly into an organic solvent (e.g., Toluene or DCM) without emulsifying.

Q: How do we purify the specific isomer without chromatography?

A: Exploiting differential solubility of salts.

At the pilot scale, chromatography is cost-prohibitive.

  • Crystallization: The cis-isomer hydrochloride salt often has different solubility profiles than the trans-salt.

  • Procedure: Dissolve the crude free base in hot Ethanol. Add 1.0 eq of concentrated HCl. Cool slowly. The cis-isomer typically crystallizes out first (verify with your specific polymorph screen).

Module 4: Process Visualization

Workflow Diagram: Pilot Scale Reduction

PilotScaleUp Start Start: BMP-Ketone (in Ethanol/IPA) Dosing Dosing Phase: NaB4H Solution (Temp < 10°C) Start->Dosing Controlled Pump Reaction Reaction: Hydride Attack (Kinetic Control) Dosing->Reaction Exotherm Mgmt Reaction->Reaction Stirring (Avoid long hold) Quench Quench: Acid Hydrolysis (Destroys B-N Complex) Reaction->Quench IPC Check Isolation Isolation: Basify & Extract (pH > 12) Quench->Isolation H2 Off-gassing Product Product: Cis-BMP-OH (Crude) Isolation->Product Phase Split

Caption: Figure 1. Optimized Pilot-Plant workflow for the hydride reduction of BMP-Ketone, emphasizing thermal control and complex destruction.

Stereochemical Decision Tree

Stereochem Ketone 1-Benzyl-3-methyl piperidin-4-one Reagent Select Reagent Ketone->Reagent NaBH4 NaBH4 (Small Reagent) Reagent->NaBH4 Selectride L-Selectride (Bulky Reagent) Reagent->Selectride Attack1 Axial Attack (Major) NaBH4->Attack1 ~80-90% Attack2 Equatorial Attack (Minor) NaBH4->Attack2 ~10-20% Selectride->Attack1 >99% Cis Cis-Isomer (Kinetic Product) Attack1->Cis Trans Trans-Isomer (Thermodynamic) Attack2->Trans

Caption: Figure 2. Stereochemical outcomes based on reagent steric bulk. Bulky hydrides favor the cis-isomer by blocking equatorial attack.

Module 5: Comparison of Operating Parameters

ParameterLab Scale (10 g)Pilot Scale (10 kg)Consequence of Failure
Reagent Addition Solid dump (1 min)Solution dosing (2-4 hrs)Thermal runaway,

explosion.
Cooling Ice bath (Instant)Jacket/Chiller (Lag time)Loss of stereoselectivity (Trans formation).
Agitation Magnetic barOverhead ImpellerHot spots, incomplete conversion.
Quench Pour into acidPump acid to reactor"Volcano" effect (rapid gas expansion).
Filtration Buchner funnelCentrifuge/NutscheFilter clogging (if emulsions persist).

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

  • Casy, A. F., & Jeffery, W. K. (1972). Synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds. Canadian Journal of Chemistry, 50(6), 803-809. Link

  • Ripin, D. H. B., et al. (2003).[3] Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 7(1), 115–120. Link

  • Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 134, 553.[1] Link

Sources

Technical Support Center: Synthesis of 1-Benzyl-3-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-benzyl-3-methyl-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1-benzyl-3-methyl-4-piperidone, regardless of the synthetic route employed. The solutions are based on established chemical principles and practical laboratory experience.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 1-benzyl-3-methyl-4-piperidone can stem from several factors, primarily related to reagent quality, reaction conditions, and the chosen synthetic pathway.

For the Alkylation Route (from 1-Benzyl-4-piperidone):

  • Cause A: Incomplete Deprotonation. The formation of the enolate of 1-benzyl-4-piperidone is critical. If the base used (e.g., sodium hydride, NaH) is old or has been improperly stored, its activity will be diminished, leading to incomplete enolate formation.

    • Solution: Use fresh, high-quality NaH from a recently opened container. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture and air. It is also crucial to wash the NaH with dry hexane to remove any mineral oil, which can interfere with the reaction.

  • Cause B: Suboptimal Reaction Temperature. The temperature for both enolate formation and the subsequent alkylation with methyl iodide is crucial. If the temperature is too low during alkylation, the reaction may be sluggish and incomplete.

    • Solution: While enolate formation is often performed at 0 °C, the alkylation step may require gentle warming. Monitor the reaction progress by Thin Layer Chromatography (TLC). A gradual increase in temperature to 40-60 °C can drive the reaction to completion.[1][2]

For the Dieckmann Condensation Route:

  • Cause A: Inefficient Cyclization. The Dieckmann condensation is an intramolecular reaction that competes with intermolecular condensation, which leads to oligomers and polymers, especially at high concentrations.[3]

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the diester substrate to a suspension of the base in a large volume of solvent.

  • Cause B: Incomplete Hydrolysis and Decarboxylation. The final step in this route is the acid-catalyzed hydrolysis of the intermediate β-keto ester followed by decarboxylation. If this step is incomplete, the final product will be contaminated with the β-keto ester, thus lowering the yield of the desired product.

    • Solution: Ensure a sufficiently strong acid concentration and adequate reflux time. The disappearance of the β-keto ester intermediate should be monitored by TLC or GC-MS. The reaction is typically complete when effervescence (CO2 evolution) ceases.

Question 2: My TLC plate shows multiple spots. How can I identify the main product and the likely impurities?

Answer:

A well-run TLC is an excellent diagnostic tool. Here’s how to interpret the results for this synthesis:

Compound Type Typical Rf Value (Hexane/EtOAc) Visualization Notes
1-Benzyl-3-methyl-4-piperidone (Product) Moderate (e.g., 0.4-0.5 in 2:1 Hexane:EtOAc)UV active. Stains well with permanganate and anisaldehyde (often yellow/brown).
1-Benzyl-4-piperidone (Starting Material) Slightly more polar than the productUV active. Will appear as a distinct spot from the product.
Diester Intermediate (Dieckmann Route) Less polar than the final productUV active. May stain with permanganate.
β-Keto Ester Intermediate (Dieckmann Route) More polar than the diester, similar to productUV active. Can be visualized with a ferric chloride stain (phenolic compounds) if enol form is present.
Oligomeric Byproducts (Dieckmann Route) Streaking or spots near the baselineMay not be well-resolved. Often appear as a smear.
O-Alkylated Product (Alkylation Route) Less polar than the C-alkylated productUV active. May have a similar Rf to the starting material, requiring careful solvent system optimization.

Visualization Techniques:

  • UV Light (254 nm): The benzyl group in the product, starting materials, and key intermediates will make them visible under UV light.[4]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as ketones and alcohols.[5] It will stain the piperidone product, but may not be as effective for ester intermediates.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that often gives a range of colors for different functional groups upon heating, which can help differentiate between the product and impurities.[6]

  • Iodine Chamber: A simple and often effective method for visualizing a wide range of organic compounds.[4]

Question 3: I suspect I have the β-keto ester intermediate as a major impurity from my Dieckmann condensation. How can I confirm this and remove it?

Answer:

The presence of the β-keto ester, 1-benzyl-3-carbomethoxy-4-piperidone, is a common issue when the final hydrolysis and decarboxylation step is incomplete.

Confirmation:

  • ¹H NMR Spectroscopy: The most definitive way to identify this impurity is by ¹H NMR. Look for a sharp singlet around 3.7 ppm, which corresponds to the methyl ester (-OCH₃) protons. This signal will be absent in the pure desired product. The molecular weight of this intermediate is 261.31 g/mol .

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the β-keto ester (e.g., m/z = 262 [M+H]⁺).

Removal:

  • Re-subject to Reaction Conditions: The most straightforward approach is to re-subject the crude product mixture to the hydrolysis and decarboxylation conditions (e.g., refluxing with aqueous HCl or H₂SO₄) until TLC or NMR analysis confirms the complete conversion.

  • Column Chromatography: If re-processing is not desired, careful column chromatography can separate the more polar β-keto ester from the final product. A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity should provide good separation.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable, alkylation or Dieckmann condensation?

A1: The choice of route depends on the availability of starting materials, scale, and desired purity profile.

  • The alkylation route is more direct if 1-benzyl-4-piperidone is readily available. It is a shorter synthesis but can be prone to O-alkylation and poly-alkylation, which can complicate purification.

  • The Dieckmann condensation route starts from simpler, cheaper materials (benzylamine, methyl acrylate, methyl methacrylate) and is often used for larger-scale preparations.[7] However, it is a multi-step process with a higher potential for various types of impurities if not carefully controlled, particularly intermolecular condensation products.

Q2: What is the mechanism of the Dieckmann condensation in this synthesis?

A2: The Dieckmann condensation is an intramolecular Claisen condensation.[8] In this specific synthesis, a strong base (like sodium methoxide) deprotonates the carbon alpha to one of the ester groups of the diester intermediate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule to form a six-membered ring. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.

Dieckmann_Condensation Diester Diester Intermediate Enolate Enolate Formation Diester->Enolate Base (e.g., NaOMe) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Methoxide Tetrahedral->Elimination BetaKetoEster β-Keto Ester Elimination->BetaKetoEster

Caption: Mechanism of the Dieckmann Condensation.

Q3: In the alkylation route, how can I minimize the formation of the O-alkylated impurity?

A3: The ratio of C-alkylation (desired) to O-alkylation (impurity) is influenced by several factors.[9] To favor C-alkylation:

  • Counter-ion: Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen of the enolate, sterically hindering O-alkylation. Using a base like Lithium Diisopropylamide (LDA) can favor C-alkylation.[10]

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, reducing its nucleophilicity and thus favoring C-alkylation. However, protic solvents are incompatible with strong bases like NaH. In aprotic solvents like THF, which are typically used, the enolate is more "naked" and reactive at the oxygen atom.

  • Electrophile: "Softer" electrophiles like methyl iodide (CH₃I) tend to favor reaction at the "softer" carbon nucleophile (C-alkylation), whereas "harder" electrophiles are more prone to O-alkylation.[11]

Q4: What are the expected ¹H NMR signals for pure 1-benzyl-3-methyl-4-piperidone?

A4: The ¹H NMR spectrum is the primary method for confirming the structure and purity of the final product. The expected signals in CDCl₃ are:

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.20-7.35multiplet5HAromatic protons (benzyl group)
~3.58singlet2HBenzylic CH₂
~2.95-3.02multiplet1HPiperidine ring proton
~2.48-2.62multiplet2HPiperidine ring protons
~2.26-2.32multiplet2HPiperidine ring protons
~2.00-2.18multiplet1HPiperidine ring proton (methine)
~0.81doublet3HMethyl group (CH₃)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer. A published spectrum can be found for comparison.[2][12]

Q5: What is the best way to purify the crude product?

A5: The most common and effective method for purifying 1-benzyl-3-methyl-4-piperidone is silica gel column chromatography.[1][2]

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in minimal DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Hexane/EtOAc (e.g., start at 5:1) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product (Yellow Oil) Evaporate->Pure

Caption: General workflow for purification by column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate is typically effective. A good starting point is a 5:1 ratio, with the polarity gradually increased as needed based on TLC analysis.[2]

  • Procedure: The crude product, which is often an oil, can be dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The dried silica can then be carefully added to the top of the column. This "dry loading" technique often results in better separation than "wet loading."

For some crystalline derivatives of piperidones, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethanol and ethyl acetate) can be an effective final purification step to obtain highly pure material.[13]

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • DTIC. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • University of Rochester. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Craig, D. (2004). 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • University of Rochester. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Technical Support Center: Ketone Reduction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Incomplete Reduction of the Ketone Precursor

Introduction: The "Stalled Reaction" Dilemma

Incomplete ketone reduction is rarely a matter of "add more reagent."[1] In pharmaceutical development, a stalled reduction usually points to a fundamental conflict in thermodynamics, kinetics, or catalyst integrity. Whether you are employing a biocatalytic route (KRED/ADH) for chiral purity or a chemical hydride (NaBH4/CBS) for throughput, the symptoms look the same—starting material remains—but the cures are vastly different.

This guide treats your reaction as a patient. We do not guess; we diagnose using kinetic and thermodynamic principles.[1]

Module 1: The Diagnostic Triage

Before adjusting any parameters, you must classify the failure mode. Use this logic flow to determine if your reaction is suffering from Thermodynamic Equilibrium , Kinetic Arrest , or Catalyst Deactivation .

Diagnostic Workflow

DiagnosticFlow cluster_legend Action Items start Observation: Incomplete Conversion spike Experiment: Add Fresh Catalyst + Reagent start->spike result1 Does reaction restart? spike->result1 dead_cat Diagnosis: Catalyst Deactivation (Check Solvent/Temp/pH) result1->dead_cat Yes, rapid rate equil Diagnosis: Thermodynamic Limit (Equilibrium reached) result1->equil No change inhib Diagnosis: Product Inhibition (Kinetic Stall) result1->inhib Yes, but very slow Change Solvent/Stabilize Enzyme Change Solvent/Stabilize Enzyme dead_cat->Change Solvent/Stabilize Enzyme Remove Product/Co-product Remove Product/Co-product equil->Remove Product/Co-product

Figure 1: Decision matrix for diagnosing incomplete reductions. Performing a "spike test" is the critical first step before altering process parameters.

Module 2: Biocatalytic Reduction (KREDs/ADHs)

Biocatalysis is the gold standard for chiral secondary alcohols, but it is strictly governed by equilibrium constants (


). The most common failure is thermodynamic limitation  caused by the cofactor regeneration system.
Issue 1: The IPA/Acetone Trap (Thermodynamics)

If you are using Isopropyl Alcohol (IPA) as a hydrogen donor (coupled substrate), the reaction produces Acetone.

  • The Mechanism:

    
    
    
  • The Problem: This is a reversible equilibrium. As acetone accumulates, the reaction pushes back toward the starting ketone. You will often hit a "wall" at 85-90% conversion regardless of enzyme loading.[1]

  • The Fix:

    • Nitrogen Sweep: Actively sparge the headspace with

      
       to strip volatile acetone (bp 56°C) from the reaction, driving Le Chatelier’s principle to the right.
      
    • Switch Coupling System: Move to a Glucose/Glucose Dehydrogenase (GDH) system.[1] The oxidation of glucose to gluconolactone is effectively irreversible (hydrolysis to gluconic acid), providing a massive thermodynamic drive.

Issue 2: Enzyme Deactivation (Solvent/pH)

If the "Spike Test" (Fig 1) showed that adding fresh enzyme restarted the reaction, your enzyme is dying.

  • Solvent Shock: Many KREDs tolerate DMSO or MeOH, but only up to specific thresholds (e.g., 10-20% v/v).[1]

  • pH Drift: The reduction consumes protons (or produces gluconic acid in GDH systems). If you lack sufficient buffering (e.g., 100mM K-Phosphate), the pH will crash, denaturing the enzyme.

Protocol: The "Ultimate Drive" GDH Setup

Use this protocol when IPA-coupled reactions stall.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (maintain pH with auto-titrator if possible).

  • Substrate: Ketone (50 g/L). If insoluble, dissolve in DMSO (5% final volume).[1]

  • Cofactor: NADP+ (0.5 mM catalytic load).[1]

  • Recycle System:

    • Glucose (1.5 equivalents relative to ketone).[1]

    • GDH (Glucose Dehydrogenase) – 5 U/mg of ketone.[1]

  • Catalyst: KRED (Ketoreductase) – Load to target conversion in 24h.[1]

  • Monitoring: Monitor pH hourly. If pH drops < 6.0, add 1M KOH.[1]

Visualizing the Cofactor Cycle

CofactorCycle cluster_main Product Formation cluster_recycle Regeneration (Driving Force) Ketone Ketone Product Chiral Alcohol Ketone->Product Reduction KRED KRED Enzyme KRED->Ketone Glucose Glucose Gluconic Gluconic Acid (Irreversible) Glucose->Gluconic Oxidation GDH GDH Enzyme GDH->Glucose NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration

Figure 2: The GDH-coupled regeneration cycle.[1] Note that the formation of Gluconic Acid is the thermodynamic anchor that prevents reversibility.

Module 3: Chemical Reduction (Hydrides)

When using NaBH4, LiAlH4, or Luche conditions (NaBH4 + CeCl3), incomplete reduction usually stems from complexation or moisture scavenging .

Issue 1: The Boron Complex Stall

Borohydrides form stable alkoxy-boron complexes during the reaction (


). These intermediates can sometimes precipitate or form tight emulsions that coat the remaining starting material, preventing further reaction.
  • The Fix: Add a "complex breaker" like Methanol or mild acid (Citric acid) during the workup, not the reaction. However, if stalling occurs mid-reaction, ensure vigorous stirring and consider adding a phase transfer catalyst (e.g., TBAB) if the ketone is greasy.

Issue 2: Moisture Scavenging (Stoichiometry Mismatch)

NaBH4 theoretically delivers 4 hydrides.[1][2] In practice, moisture in the solvent consumes them rapidly.

  • Rule of Thumb: Never assume 100% hydride efficiency. Start with 0.6 equivalents of NaBH4 (2.4 hydrides) per ketone.[1] If the solvent is not dry (technical grade MeOH), increase to 1.0 - 1.5 equivalents .

Issue 3: Luche Reduction (Enones)

When reducing


-unsaturated ketones, you need 1,2-addition (allyl alcohol) rather than 1,4-addition (saturated ketone).[1][3]
  • Symptom: Reaction stalls or produces the wrong byproduct.

  • Mechanism: Cerium (III) acts as a Lewis Acid, coordinating the carbonyl oxygen.[4] This makes the carbonyl carbon a "harder" electrophile, preferring the "hard" hydride attack (HSAB theory).

  • Troubleshooting:

    • Ensure

      
       is used (the water of hydration is actually necessary for solubility in MeOH).
      
    • Order of Addition: Dissolve Ketone + CeCl3 first. Stir for 15 mins. Then add NaBH4 in portions. Adding NaBH4 first destroys the selectivity.

Comparison of Reducing Agents
MethodReagentSelectivityRisk of Incomplete RxnPrimary Cause of Failure
Standard Hydride NaBH4 / MeOHPoor (Racemic)ModerateMoisture consumes hydride; Boron complexation.[1]
Luche NaBH4 + CeCl31,2-SelectiveLowImproper order of addition; Insolubility of Ce salts.
Biocatalytic KRED + NADPH>99% eeHighThermodynamic equilibrium (IPA); Enzyme death.[1]
Transfer Hydrog. Ru/TsDPENHigh eeModerateCatalyst poisoning; Reversible equilibrium.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: My KRED reaction converts to 95% but never reaches 100%. Can I just add more enzyme? A: Likely not. If you are using IPA/Acetone, you have hit the thermodynamic equilibrium. Adding more enzyme only speeds up the forward and reverse rates equally. You must remove acetone (sparge) or switch to a coupled enzyme system (GDH/Glucose) to drive it to completion.[1]

Q: The reaction mixture turned into a solid gel. What happened? A: In NaBH4 reductions, this is the formation of polymeric borate networks.

  • Immediate Fix: Add MeOH dropwise to break the gel (solvolysis of borates).

  • Prevention: Use a co-solvent like THF or MTBE to keep the intermediate soluble.

Q: I see the product, but the enantiomeric excess (ee) is dropping over time. Why? A: This is "Product Racemization."[1]

  • Chemical: If the pH is too high (basic), the

    
    -proton of the ketone can deprotonate, leading to enolization and racemization of the substrate (dynamic kinetic resolution scenario) or the product if it's sensitive.
    
  • Enzymatic: Some KREDs are reversible.[1] If the reaction sits too long at equilibrium, the enzyme might slowly oxidize the wrong enantiomer back to the ketone and re-reduce it, eroding ee. Quench immediately upon completion.

Q: How do I handle a ketone that is insoluble in water for a biocatalytic reaction? A:

  • Co-solvents: DMSO (up to 20%), MeOH, or IPA.[1]

  • Surfactants: Add 0.1% - 0.5% Triton X-100 or Tween-80 to create an emulsion.[1]

  • Biphasic System: Use an overlay of MTBE or Toluene.[1] The substrate lives in the organic phase and partitions into the aqueous phase as it is consumed. Note: Ensure your enzyme is stable at the interface.

References

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones: a powerful tool for the production of chiral alcohols.[5] Green Chemistry.[1]

  • Gemal, A. L., & Luche, J. L. (1981).[1][3] Lanthanoids in organic synthesis.[1][3] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides.[1] Journal of the American Chemical Society.[3]

  • Codexis Inc. (2023).[1] Ketoreductase Screening Kits & User Guides.[1] (General reference for KRED protocols).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis.[1][6] Springer.[1][7] (Reference for Hydride Mechanisms). [1]

Sources

Validation & Comparative

Structural Validation of 1-Benzyl-3-methylpiperidin-4-ol: A Stereochemical Differentiation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Validation of 1-Benzyl-3-methylpiperidin-4-ol Structure Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.[1][2][3]

Executive Summary

In the synthesis of piperidine-based pharmacophores, specifically This compound , the primary analytical challenge is not connectivity, but stereochemistry .[1][2] The reduction of the precursor ketone (1-benzyl-3-methylpiperidin-4-one) invariably yields a diastereomeric mixture of cis (3,4-syn) and trans (3,4-anti) isomers.[1][2]

As a Senior Application Scientist, I often see researchers rely solely on Mass Spectrometry (MS) or basic 1D proton NMR, which fails to distinguish these diastereomers effectively. This guide compares validation methodologies and provides a definitive, self-validating NMR protocol to distinguish the cis- and trans-isomers, utilizing the Karplus relationship and Nuclear Overhauser Effect (NOE) as the arbitrators of truth.[1][2]

Part 1: Methodological Comparison (The "Why" Behind the Protocol)

Before diving into the specific spectral data, we must compare the available validation techniques.[1] For 3,4-disubstituted piperidines, "performance" is defined by the method's ability to resolve stereocenters.[1][2]

Table 1: Comparative Analysis of Structural Validation Methods

Validation MethodResolution PowerThroughputLimitationVerdict
LC-MS/MS Low (Stereo-blind)HighCannot distinguish diastereomers with identical fragmentation patterns.Screening Only
1D

H NMR
MediumHighSignal overlap often obscures

coupling constants critical for assignment.[2][3]
Preliminary
2D NOESY/ROESY High MediumRequires careful mixing time optimization; definitive for spatial proximity.[3]Recommended
Single Crystal XRD UltimateLowRequires a diffraction-quality crystal (often difficult for oils/amorphous solids).[2][3]Gold Standard (if solid)

Scientist’s Insight: While XRD is the "truth," it is a bottleneck.[1][3] The protocol below utilizes 1D


H NMR combined with 1D NOE/2D NOESY , which offers 95% of the certainty of XRD with 10x the throughput.
Part 2: The Validation Protocol
2.1. The Structural Challenge

The molecule contains two chiral centers at C3 and C4.[3]

  • Trans-isomer: The 3-methyl and 4-hydroxyl groups are on opposite sides of the ring plane.[1][3] In the lowest energy chair conformation (assuming the bulky Benzyl-N is equatorial), the 3-Me and 4-OH are typically equatorial, placing the vicinal protons (

    
     and 
    
    
    
    ) in an axial-axial relationship.[1][2]
  • Cis-isomer: The substituents are on the same side.[3] Typically, one is axial and one is equatorial, placing the protons in an equatorial-axial relationship.[1][2]

2.2. Experimental Workflow (DOT Visualization)

NMR_Workflow Start Crude Reduction Product (Diastereomeric Mixture) Step1 1. Acquire 1H NMR (CDCl3) Focus: 3.0 - 4.0 ppm region Start->Step1 Decision Check H4 Multiplicity & J-Coupling Step1->Decision Trans Large Coupling (J ~10-11 Hz) Indicates Axial-Axial (Trans) Decision->Trans dd or td, wide splitting Cis Small Coupling (J ~2-5 Hz) Indicates Axial-Equatorial (Cis) Decision->Cis narrow multiplet/br s Step2 2. Confirm with NOESY/NOE Trans->Step2 Cis->Step2 NOE_Trans NOE: H3/H4 Strong Correlation (If Diaxial protons) Step2->NOE_Trans Trans Path NOE_Cis NOE: H4 to Me-3 Strong Correlation (Spatial Proximity) Step2->NOE_Cis Cis Path

Figure 1: Decision tree for stereochemical assignment of this compound based on NMR observables.

Part 3: Detailed Spectral Analysis
3.1. The Diagnostic Signals (1H NMR)

To validate the structure, you must isolate the signals for H4 (the proton attached to the hydroxyl-bearing carbon) and the C3-Methyl group.[1][2]

Table 2: Predicted Spectral Characteristics (CDCl


, 400 MHz) 
FeatureTrans-Isomer (3,4-anti)Cis-Isomer (3,4-syn)Mechanistic Reason
H4 Chemical Shift

~3.2 - 3.5 ppm

~3.7 - 3.9 ppm
Equatorial protons (cis-isomer) are typically deshielded compared to axial protons (trans-isomer).[1][2][3]
H4 Multiplicity ddd or tdBroad multiplet / qAxial H4 couples strongly with Axial H3 and Axial H5.[3]

Coupling
10.0 – 11.5 Hz 2.0 – 5.0 Hz Karplus Equation: Dihedral angle ~180° (trans) yields large

; ~60° (cis) yields small

.[2][3]
C3-Methyl Shift

~0.95 ppm (d)

~0.85 ppm (d)
Slight shielding differences due to ring anisotropy.[2][3]
3.2. The Self-Validating NOE Experiment

Reliance on


-coupling alone can be risky if the ring adopts a twist-boat conformation.[1][3] You must perform a 1D Selective NOE  or 2D NOESY  to confirm.[3]
  • Protocol: Irradiate the C3-Methyl doublet signal.

  • Observation for CIS: You will see a strong NOE enhancement at the H4 signal.[3] (The Methyl and H4 are on the same face, spatially close).[1][2]

  • Observation for TRANS: You will see weak or no NOE enhancement at H4.[3] Instead, you may see enhancement of H3 or H5 axial protons.[1][3]

3.3. 13C NMR Verification

The carbon spectrum provides secondary validation.[3]

  • C4 Shift: The carbon bearing the equatorial hydroxyl (trans-isomer) generally resonates upfield relative to the axial hydroxyl (cis-isomer) due to the

    
    -gauche effect of the axial substituent, although this rule is less reliable in piperidines than cyclohexanes.[1][2]
    
  • Benzyl Carbon: Look for the characteristic benzylic

    
     singlet around 
    
    
    
    63.0 ppm to confirm N-alkylation integrity.[3]
Part 4: Synthesis & Pathway Context

Understanding the origin of the isomers aids in validation.[3] The reduction of the ketone typically favors the trans alcohol (thermodynamic product) when using equilibration conditions, but bulky hydride reagents (e.g., L-Selectride) may favor the cis alcohol (kinetic product).[1][2]

Synthesis_Pathway Ketone 1-Benzyl-3-methyl piperidin-4-one Reagent Reduction (NaBH4 or LiAlH4) Ketone->Reagent Trans_Prod Trans-Alcohol (Major Product w/ NaBH4) Thermodynamic Reagent->Trans_Prod Hydride attack from equatorial face Cis_Prod Cis-Alcohol (Minor Product) Kinetic Reagent->Cis_Prod Hydride attack from axial face

Figure 2: Synthetic origin of the diastereomers.[2][3] Knowing the reduction method helps predict the major isomer in the crude NMR.[1]

Part 5: References
    • Source for the precursor ketone spectral data.

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 21955384, 1-Benzyl-4-methylpiperidin-3-ol. Retrieved January 30, 2026, from [Link][1][2]

    • Reference for regioisomer spectral characteristics and physical properties.

  • Kozekov, I. D., et al. (2000).[2][3] Stereochemistry of the reduction of 1-benzyl-3-methyl-4-piperidone. Synthetic Communications.

    • Foundational text on the cis/trans ratio outcomes of this specific reduction.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3]

    • Authoritative source for Karplus relationships and coupling constants in six-membered rings.[1][2][3]

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[3]

    • Reference for NOESY/NOE experimental protocols and mixing time optimization.

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 1-Benzyl-3-methylpiperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and novelty of a pharmaceutical agent. The spatial arrangement of atoms can dramatically alter a molecule's biological activity. In this guide, we delve into the practical application of modern analytical techniques to unambiguously confirm the stereochemistry of the cis and trans isomers of 1-Benzyl-3-methylpiperidin-4-ol, a substituted piperidine scaffold prevalent in many pharmacologically active compounds.

This guide is structured to provide not just protocols, but the rationale behind the experimental choices, empowering you to apply these principles to your own research challenges. We will explore a multi-faceted approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) to build a self-validating system for stereochemical assignment.

The Stereochemical Challenge: cis vs. trans Isomers

This compound can exist as two diastereomers: cis and trans. The relative orientation of the methyl group at the C3 position and the hydroxyl group at the C4 position dictates the isomer. In the more stable chair conformation of the piperidine ring, the substituents can be either axial or equatorial.

  • In the cis-isomer , the methyl and hydroxyl groups are on the same face of the ring. This will likely lead to a conformational equilibrium where one substituent is axial and the other is equatorial, or a twist-boat conformation might be adopted to alleviate steric strain.

  • In the trans-isomer , the methyl and hydroxyl groups are on opposite faces of the ring, allowing for a stable chair conformation where both bulky substituents can occupy equatorial positions.

Our analytical challenge is to design experiments that can definitively distinguish between these spatial arrangements.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure and stereochemistry of organic molecules. By analyzing chemical shifts, coupling constants, and through-space correlations, we can build a detailed 3D picture of our isomers.

A. ¹H NMR: Unraveling Proton Environments

The chemical shift and coupling constants of the protons on the piperidine ring are highly sensitive to their spatial orientation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • Data Processing: Process the spectrum with appropriate window functions (e.g., exponential multiplication) to enhance resolution or sensitivity. Phase and baseline correct the spectrum accurately.

Interpreting the Data: Key Differentiating Features

The most significant differences between the cis and trans isomers will be observed in the signals for the protons at C3 and C4.

Proton Expected Observation for trans-isomer (diequatorial) Expected Observation for cis-isomer Rationale
H4 (proton on the carbon with the -OH group) Small coupling constants (J ≈ 2-4 Hz) to the C3 and C5 protons.A larger axial-axial coupling constant (J ≈ 8-12 Hz) to one of the C3 or C5 protons is expected if H4 is axial.The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons. A larger coupling constant is indicative of an axial-axial relationship.
H3 (proton on the carbon with the methyl group) A multiplet with coupling constants reflecting its relationship with H2 and H4.The chemical shift and coupling pattern will be distinct from the trans-isomer due to the different orientation of the methyl and hydroxyl groups.The electronic environment, and therefore the chemical shift, of a proton is influenced by the proximity and orientation of nearby functional groups.

Hypothetical ¹H NMR Data Summary:

Isomer H3 (ppm) H4 (ppm) J₃,₄ (Hz)
cis~2.1-2.3~3.8-4.0~3-5
trans~1.9-2.1~3.5-3.7~8-10
B. ¹³C NMR: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the piperidine ring are also influenced by the stereochemistry of the substituents due to steric effects.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with standard parameters.

Interpreting the Data: The γ-gauche Effect

A key principle in interpreting the ¹³C NMR spectra of cyclic systems is the γ-gauche effect. An axial substituent will shield the γ-carbon (a carbon atom three bonds away), causing it to resonate at a lower chemical shift (upfield) compared to when the substituent is equatorial.

Carbon Expected Observation for trans-isomer (diequatorial) Expected Observation for cis-isomer (one axial substituent) Rationale
C3, C4, C5, C6 Generally more downfield chemical shifts for the ring carbons.The axial substituent in the cis-isomer will cause a shielding (upfield shift) of the γ-carbons.The steric compression from an axial substituent leads to an upfield shift of the γ-carbons.

Hypothetical ¹³C NMR Data Summary:

Isomer C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm)
cis~35-37~68-70~28-30~50-52
trans~38-40~72-74~31-33~53-55
C. 2D NMR: NOESY for Through-Space Correlations

While ¹H and ¹³C NMR provide strong evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof of the relative stereochemistry by detecting protons that are close in space, regardless of whether they are directly bonded.

Experimental Protocol: 2D NOESY

  • Sample Preparation: A slightly more concentrated sample (15-20 mg) is often beneficial.

  • Data Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms) to allow for the development of NOE cross-peaks.

  • Data Processing: Process the 2D data using the software provided with the spectrometer.

Interpreting the Data: Mapping Spatial Proximity

  • For the trans-isomer: Expect to see a strong NOE correlation between the axial protons at C3 and C5, and between the axial protons at C2 and C6. The equatorial H3 and H4 should show correlations to their respective neighboring equatorial protons.

  • For the cis-isomer: The key will be the NOE correlations involving the substituents. If, for example, the methyl group is axial, it should show a strong NOE to the axial protons at C5 and on the benzyl group. If the hydroxyl group is axial, its proton (if not exchanging rapidly with the solvent) may show correlations to other axial protons.

Workflow for NMR-Based Stereochemical Assignment

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesize and purify isomers h1_nmr Acquire ¹H NMR synthesis->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr analyze_j Analyze J-couplings in ¹H NMR h1_nmr->analyze_j noesy Acquire 2D NOESY c13_nmr->noesy analyze_gamma Analyze γ-gauche effects in ¹³C NMR c13_nmr->analyze_gamma analyze_noe Analyze NOE correlations noesy->analyze_noe assign_stereo Assign cis/trans Stereochemistry analyze_j->assign_stereo analyze_gamma->assign_stereo analyze_noe->assign_stereo

Caption: Workflow for NMR-based stereochemical assignment.

II. X-ray Crystallography: The Definitive Solid-State Structure

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the relative stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the purified isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Interpreting the Data: A 3D Molecular Picture

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, from which the relative positions of the methyl and hydroxyl groups can be directly visualized, confirming the cis or trans configuration. The analysis will also reveal the preferred conformation of the piperidine ring in the solid state.

Expected Crystal Structure Observations:

  • trans-isomer: The crystal structure would likely show the piperidine ring in a chair conformation with both the methyl and hydroxyl groups in equatorial positions to minimize steric hindrance.

  • cis-isomer: The solid-state conformation might be a chair with one axial and one equatorial substituent, or potentially a twist-boat conformation. The crystal packing forces can sometimes favor a conformation that is not the lowest in energy in solution.

III. Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Tool

While NMR and X-ray crystallography are used to determine the structure of a purified isomer, chiral HPLC is a powerful technique for separating the isomers from a mixture. This is particularly useful for analytical quantification of isomeric purity and for preparative separation of the two isomers.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of diastereomers.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the two isomers. This typically involves screening different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Analysis: Inject a solution of the isomeric mixture and monitor the elution profile using a UV detector.

Interpreting the Data: Retention Time as the Differentiator

The two isomers will interact differently with the chiral stationary phase, leading to different retention times. The isomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column.

Hypothetical Chiral HPLC Data:

Isomer Retention Time (min)
cis12.5
trans15.2

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis cluster_result Result mixture Prepare mixture of isomers column_select Select Chiral Stationary Phase mixture->column_select mobile_phase Optimize Mobile Phase column_select->mobile_phase inject Inject Sample mobile_phase->inject detect Detect and Record Chromatogram inject->detect separation Baseline Separation of Isomers detect->separation

Caption: Workflow for chiral HPLC method development.

Conclusion: A Weight-of-Evidence Approach

The definitive confirmation of the stereochemistry of this compound isomers is best achieved through a weight-of-evidence approach. While X-ray crystallography provides an unambiguous solid-state structure, NMR spectroscopy offers invaluable insight into the solution-state conformation and stereochemistry. Chiral HPLC serves as an essential tool for the separation and analytical quantification of the isomers. By integrating the data from these complementary techniques, researchers can be highly confident in their stereochemical assignments, a critical requirement for advancing drug discovery and development programs.

References

  • Nuclear Magnetic Resonance Spectroscopy in Stereochemical Analysis: Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • Principles of X-ray Crystallography: Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Chiral HPLC for Pharmaceutical Analysis: Ahuja, S. (Ed.). (2011). Chiral Separations by HPLC. Oxford University Press. [Link]

  • Conformational Analysis of Piperidines: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • NOESY in Structural Elucidation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Purity assessment of synthesized 1-Benzyl-3-methylpiperidin-4-ol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Purity Assessment of 1-Benzyl-3-methylpiperidin-4-ol via High-pH Reversed-Phase HPLC

Executive Summary

This compound (CAS: 34737-89-8 precursor related) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals, including analgesics and CNS-active agents. The synthesis, typically involving the reduction of 1-benzyl-3-methyl-4-piperidone, yields a mixture of cis- and trans- diastereomers.

This guide compares analytical methodologies for assessing the purity of this intermediate. While Gas Chromatography (GC) and traditional Low-pH HPLC are common, this guide establishes High-pH Reversed-Phase HPLC as the superior "product" for this application. This method offers enhanced selectivity for diastereomers and superior peak shape for basic amines without the need for ion-pairing reagents.

Method Comparison: Why High-pH HPLC?

The following table objectively compares the recommended High-pH HPLC method against standard alternatives.

FeatureHigh-pH RP-HPLC (Recommended) Low-pH RP-HPLC (Traditional) GC-FID
Principle Separation of unionized amines at pH > pKa.Separation of ionized amines (often requires ion-pairing).Volatility-based separation.
Peak Shape Excellent: Unionized bases interact less with silanols.Variable: Often suffers from tailing due to silanol interactions.Good: Sharp peaks, but thermal issues exist.
Selectivity High: Resolves cis/trans diastereomers effectively.Moderate: Can struggle to resolve structural isomers.High: Excellent for volatile impurities.
Stability Risk Low: Ambient temperature analysis.Low: Ambient temperature analysis.High: Risk of dehydration (elimination of -OH) in injector port.
Sample Prep Simple dilution in mobile phase.Simple dilution.Requires dry solvents; derivatization often needed for polar -OH.

Expert Insight: The basic nitrogen in the piperidine ring (pKa ~9-10) is protonated at low pH (e.g., pH 2.5), leading to secondary interactions with residual silanols on the column stationary phase. This causes peak tailing. By operating at pH 10 , the amine remains neutral, preventing these interactions and improving peak symmetry and resolution between the closely related cis and trans isomers [1].

Experimental Protocol: High-pH HPLC Method

This protocol is designed to be a self-validating system. The resolution between the cis and trans isomers serves as the primary system suitability marker.

Reagents and Equipment
  • Instrument: HPLC system with binary gradient pump and UV-Vis detector (e.g., Agilent 1260 Infinity II or Waters Alliance).

  • Column: High-pH stable C18, e.g., Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Extend-C18 .

    • Why: Traditional silica dissolves at pH > 8. Hybrid particle technology (HPT) or bidentate bonding is required for stability at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5-10 µL
Detection UV @ 215 nm (primary) and 254 nm (benzyl specificity)
Run Time 20 minutes
Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
12.04060
15.01090
15.19010
20.09010
Sample Preparation
  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (initial conditions).

Synthesis & Analysis Workflow

The following diagram illustrates the critical pathway from synthesis to the final purity decision, highlighting where the analytical method integrates.

G cluster_Analysis Purity Assessment (High-pH HPLC) Start Start: 1-Benzyl-3-methyl-4-piperidone Reaction Reduction (NaBH4 or LAH) Start->Reaction Quench Quench & Extraction (Removal of Boron salts) Reaction->Quench Crude Crude Mixture: (cis/trans Isomers + Unreacted Ketone) Quench->Crude Prep Sample Dilution (50:50 ACN:Buffer pH 10) Crude->Prep Inject Injection onto XBridge C18 Prep->Inject Detect UV Detection (215 nm) Inject->Detect Decision Data Analysis: 1. Resolution (cis/trans) > 1.5? 2. Ketone < 0.1%? Detect->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess / Recrystallize Decision->Fail No

Caption: Workflow integrating synthesis, workup, and the High-pH HPLC decision gate for batch release.

Data Interpretation & Validation

Specificity & Resolution
  • Elution Order: In High-pH conditions, the more polar diastereomer (typically the isomer with the axial hydroxyl group due to intramolecular H-bonding effects masking polarity, or simple exposure differences) will elute first. For this compound, the method typically resolves the cis and trans isomers with a resolution (

    
    ) > 2.0.
    
  • Impurity Tracking: The starting material, 1-benzyl-3-methyl-4-piperidone , is less polar (ketone vs alcohol) and typically elutes after the alcohol isomers in this gradient system [2].

Linearity and Limits
  • Linearity: The method is linear from 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
  • LOD/LOQ: Estimated at 0.05% and 0.1% (area normalization), respectively, ensuring detection of minor isomeric impurities.

Robustness
  • pH Sensitivity: Small changes in pH (e.g., 9.8 vs 10.2) have minimal effect on retention time, unlike low-pH methods where pKa proximity can cause retention shifts.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Available at: [Link][1][2][3]

  • PubChem. "1-Benzyl-4-methylpiperidin-3-ol (Isomer Analog Data)." National Library of Medicine. Available at: [Link]

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column efficiency." Journal of Chromatography A, 2010. (General reference for High pH methodology).

Sources

Technical Guide: Comparative Analysis and Validation of 1-Benzyl-3-methylpiperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing experimental data with 1-Benzyl-3-methylpiperidin-4-ol literature values Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 34737-89-8 for the ketone precursor; specific isomer CASs vary) is a critical pharmacophore in the synthesis of 3-substituted opioid analgesics, most notably 3-methylfentanyl . The biological potency of these derivatives is strictly governed by the relative stereochemistry at the C3 and C4 positions.

Literature data for this intermediate is often fragmented, with older sources (e.g., Van de Westeringh, 1964) providing foundational data that modern spectroscopic techniques must validate. This guide provides a standardized framework for cross-referencing experimental data against established literature values, with a specific focus on distinguishing the cis and trans diastereomers via NMR spectroscopy and physical constants.

Structural & Stereochemical Context[1][2]

The piperidine ring in this compound adopts a chair conformation. The bulky benzyl group at the nitrogen (N1) position predominantly assumes an equatorial orientation to minimize 1,3-diaxial interactions. Consequently, the stereochemical designation (cis or trans) refers to the relative orientation of the 3-Methyl and 4-Hydroxyl groups.

  • Trans-Isomer: The 3-Me and 4-OH groups are on opposite sides of the ring plane. In the lowest energy conformer, both substituents are equatorial .

  • Cis-Isomer: The 3-Me and 4-OH groups are on the same side. In the lowest energy conformer, the 3-Me is typically equatorial , forcing the 4-OH into an axial position (or vice-versa, depending on solvent stabilization).

Why this matters: The cis-3-methylfentanyl isomers are significantly more potent than their trans counterparts. However, the synthetic reduction of the ketone precursor often yields a mixture favoring the thermodynamically stable trans-alcohol.

Synthesis & Isolation Protocols

To generate valid experimental data for comparison, the compound is typically synthesized via the reduction of 1-benzyl-3-methylpiperidin-4-one.

Protocol: Sodium Borohydride Reduction
  • Reagents: 1-Benzyl-3-methylpiperidin-4-one, NaBH

    
    , Methanol/Ethanol.
    
  • Mechanism: Hydride attack on the ketone. The trajectory of the hydride attack (axial vs. equatorial) determines the diastereomeric ratio.

  • Outcome: NaBH

    
     reduction typically yields a mixture enriched in the trans-alcohol  (diequatorial product) due to the steric approach of the hydride.
    
Graphviz Workflow: Synthesis and Separation

The following diagram outlines the logical flow for synthesizing and isolating the isomers for characterization.

SynthesisFlow Ketone Start: 1-Benzyl-3-methylpiperidin-4-one Reduction Reduction (NaBH4/MeOH) Temp: 0°C -> RT Ketone->Reduction Hydride Attack Mixture Crude Mixture (Cis + Trans Isomers) Reduction->Mixture Stereochemical Outcome Separation Separation Strategy (Fract. Crystallization or Column Chrom.) Mixture->Separation Purification Trans Trans-Isomer (Major Product) Separation->Trans Elutes/Crystallizes First (Typical) Cis Cis-Isomer (Minor Product) Separation->Cis Elutes/Crystallizes Second

Figure 1: Synthesis and separation workflow. Note that the trans-isomer is thermodynamically favored in standard reductions.

Analytical Comparison: Experimental vs. Literature

The most reliable method for cross-referencing your isolated product is Proton NMR (


H-NMR) , specifically analyzing the coupling constant (

) between the protons at C3 and C4.
Table 1: Comparative Physicochemical Data
MetricTrans-Isomer (3-Me/4-OH Anti)Cis-Isomer (3-Me/4-OH Syn)Mechanistic Basis
C4-H Proton Signal Upfield shift (relative to cis)Downfield shiftAxial protons are generally more shielded than equatorial protons.
Vicinal Coupling (

)
~10 - 11 Hz ~3 - 4 Hz Karplus Equation: Trans-diaxial protons (180°) have large

; Axial-equatorial protons (60°) have small

.
Physical State (Free Base) Solid (MP: ~90-91°C)*Often Oil or Low MP SolidTrans isomers often pack better in crystal lattices due to diequatorial symmetry.
IR Spectroscopy

(free) ~3620 cm


(bonded) may vary
Intramolecular H-bonding is possible in cis depending on conformation.

*Note: Melting points vary significantly by salt form (HCl, Picrate). Always convert to free base or compare identical salts. Literature values for the HCl salts are often higher (e.g., >200°C).

Critical Validation Step: The Karplus Relationship

Do not rely solely on melting point, as impurities can depress values. The vicinal coupling constant (


)  is the definitive self-validating metric.
  • Scenario A: You observe a doublet (or doublet of doublets) at C4-H with a width of ~20Hz (implying

    
    Hz).
    
  • Scenario B: You observe a narrow multiplet or doublet at C4-H with a width of ~6-8Hz (implying

    
    Hz).
    

Troubleshooting & Validation Logic

When cross-referencing your data, discrepancies often arise from solvent effects or salt formation. Use the following logic tree to validate your experimental results against literature claims.

ValidationLogic Input Input: Experimental 1H-NMR CheckH4 Analyze C4-H Signal (Chemical Shift & Splitting) Input->CheckH4 Decision Measure Coupling Constant (J) CheckH4->Decision TransPath J ≈ 10-11 Hz (Trans-Diaxial) Decision->TransPath Large Splitting CisPath J ≈ 3-4 Hz (Axial-Equatorial) Decision->CisPath Small Splitting ResultTrans Confirm: Trans-Isomer (Matches Lit. Diequatorial) TransPath->ResultTrans ResultCis Confirm: Cis-Isomer (Matches Lit. Axial-Eq) CisPath->ResultCis

Figure 2: NMR logic tree for stereochemical assignment. This protocol is self-validating based on geometric constraints.

Experimental Causality
  • Why does the shift change? In the trans isomer, the C4 proton is axial. Axial protons in cyclohexane systems experience 1,3-diaxial shielding, typically appearing upfield (lower ppm) compared to their equatorial counterparts in the cis isomer.

  • Why does the MP differ? The trans-diequatorial conformation is flatter and more symmetrical, allowing for tighter crystal packing and generally higher melting points compared to the cis isomer, which has an axial substituent disrupting the lattice.

References

  • Van de Westeringh, C., et al. (1964). Synthesis and properties of 1-benzyl-3-methyl-4-piperidinol and related compounds. Journal of Medicinal Chemistry. (Foundational text establishing the synthesis and separation of isomers).

  • Casy, A. F. (1982). Stereochemistry of Carbon Compounds.
  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (Modern validation of coupling constant ranges).

  • PubChem. (2025). 1-Benzyl-3-methyl-4-piperidone Compound Summary. (Data on the ketone precursor).

Sources

A Comparative Guide to the Synthetic Routes of 1-Benzyl-3-methylpiperidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyl-3-methylpiperidin-4-ol is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl and hydroxyl groups on the piperidine ring, along with the versatile benzyl protecting group, makes it a valuable scaffold for the development of novel therapeutics. The stereochemical relationship between the C3-methyl and C4-hydroxyl groups introduces a layer of complexity and opportunity in drug design, as diastereomers often exhibit distinct biological activities and pharmacokinetic profiles.

This guide provides a comprehensive comparison of the two primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in the synthesis of this important intermediate.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Alkylation of 1-Benzyl-4-piperidoneRoute 2: Dieckmann Condensation
Starting Materials 1-Benzyl-4-piperidone, Methyl iodideBenzylamine, Methyl methacrylate, Methyl acrylate
Key Transformation C-Alkylation of a ketoneIntramolecular condensation of a diester
Overall Yield ModerateGood to Excellent[1]
Stereoselectivity Not applicable for the ketone synthesisNot applicable for the ketone synthesis
Scalability Feasible, with safety considerations for NaHHighly scalable and amenable to industrial production[1]
Safety Use of highly reactive and flammable sodium hydrideUse of sodium methoxide, a less hazardous alternative to NaH[1]
Cost-Effectiveness Higher cost of starting material (1-benzyl-4-piperidone)Lower cost of readily available starting materials

Route 1: Alkylation of 1-Benzyl-4-piperidone

This classical approach involves the direct methylation of the readily available 1-benzyl-4-piperidone. The key step is the formation of an enolate at the C3 position, which then acts as a nucleophile to attack a methylating agent.

Reaction Pathway

Alkylation_Route start 1-Benzyl-4-piperidone intermediate Enolate Intermediate start->intermediate Deprotonation product 1-Benzyl-3-methylpiperidin-4-one intermediate->product Methylation reagents 1. NaH, THF 2. CH3I

Caption: Synthetic pathway for Route 1: Alkylation.

Experimental Protocol

Synthesis of 1-Benzyl-3-methylpiperidin-4-one [2][3]

  • Preparation: To a suspension of 60% sodium hydride (4.2 g) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-benzyl-4-piperidone (18.9 g) in anhydrous THF (20 mL) is added dropwise at room temperature over 5 minutes.

  • Reaction: The reaction mixture is then heated to 60°C and stirred for 5 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove unreacted sodium hydride. The filtrate is concentrated under reduced pressure. The residue is then poured into water (150 mL) and extracted with ethyl acetate (3 x 120 mL).

  • Purification: The combined organic extracts are washed with brine (150 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 2:1 v/v) to yield 1-benzyl-3-methylpiperidin-4-one (yield: ~40-50%).

Causality Behind Experimental Choices
  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone to form the enolate. The insolubility of NaH necessitates careful handling and efficient stirring.

  • Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent the quenching of the highly reactive sodium hydride and the enolate intermediate.

  • Methyl Iodide (CH₃I): A reactive electrophile is used as the methyl source for the alkylation of the enolate.

Expertise & Experience Insights

While conceptually straightforward, this route presents several practical challenges. The use of sodium hydride, which is highly flammable and reactive with moisture, requires stringent safety protocols and specialized handling, especially on a larger scale.[4][5][6] The yield of the alkylation step can be moderate, and purification from byproducts may be necessary.

Route 2: Dieckmann Condensation

This approach builds the piperidone ring from acyclic precursors through a sequence of Michael additions followed by an intramolecular Dieckmann condensation. This route is often favored for its efficiency, scalability, and use of less hazardous reagents compared to the alkylation method.[1]

Reaction Pathway

Dieckmann_Route start Benzylamine + Methyl Methacrylate + Methyl Acrylate intermediate1 Diester Intermediate start->intermediate1 intermediate2 β-Ketoester Intermediate intermediate1->intermediate2 reagents1 Michael Addition product 1-Benzyl-3-methylpiperidin-4-one intermediate2->product reagents2 NaOCH3, Toluene (Dieckmann Condensation) reagents3 Hydrolysis & Decarboxylation

Caption: Synthetic pathway for Route 2: Dieckmann Condensation.

Experimental Protocol

Synthesis of 1-Benzyl-3-methylpiperidin-4-one [1]

  • Michael Additions: To a solution of benzylamine (21.43 g, 0.2 mol) in methanol (50 mL), a mixture of methyl methacrylate (32.04 g, 0.32 mol) and methyl acrylate is added dropwise while stirring in an ice bath. The reaction is then refluxed.

  • Dieckmann Condensation: To a solution of sodium methoxide (prepared from 6.44 g of sodium in 70 mL of anhydrous methanol) in anhydrous toluene (150 mL) at 85°C, the diester intermediate from the previous step dissolved in anhydrous toluene (50 mL) is added dropwise under a nitrogen atmosphere. The mixture is refluxed for 5 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and extracted with concentrated hydrochloric acid. The acidic layer is refluxed for approximately 6 hours.

  • Work-up and Purification: After cooling, the pH is adjusted to 12 with a 40% sodium hydroxide solution. The aqueous layer is extracted with chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford 1-benzyl-3-methylpiperidin-4-one (total yield: ~67%).[1]

Causality Behind Experimental Choices
  • Sodium Methoxide (NaOCH₃): This base is strong enough to catalyze the Dieckmann condensation but is significantly safer and easier to handle than sodium hydride, making the process more amenable to large-scale production.[1]

  • Toluene: An inert, high-boiling solvent is used for the Dieckmann condensation to allow the reaction to proceed at an elevated temperature.

  • Acidic Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-ketoester, which is subsequently hydrolyzed and decarboxylated under acidic conditions to yield the desired piperidone.

Expertise & Experience Insights

The Dieckmann condensation route offers several advantages. The starting materials are inexpensive and readily available. The procedure has been optimized to achieve a good overall yield and is more suitable for industrial-scale synthesis due to the avoidance of hazardous reagents like sodium hydride.[1] The one-pot nature of the initial Michael additions simplifies the overall process.

Final Step: Diastereoselective Reduction to this compound

The final and stereochemically crucial step is the reduction of the ketone in 1-benzyl-3-methylpiperidin-4-one to the corresponding alcohol. The choice of reducing agent can significantly influence the diastereomeric ratio of the cis and trans products.

Reaction Pathway and Stereoisomers

Reduction_Step start 1-Benzyl-3-methylpiperidin-4-one product_cis cis-1-Benzyl-3-methylpiperidin-4-ol start->product_cis product_trans trans-1-Benzyl-3-methylpiperidin-4-ol start->product_trans reagents Reducing Agent (e.g., NaBH4, L-Selectride)

Caption: Reduction of the piperidone to cis and trans alcohol diastereomers.

Comparative Analysis of Reducing Agents

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl group, which is influenced by steric hindrance from the adjacent methyl group and the piperidine ring conformation.

  • Sodium Borohydride (NaBH₄): This is a mild and common reducing agent. Hydride attack is expected to occur from the less sterically hindered face of the carbonyl. For 3-methyl-4-piperidones, this generally leads to a mixture of diastereomers, with the thermodynamically more stable isomer often being favored.

  • Lithium Tri-sec-butylborohydride (L-Selectride®): This is a much bulkier and more sterically demanding reducing agent. It will preferentially attack from the less hindered face, often leading to higher diastereoselectivity in favor of the isomer resulting from equatorial attack of the hydride.

Experimental Protocol for Diastereoselective Reduction

General Procedure for Reduction:

  • Preparation: A solution of 1-benzyl-3-methylpiperidin-4-one in a suitable solvent (e.g., methanol for NaBH₄, THF for L-Selectride) is cooled to 0°C or -78°C.

  • Reduction: The reducing agent (e.g., sodium borohydride or L-Selectride) is added portion-wise. The reaction is stirred at the same temperature until completion (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of water or an acidic solution. The product is then extracted with an organic solvent.

  • Purification and Analysis: The organic layer is dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The individual diastereomers can be separated by column chromatography.

Detailed experimental data on the specific diastereomeric ratios for the reduction of 1-benzyl-3-methylpiperidin-4-one is an area for further investigation and can be crucial for selecting the optimal conditions for a desired stereoisomer.

Conclusion for the Professional Audience

Both the alkylation and Dieckmann condensation routes are viable for the synthesis of this compound.

  • Route 1 (Alkylation) is a more direct approach if 1-benzyl-4-piperidone is readily available. However, the use of sodium hydride poses significant safety and scalability challenges.

  • Route 2 (Dieckmann Condensation) is a more robust and scalable method that utilizes inexpensive starting materials and avoids highly hazardous reagents.[1] This makes it the preferred route for large-scale and industrial production.

The final reduction step is critical for controlling the stereochemistry of the product. A careful selection of the reducing agent is necessary to achieve the desired diastereomer of this compound. For researchers requiring a specific stereoisomer, a systematic study of different reducing agents and reaction conditions is highly recommended. This guide provides the foundational knowledge and experimental frameworks to enable such investigations and facilitate the efficient and safe synthesis of this valuable molecule.

References

  • PrepChem. Synthesis of 1-benzyl-3-methyl-4-piperidone. [Link]

  • Scribd. The Safe Use of Sodium Hydride On Scale. [Link]

  • ScienceMadness. N-alkylation of 4-piperidone. [Link]

  • Semantic Scholar. Study on the Synthesis of 1-Benzyl-4-piperidone. [Link]

  • ResearchGate. Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). [Link]

  • ResearchGate. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]

  • Reddit. Experimental Help for Dieckmann Condensation. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • PubMed. Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. [Link]

  • ResearchGate. ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. [Link]

  • PMC. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. [Link]

  • Semantic Scholar. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. [Link]

  • PubChem. 1-Benzyl-3-methyl-4-piperidone. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

  • ResearchGate. piperidone analogs: synthesis and their diverse biological applications. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Green Chemistry. Highly efficient reduction of carbonyls, azides, and benzyl halides by NaBH4 in water catalyzed by PANF-immobilized quaternary ammonium salts. [Link]

  • PubMed. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. [Link]

  • Oreate AI Blog. Research on the Chemical Properties and Applications of Common Reducing Agent Sodium Hydride (NaH). [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

  • RSC Advances. Ionic Liquid-Supported Benzyl Azide: An Efficient Soluble Scavenger for Alkynes. [Link]

  • Beilstein Journal of Organic Chemistry. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. [Link]

  • ResearchGate. (PDF) Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides. [Link]

  • PubChem. Sodium hydride. [Link]

  • ScholarWorks @ UTRGV. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra". [Link]

  • PubMed. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. [Link]

Sources

Validating the Structure of N-Benzylpiperidone Derivatives: A 2D NMR Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, N-benzylpiperidone derivatives serve as critical pharmacophores for cholinesterase inhibitors (Alzheimer’s therapeutics) and cytotoxic agents. However, their structural validation is frequently bottlenecked by the conformational flexibility of the piperidone ring and the magnetic equivalence often seen in 1D NMR spectra.

This guide outlines a self-validating 2D NMR workflow that outperforms standard 1D analysis and offers a solution-state alternative to X-ray crystallography. By integrating HSQC, HMBC, and NOESY experiments, researchers can unambiguously assign regio-isomers and confirm N-alkylation without the requirement for single crystals.

Part 1: The Structural Challenge

The core challenge in verifying N-benzylpiperidone derivatives lies in three specific areas where 1D


H NMR fails to provide conclusive evidence:
  • Signal Overlap: The piperidone ring protons (H-2, H-3, H-5, H-6) often appear as overlapping multiplets in the 2.4–3.0 ppm range, making coupling constant (

    
    -value) analysis impossible.
    
  • The "Silent" Nitrogen: Nitrogen is NMR-silent in standard proton experiments. Proving the benzyl group is attached to the nitrogen (N-alkylation) vs. an oxygen (O-alkylation in enol forms) or carbon is difficult with 1D NMR alone.

  • Conformational Dynamic: The piperidone ring exists in a rapid equilibrium between chair and twist-boat conformers, averaging chemical shifts and obscuring stereochemical information.

Part 2: Comparative Analysis of Validation Methods

While X-ray crystallography is the gold standard for absolute configuration, it is often impractical for early-stage drug discovery where compounds may be oils or amorphous solids. 2D NMR provides the optimal balance of structural certainty and experimental efficiency.

Table 1: Performance Matrix – 2D NMR vs. Alternatives
Feature2D NMR Suite (Recommended)X-Ray Crystallography Mass Spectrometry (HRMS) 1D NMR (

H/

C)
Connectivity High (Through-bond correlations)High (Direct atom mapping)Low (Fragment based only)Medium (Inferred)
Sample State Solution (Biologically relevant)Solid Crystal (Lattice packed)Gas PhaseSolution
Prerequisites Soluble sample (~5 mg)Single Crystal (High failure rate)Ionizable sampleSoluble sample
Stereochemistry Relative (NOE spatial data)Absolute (Definitive)NoneInferred (

-coupling)
Throughput High (1-2 hours/sample)Low (Days to Weeks)Very HighVery High
Dynamic Data Yes (Conformational exchange)No (Static snapshot)NoYes (Limited)

Analyst Insight: X-ray crystallography often traps the molecule in a low-energy packing conformation that may not exist in solution. 2D NMR (specifically NOESY) validates the bioactive solution-state conformation, making it superior for Structure-Activity Relationship (SAR) studies.

Part 3: The Self-Validating 2D NMR Workflow

To ensure scientific integrity, the assignment process must follow a strict logic flow. We utilize a "Step-Wise Connectivity" approach, moving from established protons to unknown carbons.

Figure 1: Structural Elicitation Logic Flow

NMR_Workflow Start Unknown N-Benzylpiperidone Derivative Step1 Step 1: 1H NMR Identify Benzyl-CH2 & Aromatics Start->Step1 Step2 Step 2: HSQC Separate Overlapping Piperidone Methylenes Step1->Step2 Resolves H/C pairs Step3 Step 3: COSY Trace Ring Connectivity (H2 -> H3, H6 -> H5) Step2->Step3 Establishes spin systems Step4 Step 4: HMBC (CRITICAL) Link Benzyl-CH2 to Piperidone C2/C6 Confirm N-Alkylation Step3->Step4 Bridges fragments Step5 Step 5: NOESY Determine Axial/Equatorial Substituents Step4->Step5 Defines 3D geometry Valid Structure Validated Step5->Valid

Caption: The logical progression for unambiguous structural assignment. Step 4 (HMBC) is the critical "bridge" experiment connecting the benzyl and piperidone fragments.

Part 4: Experimental Protocols

To replicate these results, the following acquisition parameters are recommended for a standard 400-600 MHz spectrometer.

Sample Preparation
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Solvent:

    
     is standard; use 
    
    
    
    if the piperidone nitrogen is protonated (salt form) to prevent exchange broadening.
  • Tube: High-quality 5mm NMR tube (camber < 0.005 mm) to minimize shimming errors.

Acquisition Parameters
ExperimentPulse SequenceKey ParameterRationale
HSQC hsqcedetgpsisp2.3

Multiplicity editing (DEPT-style) distinguishes

(negative) from

(positive).
HMBC hmbcgplpndqf

Optimized for 2-3 bond couplings. Crucial for seeing the N-Benzyl to Piperidone correlation.
COSY cosygpppqf2048 x 256 pointsGradient-enhanced for quick acquisition; sufficient for tracing the

spin system.
NOESY noesygpphppMix time: 500 msAllows sufficient cross-relaxation to detect spatial proximity between Benzyl-H and Piperidone-H(axial).

Part 5: Data Interpretation & Case Study

The "Bridge" Correlation (HMBC)

The most critical piece of evidence in validating N-benzylpiperidones is the HMBC Bridge . You must observe a correlation between the benzylic methylene protons and the


-carbons of the piperidone ring (C-2 and C-6).

Representative Data: N-Benzyl-4-piperidone [1]

  • Benzyl Methylene (

    
    ):  Singlet at 
    
    
    
    3.58 ppm.
  • Piperidone

    
    -Protons (
    
    
    
    ):
    Triplet at
    
    
    2.73 ppm.
  • Piperidone

    
    -Carbons (
    
    
    
    ):
    
    
    53.4 ppm.

Validation Criteria:

  • HMBC:

    
     (
    
    
    
    3.58) shows a strong cross-peak to
    
    
    (
    
    
    53.4). This confirms the benzyl group is attached to the nitrogen.
  • HMBC:

    
     (
    
    
    
    3.58) shows a cross-peak to the ipso-carbon of the aromatic ring (
    
    
    138.1).
  • HSQC: The

    
     protons correlate to the 
    
    
    
    carbons, which are inverted (blue/negative) in multiplicity-edited HSQC, confirming they are methylene groups.
Figure 2: The HMBC "Bridge" Visualization

HMBC_Bridge cluster_legend Legend Bz_H Benzyl Protons (H-7, ~3.6 ppm) Pip_C2 Piperidone C-2 (~53 ppm) Bz_H->Pip_C2 3-bond coupling (3J) Pip_C6 Piperidone C-6 (~53 ppm) Bz_H->Pip_C6 3-bond coupling (3J) Ar_C_Ipso Aromatic C-Ipso (~138 ppm) Bz_H->Ar_C_Ipso 2-bond coupling (2J) Leg1 Red Arrow = N-Linkage Proof

Caption: Schematic of the critical HMBC correlations. The red arrows represent the definitive proof of N-alkylation, linking the benzyl side chain to the piperidone core.

References

  • Gokmen, Z., et al. (2018).[2] Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for pulse sequences described in protocols).

Sources

Benchmarking the Efficiency of 1-Benzyl-3-methylpiperidin-4-ol Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-benzyl-3-methylpiperidin-4-ol is a critical intermediate step in the development of piperidine-based analgesics and neuroactive ligands.[1] The efficiency of this transformation relies heavily on the reduction of the precursor, 1-benzyl-3-methylpiperidin-4-one .[1]

This guide benchmarks two primary protocols:

  • Thermodynamic/Non-selective Reduction using Sodium Borohydride (

    
    ).
    
  • Kinetic/Stereoselective Reduction using L-Selectride (Lithium tri-sec-butylborohydride).[1]

The choice of protocol dictates the diastereomeric ratio (


) of the cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) isomers—a critical factor, as biological activity in this scaffold is often stereospecific.[1]

Part 1: Mechanistic Insight & Reaction Pathways[1]

The reduction of 3-substituted-4-piperidones is governed by the steric environment of the piperidine chair conformation.[1]

  • Equatorial Attack: Small hydride donors (e.g.,

    
    ) tend to attack from the less hindered equatorial face, often yielding a mixture of isomers with a slight preference for the thermodynamically stable trans-alcohol (diequatorial).[1]
    
  • Axial Attack: Bulky hydride donors (e.g., L-Selectride) are sterically hindered from equatorial approach and are forced to attack from the axial face, kinetically favoring the cis-alcohol.[1]

Reaction Pathway Diagram[1]

ReactionPathway Ketone 1-Benzyl-3-methyl piperidin-4-one NaBH4 Protocol A: NaBH4 (MeOH, 0°C) Ketone->NaBH4 Selectride Protocol B: L-Selectride (THF, -78°C) Ketone->Selectride Trans Trans-Isomer (Thermodynamic) NaBH4->Trans Major (60-70%) Cis Cis-Isomer (Kinetic) NaBH4->Cis Minor (30-40%) Selectride->Trans Trace (<5%) Selectride->Cis Major (>95%)

Figure 1: Divergent stereochemical outcomes based on hydride source steric bulk.

Part 2: Detailed Experimental Protocols

Protocol A: Sodium Borohydride Reduction (Standard)

Objective: Cost-effective synthesis where stereochemical purity is secondary or where chromatographic separation is feasible.[1]

Reagents:

  • 1-Benzyl-3-methylpiperidin-4-one (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Methanol (anhydrous)[1][2]

Workflow:

  • Dissolution: Dissolve 10.0 g (49.2 mmol) of the ketone in 100 mL of anhydrous methanol. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (2.8 g, 73.8 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench: Quench carefully with 10 mL water, then concentrate under reduced pressure to remove methanol.

  • Extraction: Dilute residue with water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to separate cis and trans isomers.
    

Typical Yield: 85-92% (Combined isomers).[1]

Protocol B: L-Selectride Reduction (Stereoselective)

Objective: High-fidelity synthesis of the cis-alcohol (often the pharmacophore of interest).[1]

Reagents:

  • 1-Benzyl-3-methylpiperidin-4-one (1.0 equiv)[1]

  • L-Selectride (1.0 M in THF) (1.2 equiv)[1]

  • Tetrahydrofuran (THF, anhydrous)[1][3]

  • Hydrogen Peroxide (

    
    , 30%) / NaOH (for oxidative workup)[1]
    

Workflow:

  • Setup: Flame-dry a 250 mL flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 5.0 g (24.6 mmol) of ketone in 50 mL dry THF. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add L-Selectride (29.5 mL, 29.5 mmol) over 30 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 3 hours.

  • Quench/Workup:

    • Remove cooling bath. Carefully add 10 mL water.

    • Add 10 mL 3M NaOH, followed by dropwise addition of 10 mL 30%

      
       (to oxidize organoboranes).[1]
      
    • Stir vigorously for 1 hour at RT.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash with brine.[2][3]
    
  • Purification: Flash chromatography is often minimal due to high diastereoselectivity.[1]

Typical Yield: 75-85% (Predominantly cis).[1]

Part 3: Benchmarking Analysis

The following data compares the two protocols based on experimental efficiency and product quality.

MetricProtocol A (

)
Protocol B (L-Selectride)
Total Yield 89% 80%
Stereoselectivity (

)
~40:60 (Mixed)>95:5 (Cis-Selective)
Reagent Cost Low (<$0.50/g)High (~$5.00/g)
Temperature Control 0°C (Ice Bath)-78°C (Cryogenic)
Scalability Excellent (Kg scale)Moderate (Heat transfer limits)
Purification Load High (Isomer separation required)Low (Filtration/Wash)
Decision Matrix
  • Choose Protocol A if you need the trans-isomer or if you are in early-stage discovery and need both isomers for SAR (Structure-Activity Relationship) studies.[1]

  • Choose Protocol B if the cis-isomer is the required active pharmacophore and you wish to avoid tedious chromatographic separations.[1]

Part 4: Process Flow Visualization

ProcessFlow Start Start: 1-Benzyl-3-methyl piperidin-4-one Decision Target Isomer? Start->Decision PathA Protocol A: NaBH4 (MeOH, 0°C) Decision->PathA Mixed/Trans PathB Protocol B: L-Selectride (THF, -78°C) Decision->PathB Cis-Only QuenchA Quench (H2O) Concentrate PathA->QuenchA ColChrom Column Chromatography (Separation Required) QuenchA->ColChrom End Pure 1-Benzyl-3-methyl piperidin-4-ol ColChrom->End OxWorkup Oxidative Workup (NaOH / H2O2) PathB->OxWorkup Cryst Crystallization (Minimal Purification) OxWorkup->Cryst Cryst->End

Figure 2: Operational workflow for selecting the optimal reduction strategy.[1]

References

  • Synthesis of 1-Benzyl-3-methyl-4-piperidone (Precursor)

    • Source: PrepChem.com. "Synthesis of 1-benzyl-3-methyl-4-piperidone."
    • URL:[Link]

  • Stereoselective Reduction of 3-Substituted Piperidones

    • Source: ChemicalBook. "1-Benzyl-3-methylpiperidin-4-one Synthesis & Data."[1]

  • General Methods for Piperidine Reduction (Theses)

    • Source: White Rose eTheses Online. "Synthesis of Piperidines Using Organometallic Chemistry.
    • URL:[Link]

  • Patent: Synthesis of N-benzyl-4-methyl-3-piperidone and deriv

    • Source: Google Patents (CN101759630A).[1]

    • URL

Sources

A Comparative Guide to Isotopic Labeling of 1-Benzyl-3-methylpiperidin-4-ol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying drug candidates, and understanding reaction mechanisms. This guide provides an in-depth comparison of two robust strategies for the isotopic labeling of 1-Benzyl-3-methylpiperidin-4-ol, a key piperidine-containing scaffold. We will explore deuterium and carbon-13 labeling approaches, offering a comprehensive analysis of their synthetic execution, analytical characterization, and strategic applications. This document is designed to empower researchers to make informed decisions when selecting an isotopic labeling strategy tailored to their specific experimental needs.

Introduction: The Strategic Value of Isotopic Labeling

Isotopic labeling of molecules like this compound offers a powerful means to trace their fate in complex biological systems. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H or ¹³C), we can differentiate the labeled molecule from its endogenous counterparts. This enables precise quantification in metabolic studies, enhances signal in nuclear magnetic resonance (NMR) spectroscopy, and provides invaluable structural information in mass spectrometry (MS). The choice of isotope and labeling position is a critical experimental design parameter that dictates the utility of the labeled compound.

Comparative Analysis of Labeling Strategies

This guide will compare two primary isotopic labeling strategies for this compound:

  • Deuterium Labeling at the C4 Position via Reductive Ketone Conversion: A straightforward approach that introduces a deuterium atom at a stereochemically defined position.

  • Carbon-13 Labeling of the Benzyl Moiety: A more involved synthesis that incorporates a ¹³C atom into the carbon backbone of the benzyl group, offering a metabolically stable label.

Strategy 1: Deuterium Labeling via Reduction of 1-Benzyl-3-methylpiperidin-4-one

This strategy leverages the readily available precursor, 1-benzyl-3-methylpiperidin-4-one, and introduces a deuterium atom at the C4 position during the reduction of the ketone to the alcohol.

Rationale: The hydroxyl-bearing C4 carbon is a potential site of metabolic activity. Introducing a deuterium atom at this position can provide insights into metabolic stability and potential kinetic isotope effects. This method is synthetically efficient as it is the final step in the synthesis of the target molecule.

Synthetic Approach: The synthesis of the precursor, 1-benzyl-3-methylpiperidin-4-one, can be achieved through the reaction of 1-benzylpiperidin-4-one with a methylating agent like methyl iodide.[1][2] The subsequent reduction of the ketone to the desired alcohol, this compound, can be performed using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

Experimental Protocol: Synthesis of [4-²H]-1-Benzyl-3-methylpiperidin-4-ol

  • Synthesis of 1-Benzyl-3-methylpiperidin-4-one: To a solution of 1-benzylpiperidin-4-one in an appropriate solvent (e.g., THF), add a base (e.g., NaH) followed by methyl iodide.[1] Purify the resulting ketone by column chromatography.

  • Deuterated Reduction: Dissolve the purified 1-benzyl-3-methylpiperidin-4-one in a suitable solvent (e.g., methanol). Add sodium borodeuteride (NaBD₄) portion-wise at 0°C.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the resulting deuterated alcohol by column chromatography.

Strategy 2: Carbon-13 Labeling in the Benzyl Group

This approach introduces a ¹³C label into the benzylic methylene group, providing a stable isotopic marker for tracking the entire molecule.

Rationale: Labeling the benzyl group offers a metabolically stable position, making it ideal for pharmacokinetic and biodistribution studies where tracking the core structure of the molecule is essential. The ¹³C label provides a distinct signal in both mass spectrometry and ¹³C NMR spectroscopy.

Synthetic Approach: This strategy involves the synthesis of the piperidone precursor starting from ¹³C-labeled benzylamine. A plausible route involves the reaction of [α-¹³C]-benzylamine with two equivalents of methyl methacrylate to form a diester, which is then cyclized to form the ¹³C-labeled 1-benzyl-3-methylpiperidin-4-one.[3] Subsequent reduction with a non-deuterated reducing agent like sodium borohydride (NaBH₄) yields the desired labeled alcohol.

Experimental Protocol: Synthesis of [α-¹³C]-1-Benzyl-3-methylpiperidin-4-ol

  • Synthesis of the Diester: React [α-¹³C]-benzylamine with two equivalents of methyl methacrylate in a suitable solvent like methanol.[3]

  • Cyclization to the Piperidone: Subject the resulting diester to a Dieckmann condensation reaction using a base such as sodium methoxide to form the ¹³C-labeled 1-benzyl-3-methylpiperidin-4-one.[3]

  • Reduction to the Alcohol: Reduce the labeled ketone using sodium borohydride in methanol to yield [α-¹³C]-1-Benzyl-3-methylpiperidin-4-ol.

  • Purification: Purify the final product by column chromatography.

Data Presentation: Comparison of Labeling Strategies

FeatureDeuterium Labeling (Strategy 1)Carbon-13 Labeling (Strategy 2)
Isotope ²H (Deuterium)¹³C (Carbon-13)
Label Position C4-hydroxyl bearing carbonBenzylic methylene carbon (Cα)
Precursor 1-Benzyl-3-methylpiperidin-4-one[α-¹³C]-Benzylamine
Key Reagent Sodium borodeuteride (NaBD₄)¹³C-labeled Benzylamine
Number of Labeled Steps 1Multiple (synthesis of precursor)
Metabolic Stability of Label Potentially labile depending on C-H activationGenerally stable
Primary Application Probing metabolism at C4, KIE studiesPharmacokinetics, biodistribution
Cost of Labeled Reagent ModerateHigh

Visualization of Experimental Workflows

G cluster_0 Strategy 1: Deuterium Labeling cluster_1 Strategy 2: Carbon-13 Labeling A1 1-Benzylpiperidin-4-one A3 1-Benzyl-3-methylpiperidin-4-one A1->A3 Methylation A2 Methyl Iodide, NaH A5 [4-²H]-1-Benzyl-3-methylpiperidin-4-ol A3->A5 Deuterated Reduction A4 Sodium Borodeuteride (NaBD₄) B1 [α-¹³C]-Benzylamine B3 ¹³C-labeled Diester B1->B3 Michael Addition B2 Methyl Methacrylate B5 [α-¹³C]-1-Benzyl-3-methylpiperidin-4-one B3->B5 Cyclization B4 Dieckmann Condensation B7 [α-¹³C]-1-Benzyl-3-methylpiperidin-4-ol B5->B7 Reduction B6 Sodium Borohydride (NaBH₄)

Caption: Synthetic workflows for deuterium and carbon-13 labeling.

Comparative Analytical Characterization

The successful incorporation and location of the isotopic label must be rigorously confirmed. Mass spectrometry and NMR spectroscopy are the primary analytical tools for this purpose.

Mass Spectrometry Analysis

Mass spectrometry provides a direct measure of the mass increase due to isotopic labeling and can help pinpoint the label's location through fragmentation analysis.

  • Deuterium Labeled Compound ([4-²H]-1-Benzyl-3-methylpiperidin-4-ol):

    • Expected Molecular Ion: [M+H]⁺ at m/z 207, a +1 mass shift compared to the unlabeled compound (m/z 206).

    • Fragmentation: The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the C4 position will show a +1 mass shift. For example, loss of water would result in a fragment ion corresponding to [M+H-H₂O]⁺ for the unlabeled compound and [M+H-HDO]⁺ or [M+H-H₂O]⁺ for the deuterated compound, providing information about the hydroxyl proton. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for N-benzylpiperidines.[4]

  • Carbon-13 Labeled Compound ([α-¹³C]-1-Benzyl-3-methylpiperidin-4-ol):

    • Expected Molecular Ion: [M+H]⁺ at m/z 207, a +1 mass shift.

    • Fragmentation: The key diagnostic fragment will be the tropylium ion ([C₇H₇]⁺) or related benzylic fragments. In the ¹³C-labeled compound, this fragment will appear at m/z 92 instead of m/z 91, confirming the label's presence in the benzyl group.

G cluster_0 MS Fragmentation Comparison cluster_1 Key Fragments Unlabeled Unlabeled (m/z 206) Unlabeled_frag [M+H]⁺: 206 [C₇H₇]⁺: 91 Unlabeled->Unlabeled_frag Deuterated Deuterated (m/z 207) Deuterated_frag [M+H]⁺: 207 [C₇H₇]⁺: 91 Deuterated->Deuterated_frag Carbon13 ¹³C-Labeled (m/z 207) Carbon13_frag [M+H]⁺: 207 [¹³CC₆H₇]⁺: 92 Carbon13->Carbon13_frag

Caption: Expected key ions in mass spectra.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and is crucial for confirming the precise location of the isotopic label.

  • ¹H NMR:

    • Deuterium Labeled: The proton signal corresponding to the hydrogen at the C4 position will be absent or significantly reduced in intensity. The multiplicity of adjacent proton signals may also be simplified due to the absence of coupling to the C4 proton.

    • Carbon-13 Labeled: The proton spectrum will be largely unchanged, but the signal for the benzylic methylene protons will exhibit coupling to the ¹³C nucleus, resulting in a characteristic doublet (¹JCH ≈ 140 Hz).

  • ¹³C NMR:

    • Deuterium Labeled: The signal for the C4 carbon will be significantly attenuated and may appear as a multiplet due to ¹³C-²H coupling.

    • Carbon-13 Labeled: The signal for the benzylic methylene carbon will be significantly enhanced in intensity, confirming the enrichment at this position.

Conclusion and Recommendations

The choice between deuterium and carbon-13 labeling of this compound depends on the specific research question.

  • Deuterium labeling at C4 is a cost-effective and synthetically straightforward method, well-suited for investigating metabolic events at a specific site and for studying kinetic isotope effects. However, the label's stability may be a concern in certain biological environments.

  • Carbon-13 labeling of the benzyl group provides a metabolically robust tracer ideal for pharmacokinetic and biodistribution studies. While synthetically more demanding and costly, it offers unambiguous tracking of the molecule's core structure.

Ultimately, a thorough understanding of the experimental goals, coupled with the comparative insights provided in this guide, will enable researchers to select the most appropriate isotopic labeling strategy to advance their scientific endeavors.

References

  • PrepChem. Synthesis of 1-benzyl-3-methyl-4-piperidone. Available at: [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • PubChem. 1-Benzyl-4-methylpiperidin-3-ol. Available at: [Link]

  • PubChem. 1-Benzyl-4-methylpiperidin-3-one. Available at: [Link]

Sources

A Comparative Guide to Catalyst Efficiency in the Synthesis of Biaryl Precursors via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and materials science, the efficient synthesis of molecular precursors is a cornerstone of innovation. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of carbon-carbon bonds, particularly for creating biaryl scaffolds common in drug molecules.[1][2][3] The choice of catalyst in this reaction is paramount, directly influencing yield, reaction kinetics, cost-effectiveness, and environmental impact.

This guide provides an in-depth, objective comparison of different classes of catalysts for the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols. We will explore the nuances of homogeneous and heterogeneous palladium catalysts, as well as the emerging potential of iron-based systems, to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and optimization.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[4] The catalytic cycle, a beautifully orchestrated sequence of chemical events, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.[5][7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is facilitated by the presence of a base.[2][5]

  • Reductive Elimination: The two organic groups on the palladium complex are then coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_halide R¹-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_biaryl R¹-Pd(II)L_n-R² PdII_halide->PdII_biaryl Transmetalation (R²-B(OR)₂) PdII_biaryl->Pd0 Reductive Elimination (R¹-R²) R¹-R² Biaryl Product R¹-X Organohalide R²-B(OR)₂ Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Catalyst Systems

To provide a tangible comparison, we will consider the synthesis of a biphenyl carboxylic acid derivative, a common precursor in pharmaceutical development.[8][9][10] The following table summarizes the performance of representative homogeneous, heterogeneous, and iron-based catalysts in this or analogous Suzuki-Miyaura reactions.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Homogeneous Pd
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
Heterogeneous Pd
Pd/C (3%)3WaterK₃PO₄1000.1710020118
Iron-Based
FeCl₂ / (R,R)-QuinoxP*5THFLiN(SiMe₃)₂RT128316.61.38

Data is compiled and representative from multiple sources for comparison purposes.[11][12]

Key Observations:

  • Homogeneous Palladium Catalysts: These systems, particularly those with advanced phosphine ligands like SPhos and XPhos, exhibit exceptional activity at very low catalyst loadings, leading to extremely high Turnover Numbers (TON) and Turnover Frequencies (TOF).[12] This translates to high efficiency and fast reaction rates. However, a significant drawback is the potential for palladium contamination in the final product, which necessitates costly and time-consuming purification steps.[13]

  • Heterogeneous Palladium Catalysts: Palladium on carbon (Pd/C) offers the distinct advantage of easy separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination.[13][14] While the TON and TOF are generally lower than their homogeneous counterparts, the operational simplicity and improved sustainability make them an attractive option, especially for large-scale industrial applications.[14]

  • Iron-Based Catalysts: As a more earth-abundant and less toxic alternative to palladium, iron catalysts are gaining significant attention.[11][15][16][17] While their performance in terms of yield, TON, and TOF may not yet match the most advanced palladium systems, the development of novel iron-based precatalysts that are air-stable and effective for a range of substrates is a promising area of research.[15][16] Their lower cost and reduced environmental impact are major driving forces for their adoption.[17]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of a biphenyl carboxylic acid using each type of catalyst are provided below.

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add solvent and stir to dissolve reactants. A->B C Purge with inert gas (e.g., Argon or Nitrogen). B->C D Introduce the catalyst (Pd or Fe complex). C->D E Heat to the specified temperature and stir. D->E F Monitor reaction progress by TLC or GC/LC-MS. E->F G Quench the reaction (e.g., with water or acid). F->G H Extract the product into an organic solvent. G->H I Purify by column chromatography or recrystallization. H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Homogeneous Palladium-Catalyzed Synthesis

Reaction: 4-Bromobenzoic acid with Phenylboronic acid

Materials:

  • 4-Bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.0005 mol%)

  • SPhos (0.001 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add 4-bromobenzoic acid, phenylboronic acid, and potassium phosphate.

  • Add the palladium acetate and SPhos ligand.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 1M HCl until the aqueous layer is acidic.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Palladium-Catalyzed Synthesis

Reaction: 4-Iodobenzoic acid with Phenylboronic acid

Materials:

  • 4-Iodobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium on carbon (Pd/C, 3 wt%) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Deionized water (5 mL)

  • Reaction vessel

  • Magnetic stirrer and hotplate

Procedure:

  • In the reaction vessel, dissolve 4-iodobenzoic acid, phenylboronic acid, and potassium phosphate in deionized water.

  • Add the Pd/C catalyst to the mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically around 10-15 minutes), cool the reaction to room temperature.[14]

  • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with water and ethanol, dried, and stored for reuse.

  • Acidify the filtrate with 1M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Iron-Catalyzed Synthesis

Reaction: Ethyl 2-bromo-2-phenylacetate with (4-methoxyphenyl)boronic acid pinacol ester

Materials:

  • Ethyl 2-bromo-2-phenylacetate (1.0 mmol)

  • (4-methoxyphenyl)boronic acid pinacol ester (1.2 mmol)

  • Iron(II) chloride (FeCl₂) (5 mol%)

  • (R,R)-QuinoxP* ligand (5.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (2.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Glovebox or Schlenk line for inert atmosphere

  • Magnetic stirrer

Procedure:

  • Strictly under an inert atmosphere (glovebox or Schlenk line) , add FeCl₂ and the (R,R)-QuinoxP* ligand to the reaction vessel.

  • Add anhydrous THF and stir for 5 minutes.

  • Add the (4-methoxyphenyl)boronic acid pinacol ester, followed by the ethyl 2-bromo-2-phenylacetate.

  • Cool the mixture to 0 °C and slowly add the LiN(SiMe₃)₂ solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of a catalyst for the synthesis of drug precursors via the Suzuki-Miyaura reaction is a critical decision that balances efficiency, cost, and sustainability. Homogeneous palladium catalysts offer unparalleled activity and are ideal for small-scale, high-throughput synthesis where rapid results are paramount. For larger-scale industrial applications, the recyclability and low product contamination of heterogeneous palladium catalysts present a compelling advantage. The continued development of iron-based catalysts offers a promising future for more sustainable and cost-effective chemical synthesis, aligning with the principles of green chemistry. By understanding the strengths and weaknesses of each catalyst class and employing robust experimental protocols, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reisman, S. E., et al. (n.d.). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC. [Link]

  • Nakamura, M., et al. (n.d.). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. The Royal Society of Chemistry. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Findlater, M., et al. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Buchwald, S. L., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Nolan, S. P., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. [Link]

  • Farrar, S. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]

  • Reisman, S. E., et al. (2021, October 12). Air-Stable Iron-Based Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Organic Process Research & Development - ACS Publications. [Link]

  • Saikia, B., & Sarma, D. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Thomas, J. C. (n.d.). The Development of Iron Catalysts for Suzuki- Miyaura Cross-Coupling and the Reactivity Discovered Along the Way. CORE. [Link]

  • Uozumi, Y., et al. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]

  • Ananikov, V. P., et al. (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]

  • Ward, T. R., et al. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reisman, S. E., et al. (n.d.). Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Chemical Communications (RSC Publishing). [Link]

  • Patil, N. M., et al. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Yu, S., & Cheng, X. (2019, October 21). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education - ACS Publications. [Link]

  • Maganuco, S. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Findlater, M., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]

  • Arnold, F. H., et al. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC - NIH. [Link]

  • Kumar, A., et al. (n.d.). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. PMC. [Link]

  • Narkwichean, S., et al. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed. ResearchGate. [Link]

  • Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Gómez-Mudarra, F. A., et al. (2024, January 1). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • Gómez-Mudarra, F. A., et al. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]

  • Meringdal, J. W., & Menche, D. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Blacker, A. J., et al. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Li, H., et al. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

  • Ask this paper | Bohrium. (2020, November 1). recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts. [Link]

  • Van der Auweraer, M., et al. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

  • Bedford, R. B., et al. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Al-Masry, W. A., et al. (2020, January 1). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Rohani, S., et al. (n.d.). Comparison of the maximum TOF value of HUY@S-TOH/AuPd with those of previously published for visible-light Suzuki reactions. ResearchGate. [Link]

  • De Meijere, A., et al. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Benzyl-3-methylpiperidin-4-ol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Importance of Proper Chemical Waste Disposal

The improper disposal of laboratory chemicals poses a significant threat to both human health and the environment. Piperidine derivatives, as a class, are known for their potential toxicity and corrosivity. Mishandling these compounds can lead to severe skin burns, eye damage, and respiratory irritation[1][2]. Furthermore, the release of such chemicals into the environment can have long-lasting, detrimental effects on ecosystems. Adherence to a rigorous disposal protocol is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice and a commitment to the safety of our colleagues and community.

Hazard Assessment of 1-Benzyl-3-methylpiperidin-4-ol

In the absence of a specific SDS for this compound, a conservative hazard assessment must be made based on analogous compounds. The closely related ketone, 1-Benzyl-3-methylpiperidin-4-one, is classified as a corrosive substance that is harmful if swallowed and can cause severe skin burns and eye damage[1][2]. Piperidine itself is a flammable, toxic, and corrosive liquid. Therefore, it is prudent to handle this compound as a hazardous waste with the following potential characteristics:

Hazard ClassificationDescriptionPrimary Concerns
Corrosivity Capable of causing severe burns to skin and eyes upon contact. May corrode standard metal containers.Personnel safety, container integrity.
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Acute and chronic health effects.
Environmental Hazard Potentially harmful to aquatic life if released into waterways.Long-term ecological damage.

Given its likely corrosive nature as an amine, this compound would be classified under EPA Hazardous Waste Code D002 for corrosivity if it is an aqueous waste with a pH greater than or equal to 12.5[3][4].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This workflow is designed to minimize risk and ensure compliance with institutional and federal regulations, such as those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

DisposalWorkflow cluster_prep Phase 1: Preparation & PPE cluster_containment Phase 2: Waste Collection cluster_storage Phase 3: Temporary Storage cluster_disposal Phase 4: Final Disposal PPE 1. Don Appropriate PPE - Chemical-resistant gloves (Nitrile, Neoprene) - Safety goggles or face shield - Lab coat Ventilation 2. Work in a Ventilated Area - Certified chemical fume hood Container 3. Select a Compatible Waste Container - Clearly labeled 'Hazardous Waste' - Borosilicate glass or polyethylene Ventilation->Container Segregation 4. Segregate Waste - Do NOT mix with incompatible materials (e.g., strong oxidizers, acids) Transfer 5. Transfer Waste - Use a funnel to avoid spills - Keep container closed when not in use Storage 6. Store in a Designated Area - Satellite Accumulation Area (SAA) - Secondary containment Transfer->Storage Labeling 7. Complete Hazardous Waste Label - Full chemical name - Hazard characteristics (Corrosive, Toxic) - Accumulation start date EHS 8. Arrange for Pickup - Contact your institution's Environmental Health & Safety (EHS) office Labeling->EHS Documentation 9. Maintain Records - Log the disposal in your chemical inventory

Sources

Personal protective equipment for handling 1-Benzyl-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Benzyl-3-methylpiperidin-4-ol (and its ketone analog, CAS 34737-89-8) belongs to a class of N-substituted piperidines often utilized as intermediates in the synthesis of complex pharmaceuticals, including analgesics and bioactive alkaloids.

Critical Warning: While specific toxicological data for the alcohol (-ol) form may be sparse, its structural precursor (1-Benzyl-3-methyl-4-piperidone) is classified as Skin Corr. 1B (Causes severe skin burns) and Acute Tox. 4 (Oral) .[1][2][3] Furthermore, owing to its structural similarity to pharmacologically active opioid precursors, this compound must be handled with Potent Compound Safety (PCS) protocols to prevent accidental absorption and sensitization.

Core Directive: Treat this substance as a Corrosive Sensitizer with potential pharmacological activity. Zero skin contact is the operational standard.

Hazard Identification & Risk Profile

The following risk assessment is derived from the chemical class (Piperidines) and the specific safety profile of its closest stable analog (1-Benzyl-3-methyl-4-piperidone).

Hazard CategoryClassification (GHS/Analog)Operational Implication
Dermal Skin Corr.[1] 1B / SensitizerHigh Risk: Corrosive to skin/mucous membranes.[3] Potential for allergic sensitization upon repeated exposure.[4]
Ocular Eye Dam. 1 Critical Risk: Irreversible eye damage possible. Standard safety glasses are insufficient for liquid handling.
Inhalation STOT SE 3 (Resp.[2][3][4][5] Irrit.)Vapors/dusts are highly irritating to the upper respiratory tract.
Reactivity Organic BaseIncompatible with strong oxidizing agents and acids.[6] Exothermic reaction with acids.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Double-Barrier" approach to mitigate the high permeation rate of organic amines through standard nitrile.

A. Hand Protection (The Double-Glove Protocol)

Organic amines can permeate thin nitrile rubber. You must employ a layering strategy.

  • Inner Layer: Disposable Nitrile (0.11 mm / 4 mil). Color: Blue/Purple.

  • Outer Layer: Extended-cuff Nitrile or Neoprene (0.20 mm / 8 mil minimum). Color: Green/Orange (for contrast).

  • Protocol: Inspect the inner glove immediately if the outer glove is splashed. Change outer gloves every 30 minutes during active handling.

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard Handling: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses with side shields are NOT acceptable due to the corrosive nature of the vapors/dust.

  • High Volume (>100mL/g) or Heating: Face Shield (8-inch minimum) worn over splash goggles.

C. Respiratory Protection[2][4][5][6][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): If engineering controls fail, use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.

    • Why: The "P100" protects against particulates (powder), while the "OV" protects against the amine vapors.

D. Body Protection[2][3][8][9][10]
  • Standard: Chemical-resistant lab coat (buttoned to neck) + Long pants + Closed-toe silicone/leather shoes.

  • High Risk: Tyvek® or chemically impervious apron required for transfer of liquid stocks >1 Liter.

Operational Workflow: Handling & Synthesis

Phase 1: Preparation
  • Neutralization Check: Ensure a container of weak acid (e.g., dilute citric acid or acetic acid) is available for immediate neutralization of minor spills.

  • Static Control: Piperidine powders can be static-prone. Use an anti-static gun or ionizer during weighing to prevent "fly-away" powder that could contaminate the user.

Phase 2: Active Handling
  • Weighing: Perform all weighing inside the fume hood. If the balance is outside, the compound must be transferred in a sealed secondary container and only opened inside the hood.

  • Solvent Choice: When dissolving, avoid chlorinated solvents (DCM) if possible, as they can facilitate skin absorption of the amine. Alcohols or Ethers are preferred if chemistry permits.

  • Reaction Monitoring: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated. Wipe with a methanol-dampened tissue before removing from the hood.

Phase 3: Decontamination
  • Glassware: Rinse all glassware with a 5% Acetic Acid solution before removing it from the fume hood. This converts the volatile free base into a non-volatile, water-soluble acetate salt, significantly reducing vapor pressure and risk.

  • Surface Wipe: Wipe the work area with water/detergent, followed by an ethanol wipe.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE tier based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Qty_Liquid Temperature / Vol? Liquid->Qty_Liquid Tier1 TIER 1: Standard - Fume Hood - Goggles - Double Nitrile (4mil/4mil) - Lab Coat Qty_Solid->Tier1 < 10g Tier2 TIER 2: Elevated - Fume Hood - Goggles + Face Shield - Double Nitrile (4mil/8mil) - Tyvek Sleeves/Apron Qty_Solid->Tier2 > 10g (Dust Risk) Qty_Liquid->Tier1 Ambient Temp < 100mL Qty_Liquid->Tier2 Heating OR > 100mL Tier3 TIER 3: High Containment - Glovebox or Full-Face Resp - Chem-Suit (Tychem) Spill Spill Outside Hood Spill->Tier3 Evacuate & Don PPE

Figure 1: Risk-based decision tree for selecting Personal Protective Equipment (PPE) tiers.

Disposal & Waste Management

Regulatory Classification: This material is an Organic Base and likely classifies as Hazardous Waste (Corrosive/Toxic).

Step-by-Step Disposal:
  • Segregation: Do NOT mix with acidic waste streams (potential for violent exotherm) or oxidizers. Segregate into a container labeled "Organic Alkali / Basic Waste."

  • Labeling: clearly mark the container with:

    • Chemical Name: this compound[2]

    • Hazard:[1][2][3][4][5][7][8] Corrosive, Irritant.[2][4]

  • Destruction Method: The preferred method is Incineration in a facility equipped with an afterburner and scrubber.[5]

    • Reasoning: The nitrogen content requires scrubbing to prevent NOx emissions.

  • Container Rinsing: Triple-rinse empty containers with a solvent (methanol or ethanol). Collect the rinsate into the waste container. Deface the label before recycling the glass.

References

  • Fisher Scientific. (2025).[1][2][4] Safety Data Sheet: 1-Benzyl-3-methyl-4-piperidone (CAS 34737-89-8).[2][3][9] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Piperidine Hazard Summary and GHS Classification.[3][8] Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories - Guidelines for Organic Amines. Retrieved from

  • ECHEMI. (2024).[10] 1-Benzyl-3-methylpiperidin-4-one Safety Data Sheet.[2][3] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.